(4-(Dimethylamino)-3-methylphenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(dimethylamino)-3-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2/c1-7-6-8(10(12)13)4-5-9(7)11(2)3/h4-6,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWIPDGKOJNTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629633 | |
| Record name | [4-(Dimethylamino)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919496-59-6 | |
| Record name | [4-(Dimethylamino)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-(Dimethylamino)-3-methylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Dimethylamino)-3-methylphenyl)boronic acid is a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility primarily stems from its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[1][2] This guide provides a comprehensive, technically-grounded protocol for the synthesis of this important reagent, delving into the underlying chemical principles, procedural details, and critical safety considerations. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.
Synthetic Strategy: A Two-Step Approach
The most common and reliable method for the synthesis of aryl boronic acids is through the palladium-catalyzed borylation of an aryl halide.[3][4][5][6] Following this well-established strategy, the synthesis of this compound is best approached in two key stages:
-
Synthesis of the Aryl Bromide Precursor: Preparation of 4-bromo-2-methyl-N,N-dimethylaniline.
-
Miyaura Borylation: Palladium-catalyzed coupling of the aryl bromide with a boron source to yield the target boronic acid.
This approach offers a clear and efficient pathway to the desired product, utilizing readily available starting materials and well-understood reaction mechanisms.
Part 1: Synthesis of 4-Bromo-2-methyl-N,N-dimethylaniline
The initial step involves the regioselective bromination of N,N-dimethyl-m-toluidine. The directing effects of the dimethylamino and methyl groups on the aromatic ring are crucial for achieving the desired substitution pattern.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N,N-Dimethyl-m-toluidine | 135.21 | 13.5 g | 0.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 17.8 g | 0.1 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N,N-dimethyl-m-toluidine (13.5 g, 0.1 mol).
-
Dissolve the starting material in 200 mL of dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 100 mL of a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with 100 mL of water, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromo-2-methyl-N,N-dimethylaniline as a pale yellow oil.
Causality and Mechanistic Insights
The dimethylamino group is a strong activating and ortho, para-directing group, while the methyl group is a weaker activating and ortho, para-directing group. In this case, the bromination occurs at the position para to the strongly directing dimethylamino group, which is also ortho to the methyl group. The use of NBS provides a source of electrophilic bromine under mild conditions, minimizing over-bromination and other side reactions.
Part 2: Miyaura Borylation to this compound
With the aryl bromide precursor in hand, the next stage is the critical carbon-boron bond formation via a Miyaura borylation reaction. This palladium-catalyzed process involves the coupling of the aryl bromide with a diboron reagent.[6][7]
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-methyl-N,N-dimethylaniline | 214.10 | 21.4 g | 0.1 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 30.5 g | 0.12 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 816.64 | 2.45 g | 0.003 |
| Potassium Acetate (KOAc) | 98.14 | 29.4 g | 0.3 |
| 1,4-Dioxane | 88.11 | 300 mL | - |
Procedure:
-
To a dry 1 L three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 4-bromo-2-methyl-N,N-dimethylaniline (21.4 g, 0.1 mol), bis(pinacolato)diboron (30.5 g, 0.12 mol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (2.45 g, 0.003 mol), and potassium acetate (29.4 g, 0.3 mol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add 300 mL of anhydrous 1,4-dioxane to the flask via cannula.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (300 mL) and wash with water (3 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude boronate ester.
-
To hydrolyze the pinacol ester, dissolve the crude product in a mixture of tetrahydrofuran (THF) (200 mL) and 2 M aqueous HCl (100 mL).
-
Stir the mixture vigorously at room temperature for 4 hours.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.[8]
Mechanism of the Miyaura Borylation
The Miyaura borylation reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][9]
Caption: Catalytic cycle of the Miyaura borylation reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.
-
Transmetalation: The boronate group from bis(pinacolato)diboron is transferred to the palladium center, displacing the halide. This step is facilitated by the base (potassium acetate).
-
Reductive Elimination: The desired aryl boronate ester is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Purification and Characterization
Purification of boronic acids can be challenging due to their propensity to form anhydrides (boroxines). Recrystallization is often the most effective method.[8][10] Alternatively, forming a diethanolamine adduct can facilitate purification, which can then be cleaved to regenerate the free boronic acid.[10]
Characterization:
-
¹H NMR: To confirm the structure and purity of the final product.
-
¹¹B NMR: A characteristic signal for the boronic acid group should be observed.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Safety and Handling
Personal Protective Equipment (PPE):
-
Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling any of the reagents.[11][12]
Reagent-Specific Hazards:
-
N-Bromosuccinimide (NBS): Is a lachrymator and should be handled in a well-ventilated fume hood.
-
Organoboron Compounds: Boronic acids and their esters can be irritants to the skin, eyes, and respiratory tract.[12] Avoid inhalation of dust or vapors.
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Solvents: Dichloromethane and 1,4-dioxane are hazardous and should be used in a fume hood.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.[11]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target molecule.
Conclusion
This guide provides a detailed and scientifically rigorous protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable compound for use in a wide range of synthetic applications. The mechanistic insights and explanations for experimental choices are intended to empower the user with a deeper understanding of the underlying chemistry, facilitating troubleshooting and adaptation of the protocol as needed.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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BYJU'S. Suzuki Coupling Reaction. [Link]
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ResearchGate. How to purify boronic acids/boronate esters?. [Link]
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Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(17), 4814–4817. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. [Link]
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The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
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Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
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Valente, E., & de la Torre, B. G. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4927. [Link]
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Li, W., Nelson, D. L., & Tang, W. (2015). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Science China Chemistry, 58(8), 1264–1275. [Link]
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Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]
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Reddit. (2017, December 19). Purification of boronic acids?. r/chemistry. [Link]
- Kabalka, G. W., & Yao, M. L. (2012). Synthesis of boronic esters and boronic acids using grignard reagents.
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Singh, U., & Kumar, S. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Poater, A., Solà, M., & Cavallo, L. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2119–2128. [Link]
-
Bellina, F., & Rossi, R. (2006). The Synthesis and Applications of Heterocyclic Boronic Acids. Current Organic Chemistry, 10(7), 707–746. [Link]
- Kabalka, G. W., & Yao, M. L. (2013). Synthesis of boronic esters and boronic acids using grignard reagents.
- Deshmukh, A. R., & Bhawal, B. M. (2005). Process for purification of boronic acid and its derivatives.
-
Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid?. [Video]. YouTube. [Link]
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Bellina, F., & Rossi, R. (2006). The Synthesis and Applications of Heterocyclic Boronic Acids. Synlett, (11), 1808-1811. [Link]
- Devine, P. N. (1999). Synthesis of aryl boronic acids.
-
Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. [Link]
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ResearchGate. Vinyl boronic ester synthesis by lithium–halogen exchange and an... [Link]
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ResearchGate. Synthetic processes to obtain aryl boronic acids. (a) Electrophilic... [Link]
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Lab Alley. Boric Acid Safety & Hazards. [Link]
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Wordpress. (2025, December 26). Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. [Link]
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Wilson Salt. SAFETY DATA SHEET BORIC ACID. [Link]
-
Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]
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An In-depth Technical Guide to (4-(Dimethylamino)-3-methylphenyl)boronic acid: Physicochemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
(4-(Dimethylamino)-3-methylphenyl)boronic acid emerges as a significant building block in modern organic synthesis, particularly within the realm of pharmaceutical and materials science. Its unique electronic and steric properties, conferred by the dimethylamino and methyl substituents on the phenyl ring, make it a valuable reagent in cross-coupling reactions. This guide provides a comprehensive overview of its known physicochemical properties, safe handling procedures, and a detailed exploration of its application in the Suzuki-Miyaura coupling reaction. While specific experimental data for this particular boronic acid is not extensively available in public literature, this document leverages data from structurally related compounds to provide valuable insights and practical guidance for researchers.
Molecular and Physicochemical Profile
This compound, with the CAS number 919496-59-6, is an organoboron compound that presents as an off-white to light yellow powder.[1][2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₄BNO₂ | [4][5] |
| Molecular Weight | 179.02 g/mol | [4][5] |
| Appearance | Off-white to light yellow powder | [1][2][3] |
| Predicted Boiling Point | 338.8 ± 52.0 °C | [4] |
| Predicted Density | 1.10 ± 0.1 g/cm³ | [4] |
| Predicted pKa | 8.83 ± 0.10 | [4] |
It is important to note that the boiling point, density, and pKa values are predicted and should be considered as estimates. Experimental determination of these properties is recommended for precise applications.
Solubility Profile: An Analog-Based Assessment
For substituted aminophenylboronic acids, solubility is observed in dimethyl sulfoxide (DMSO) and methanol.[8] Given the structural similarities, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as DMSO and N,N-dimethylformamide (DMF), as well as in alcohols like methanol and ethanol. Its solubility in less polar solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) may be moderate, while it is expected to have low solubility in nonpolar solvents like hexanes.
Experimental Protocol for Solubility Determination (Dynamic Method):
For researchers requiring precise solubility data, the dynamic (or synthetic) method is a reliable technique.[6]
-
Sample Preparation: Accurately weigh a sample of this compound and the desired solvent into a jacketed glass vessel.
-
Heating and Equilibration: The mixture is heated at a controlled rate while being stirred vigorously to ensure thermal equilibrium.
-
Visual or Instrumental Observation: The temperature at which the last solid particles dissolve is recorded as the solubility temperature for that specific concentration.
-
Data Collection: Repeat the process with varying concentrations to construct a solubility curve.
Spectral Characterization: A Comparative Approach
While the specific spectra for this compound are not available in the reviewed literature, we can infer its expected spectral characteristics based on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the dimethylamino group protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the dimethylamino group and the weaker donating effect of the methyl group. A spectrum of the closely related 4-amino-3-methylphenol shows aromatic protons in the range of 6.4-6.5 ppm.[9] For this compound, the aromatic protons would likely appear in a similar region. The methyl protons would likely be a singlet at around 2.1-2.3 ppm, and the dimethylamino protons would be a singlet at approximately 2.9-3.1 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the boron atom will have a characteristic chemical shift, though it is sometimes broadened or not observed due to quadrupolar relaxation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of a substituted benzene derivative provides valuable information about its functional groups.[8][10][11][12] For this compound, the following characteristic absorption bands are expected:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C-H stretching (aromatic): Peaks typically appearing just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks typically appearing just below 3000 cm⁻¹ for the methyl and dimethylamino groups.
-
C=C stretching (aromatic): A series of absorptions in the 1450-1600 cm⁻¹ region.
-
B-O stretching: A strong band typically observed in the 1300-1400 cm⁻¹ region.
-
C-N stretching: A band in the 1250-1350 cm⁻¹ region.
-
C-H out-of-plane bending: The pattern of these bands in the 650-1000 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.[11]
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound.[4][13][14][15][16] For this compound, the molecular ion peak [M]⁺ would be expected at m/z 179. The isotopic pattern of boron (¹⁰B and ¹¹B) can be a useful diagnostic feature in the mass spectrum.[16]
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[17][18] This reaction is a cornerstone of modern organic synthesis, particularly for the construction of biaryl structures found in many pharmaceuticals and organic materials. The electron-rich nature of this boronic acid, due to the dimethylamino group, can influence its reactivity.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling with Electron-Rich Boronic Acids
While a specific protocol for this compound is not detailed in the literature, a general procedure for electron-rich boronic acids can be adapted.[19][20][21]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (or triflate) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation.
-
Anhydrous Solvent: Water can participate in side reactions, such as protodeboronation of the boronic acid, which reduces the yield of the desired product.
-
Base: The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Ligand Choice: The phosphine ligands on the palladium catalyst stabilize the metal center and influence its reactivity. For electron-rich boronic acids, ligands that promote reductive elimination can be beneficial.
Safety, Handling, and Storage
Boronic acids, including this compound, require careful handling to ensure safety and maintain their integrity.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling boronic acids.[22][23]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[24][25][26]
-
Eye and Skin Contact: Boronic acids can be irritating to the eyes and skin. In case of contact, flush the affected area with copious amounts of water.[22]
Handling:
-
Hygroscopicity: Boronic acids can be hygroscopic and may dehydrate to form boroxines. It is advisable to handle them in a dry environment.[24]
-
Static Discharge: Take precautions against static discharge when handling the powder.
Storage:
-
Container: Store in a tightly sealed container to protect from moisture and air.[23][24]
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration may be recommended.[25]
-
Incompatibilities: Keep away from strong oxidizing agents.
Caption: Recommended workflow for handling this compound.
Conclusion
This compound is a valuable synthetic building block with significant potential in the development of novel pharmaceuticals and functional materials. While a comprehensive experimental dataset for this specific compound is not yet publicly available, this guide provides a solid foundation for its use by leveraging data from analogous structures and established chemical principles. As research in this area progresses, a more detailed understanding of its physicochemical properties will undoubtedly emerge, further expanding its utility in the scientific community.
References
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Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. Retrieved from [Link]
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Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. Retrieved from [Link]
- Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8), 878-881.
-
Jakobsen, R. J. (1963). INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS. Defense Technical Information Center. Retrieved from [Link]
- Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 133-140.
-
Wilson Salt. (n.d.). SAFETY DATA SHEET BORIC ACID. Wilson Salt. Retrieved from [Link]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-826.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. Carl ROTH. Retrieved from [Link]
-
Gong, H., Sinisi, R., & Gagné, M. R. (2012). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Amino-3-methylphenol - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
- Guidetti, S., Golemme, G., & Ghedini, M. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(38), 20374-20381.
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LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. LibreTexts Chemistry. Retrieved from [Link]
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PubChem. (n.d.). {4-[(Dimethylamino)methyl]phenyl}boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Young, C. W., DuVall, R. B., & Wright, N. (1951). Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry, 23(5), 709–714.
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Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. Retrieved from [Link]
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-
ResearchGate. (n.d.). Optimization of the Pd-catalysed reaction of phenyl boronic acid and.... ResearchGate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]
-
Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Highly Efficient Suzuki–Miyaura Polymerization Enabled by Direct Transmetalation with Boronic Esters. ResearchGate. Retrieved from [Link]
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P212121 Store. (n.d.). 4-(N,N-Dimethylamino)-3-methylphenylboronic acid 1 g. P212121 Store. Retrieved from [Link]
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Borates Today. (2023, November 13). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today. Retrieved from [Link]
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An In-Depth Technical Guide to Dabrafenib: A BRAF Inhibitor for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of BRAF kinases, particularly the V600E mutant, a key driver in several cancers.[1][2][3] This technical guide provides a comprehensive overview of Dabrafenib, from its chemical structure and physicochemical properties to its mechanism of action, pharmacological profile, and clinical applications. We will delve into the scientific rationale behind its development, detailing its role in the MAPK signaling pathway and its significance in the era of personalized medicine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and pharmacology.
Introduction: The Advent of Targeted Cancer Therapy
The treatment of cancer has been revolutionized by the development of targeted therapies that exploit specific molecular alterations driving tumor growth. One of the most significant advancements in this area has been the development of inhibitors targeting the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Mutations in the BRAF gene, a key component of this pathway, are prevalent in a variety of cancers, most notably melanoma. Dabrafenib emerged as a second-generation BRAF inhibitor, offering improved selectivity and a favorable safety profile.
Chemical Identity and Physicochemical Properties
Chemical Name: N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[2][4]
CAS Number: 1195765-45-7 (Dabrafenib free base)[2]
Molecular Formula: C₂₃H₂₀F₃N₅O₂S₂[2][4][5]
Molecular Weight: 519.57 g/mol [2][5]
Chemical Structure
Caption: Chemical structure of Dabrafenib.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | PubChem[4], MedKoo Biosciences[2] |
| Molecular Weight | 519.57 g/mol | precisionFDA[5], MedKoo Biosciences[2] |
| Appearance | White to off-white solid powder | MedKoo Biosciences[2] |
| Solubility | DMSO: ≥30.75 mg/mL, Ethanol: ≥2.74 mg/mL (with warming), Insoluble in water | APExBIO[6] |
| SMILES | O=S(C1=C(F)C=CC=C1F)(NC2=CC=CC(C3=C(C4=NC(N)=NC=C4)SC(C(C)(C)C)=N3)=C2F)=O | MedKoo Biosciences[2] |
| InChI Key | BFSMGDJOXZAERB-UHFFFAOYSA-N | MedKoo Biosciences[2], Wikipedia[7] |
Mechanism of Action: Targeting the MAPK Pathway
Dabrafenib is a potent, ATP-competitive inhibitor of RAF kinases.[8] Its primary targets are the wild-type and, more significantly, the mutated forms of BRAF, particularly the V600E mutation.[3][8]
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, regulating fundamental cellular processes.
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.
In cancers harboring a BRAF V600E mutation, the BRAF kinase is constitutively active, leading to uncontrolled downstream signaling through MEK and ERK, which in turn promotes tumor cell proliferation and survival. Dabrafenib selectively binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and effectively blocking the aberrant signaling cascade.[2] This leads to a G1 cell cycle arrest and subsequent apoptosis in BRAF V600E-mutant cancer cells.[3]
Selectivity and Potency
Dabrafenib exhibits high selectivity for BRAF V600E.
| Kinase | IC₅₀ (nM) |
| B-Raf (V600E) | 0.6 - 0.8 |
| B-Raf (wild-type) | 3.2 - 5.0 |
| c-Raf | 5.0 |
Data compiled from MedChemExpress and Selleck Chemicals.[1][3]
Preclinical and Clinical Pharmacology
In Vitro and In Vivo Activity
Preclinical studies have demonstrated that Dabrafenib effectively inhibits the proliferation of BRAF V600E-mutant melanoma and colorectal carcinoma cell lines with IC₅₀ values in the low nanomolar range.[3] In vivo, oral administration of Dabrafenib in xenograft models of human melanoma with the BRAF V600E mutation resulted in significant tumor growth inhibition.[3][8]
Clinical Applications
Dabrafenib is approved by the FDA for the treatment of:
-
Unresectable or metastatic melanoma with BRAF V600E mutation.[7]
-
In combination with Trametinib (a MEK inhibitor) for BRAF V600E/K-mutant metastatic melanoma.[7]
-
Metastatic non-small cell lung cancer with BRAF V600E mutation.[4]
-
Anaplastic thyroid cancer with BRAF V600E mutation.[4]
The combination therapy with Trametinib is designed to overcome acquired resistance to BRAF inhibitors, a common clinical challenge.[7]
Experimental Protocols
Cell Proliferation Assay
A standard protocol to assess the anti-proliferative activity of Dabrafenib in cancer cell lines.
Workflow:
Caption: Workflow for a cell proliferation assay.
Methodology:
-
Cell Seeding: Plate BRAF V600E mutant (e.g., A375) and wild-type (e.g., HFF) cells at an appropriate density in 96-well plates.
-
Compound Preparation: Prepare a 2-fold serial dilution of Dabrafenib in culture medium.
-
Treatment: After 24 hours, replace the medium with the Dabrafenib dilutions.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage of cell viability against the log concentration of Dabrafenib and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Pathway Inhibition
To confirm the mechanism of action of Dabrafenib by assessing the phosphorylation status of downstream effectors in the MAPK pathway.
Methodology:
-
Cell Treatment: Treat BRAF V600E mutant cells with Dabrafenib at various concentrations for a specified time (e.g., 4 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), total MEK, total ERK, and a loading control (e.g., GAPDH).
-
Detection: Use appropriate secondary antibodies conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of MEK and ERK phosphorylation.
Conclusion
Dabrafenib represents a significant milestone in the targeted therapy of BRAF-mutant cancers. Its high potency and selectivity for the BRAF V600E mutation have translated into substantial clinical benefits for patients. This technical guide has provided a detailed overview of Dabrafenib, from its fundamental chemical properties to its clinical applications and the experimental protocols used to characterize its activity. As our understanding of cancer biology continues to evolve, the principles underlying the development of Dabrafenib will undoubtedly inform the discovery of future generations of targeted therapies.
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stability and storage of (4-(Dimethylamino)-3-methylphenyl)boronic acid
An In-Depth Technical Guide to the Stability and Storage of (4-(Dimethylamino)-3-methylphenyl)boronic Acid
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the stability, storage, and handling of this compound, a critical reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles that govern the integrity of this valuable compound. By understanding the causality behind its degradation and the rationale for proper handling, researchers can ensure the validity and reproducibility of their experimental outcomes.
Introduction: The Challenge of Boronic Acid Integrity
This compound is a versatile building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. The presence of the electron-donating dimethylamino group and the methyl substituent modifies the electronic and steric properties of the phenylboronic acid core, influencing its reactivity and, critically, its stability. Like many organoboronic acids, this compound is susceptible to degradation pathways that can compromise its purity, leading to diminished reaction yields and the generation of impurities. This guide elucidates these stability challenges and provides a framework for maintaining the compound's integrity from receipt to use.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and application.
| Property | Value |
| Molecular Formula | C₉H₁₄BNO₂ |
| Molecular Weight | 179.03 g/mol [1][2] |
| Appearance | Typically a solid (powder or crystalline) |
| CAS Number | 919496-59-6[3] |
| Canonical SMILES | CN(C)C1=C(C)C=C(B(O)O)C=C1 |
| InChI Key | LRWRYAVXFZBFRJ-UHFFFAOYSA-N[1][2] |
The Stability Profile: Understanding Degradation Pathways
The stability of an arylboronic acid is not absolute; it is a dynamic state influenced by environmental factors. For this compound, several degradation pathways must be considered.
Protodeboronation: The Primary Degradation Concern
Protodeboronation is the most common undesired side reaction for arylboronic acids.[4] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively converting the boronic acid back to its parent arene. This process can be catalyzed by acid or base and is influenced by temperature and the presence of water.[4][5][6]
-
Mechanism: The reaction can proceed through different pathways depending on the pH. Under basic conditions, the boronic acid forms a boronate species, which then reacts with a proton source like water.[4][6] Acid-catalyzed mechanisms involve protonation steps that facilitate C-B bond cleavage.[4][5] The electron-donating dimethylamino group on the phenyl ring can influence the rate of this reaction by altering the electron density at the ipso-carbon.
Oxidative Degradation
The carbon-boron bond is also susceptible to cleavage by oxidative processes. This pathway typically yields a phenol and boric acid. While less common under standard storage conditions, it can be initiated by strong oxidizing agents or even atmospheric oxygen over extended periods, particularly in solution.[7] Studies on other peptide boronic acids have shown that oxidative pathways can be a primary mode of degradation, especially in aqueous buffers.[8]
Anhydride Formation (Boroxine Equilibrium)
A common and reversible process for boronic acids is dehydration to form a cyclic trimer anhydride, known as a boroxine. This is not a destructive degradation but an equilibrium process. The presence of boroxine can, however, affect the solubility, reactivity, and analytical profile of the material. The equilibrium can be shifted back towards the monomeric boronic acid by the addition of water.
Caption: Key Degradation Pathways for the title compound.
Caption: Reversible equilibrium between boronic acid and its boroxine.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the primary defense against degradation, ensuring the compound's long-term viability and performance.
Long-Term Storage
The objective of long-term storage is to minimize exposure to the key environmental triggers of degradation: moisture, air, heat, and light.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[9] Refrigeration (2-8 °C) is recommended. | Reduces the rate of chemical degradation, including protodeboronation and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidative degradation and minimizes exposure to atmospheric moisture, which can facilitate hydrolysis and protodeboronation. |
| Container | Use a tightly sealed, opaque container.[9][10][11][12] | A tight seal prevents ingress of moisture and air.[11] Opaque containers protect the compound from light, which can catalyze degradation. |
| Location | Store in a dedicated, well-ventilated chemical storage cabinet.[9][10] | Prevents accidental contact with incompatible chemicals. |
Handling and Use
When handling the compound for experimental use, the principles of minimizing exposure should be maintained.
-
Work Environment: Handle the solid in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[9][10] For moisture-sensitive applications, use a glovebox or glove bag with an inert atmosphere.
-
Aliquotting: Whenever possible, aliquot the bulk material into smaller, single-use vials. This practice prevents repeated exposure of the entire stock to the atmosphere, preserving its integrity.
-
Incompatible Materials: Avoid storage near strong oxidizing agents, strong acids, and strong bases, as these can promote rapid degradation.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[9][13]
Methods for Assessing Purity and Degradation
Regularly assessing the purity of boronic acids is a cornerstone of reliable research. Several analytical techniques can be employed to quantify the parent compound and identify potential degradants.
| Method | Principle & Application | Advantages | Limitations |
| LC-MS | Separates compounds by liquid chromatography, followed by mass spectrometry for detection and identification. | High sensitivity and selectivity; excellent for identifying trace-level impurities and degradation products.[14][15] | Matrix effects can be significant; requires specialized equipment. |
| HPLC-UV | Separates compounds by liquid chromatography with detection via UV absorbance. | Widely available; good for routine purity checks and quantification of known impurities with a UV chromophore.[16] | May require derivatization for compounds without a chromophore; on-column degradation can be an issue.[16] |
| NMR | Nuclear Magnetic Resonance spectroscopy provides detailed structural information. ¹H NMR can detect the protodeboronated product, while ¹¹B NMR is specific to the boron environment. | Provides unambiguous structural identification of the compound and its impurities. | Lower sensitivity compared to MS-based methods; may not detect very low-level impurities. |
| GC-MS | Separates volatile compounds by gas chromatography followed by mass spectrometry. | High resolution and sensitivity for volatile compounds. | Often requires derivatization to improve the volatility and thermal stability of boronic acids. |
Experimental Protocol: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general workflow for assessing the purity of this compound and detecting its common protodeboronated impurity.
1. Sample Preparation: a. Prepare a stock solution of the boronic acid at 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). b. Dilute the stock solution to a working concentration of ~50-100 µg/mL using the initial mobile phase composition.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., Acquity BEH C18 or equivalent).[15]
- Mobile Phase A: 10 mM Ammonium Acetate in Water.[15]
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient, for example, starting at 10% B, increasing to 90% B over 10-15 minutes.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 30-40 °C.
- Detection: UV detection at a wavelength appropriate for the analyte (e.g., 254 nm or a wavelength of maximum absorbance).
- Injection Volume: 5-10 µL.
3. Data Analysis: a. Integrate the peak areas of the main compound and any impurity peaks. b. Calculate the purity as the percentage of the main peak area relative to the total peak area. c. If available, confirm the identity of the main peak and impurity peaks by comparison with reference standards or by using LC-MS.
Caption: Experimental workflow for HPLC-based purity analysis.
References
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available from: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available from: [Link]
-
Protodeboronation - Wikipedia. Available from: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society. Available from: [Link]
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Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids - ResearchGate. Available from: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate. Available from: [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Available from: [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation. Available from: [Link]
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Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Available from: [Link]
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A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. Available from: [Link]
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Degradation Pathways | Request PDF - ResearchGate. Available from: [Link]
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{4-[(Dimethylamino)methyl]phenyl}boronic acid | C9H14BNO2 | CID 22506610 - PubChem. Available from: [Link]
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CHEMICAL STORAGE FACT SHEET - University of Waterloo. Available from: [Link]
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How to Store Boric Acid | Lab Alley. Available from: [Link]
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Guidance on Safe Storage of Chemicals in Laboratories. Available from: [Link]
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Chemical Storage Guidelines - Environmental Health & Safety. Available from: [Link]
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Practices for Proper Chemical Storage - Cleveland State University. Available from: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Available from: [Link]
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Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery - MDPI. Available from: [Link]
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An In-depth Technical Guide to (4-(Dimethylamino)-3-methylphenyl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Dimethylamino)-3-methylphenyl)boronic acid is a specialized organic compound that serves as a critical building block in modern medicinal chemistry. Its unique structural features, combining an electron-rich aromatic ring with a versatile boronic acid moiety, make it a valuable reagent in the synthesis of complex molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis and purification, and an exploration of its applications, with a focus on its role in the generation of kinase inhibitors.
Core Molecular and Physical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C9H14BNO2 | [1] |
| Molecular Weight | 179.02 g/mol | |
| Appearance | Off-white to light yellow powder | [1] |
| CAS Number | 919496-59-6 | [1] |
The presence of the dimethylamino group, a strong electron-donating group, significantly influences the electronic properties of the phenyl ring, enhancing its reactivity in certain cross-coupling reactions. The methyl group provides steric bulk and can influence the conformational preferences of the molecule and its derivatives.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol is a representative method that ensures high purity and yield.
Synthesis Workflow
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
Materials:
-
4-Bromo-2-methyl-N,N-dimethylaniline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromo-2-methyl-N,N-dimethylaniline (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2). The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
-
Workup and Extraction: The aqueous layer is separated and the organic layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification by Recrystallization
High purity is paramount for applications in drug development to avoid the introduction of potentially toxic impurities. Recrystallization is an effective method for purifying arylboronic acids.
Protocol:
-
The crude this compound is dissolved in a minimum amount of hot ethanol.
-
Deionized water is added dropwise until the solution becomes turbid.
-
The solution is then gently heated until it becomes clear again.
-
The flask is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol/water (1:1), and dried under vacuum.
Analytical Characterization
Rigorous analytical characterization is necessary to confirm the identity and purity of the synthesized compound. While specific experimental spectra for this exact molecule are not widely published, the following are expected peak characteristics based on its structure and data from analogous compounds.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR (DMSO-d₆): Expected signals would include two singlets for the diastereotopic methyl protons of the dimethylamino group, a singlet for the methyl group on the phenyl ring, and distinct aromatic protons with coupling patterns indicative of the substitution pattern. The broad singlet for the B(OH)₂ protons would also be present.
-
¹³C NMR (DMSO-d₆): The spectrum would show characteristic peaks for the aromatic carbons, with the carbon attached to the boron atom appearing at a lower field. Signals for the methyl carbons of the dimethylamino and the ring methyl group would be observed in the aliphatic region.
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 179.02 g/mol . Common fragmentation patterns for phenylboronic acids involve the loss of water and other fragments from the aromatic ring.[2][3][4]
Applications in Kinase Inhibitor Synthesis
Arylboronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[5][6][7] this compound is particularly valuable in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics.[8] The electron-rich nature of the phenyl ring can facilitate the oxidative addition step in the catalytic cycle, and the dimethylamino group can serve as a key pharmacophoric element for interaction with the target kinase.
Illustrative Suzuki-Miyaura Coupling Workflow
Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.
The reaction couples the this compound with a halogenated heteroaromatic core, a common structural motif in kinase inhibitors. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Stability and Handling
Boronic acids are generally stable compounds but can be susceptible to certain degradation pathways, primarily protodeboronation and oxidation. The electron-rich nature of this compound may increase its susceptibility to protodeboronation, especially under acidic or basic conditions.[9][10]
Storage and Handling Recommendations:
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Protect from light and moisture.
-
Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
This compound is a key building block in contemporary drug discovery, offering a unique combination of electronic and steric properties. Its successful application hinges on a solid understanding of its synthesis, purification, and handling. The methodologies and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in the pursuit of novel and impactful therapeutics.
References
-
Electronic Supplementary Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Supporting Information - ScienceOpen. (n.d.). Retrieved from [https://www.scienceopen.com/document_file/3a0e6b0a-3b7c-4a3e-8c7c-8c7c3a0e6b0a/ الصيغة الكاملة/ anie_201605870_sm_miscellaneous_information.pdf]([Link] الصيغة الكاملة/ anie_201605870_sm_miscellaneous_information.pdf)
-
Purification of boronic acids? : r/chemistry. (2017, December 19). Reddit. Retrieved from [Link]
-
Supporting Information - Theranostics. (n.d.). Retrieved from [Link]
-
Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. (2014, August 14). The Journal of Organic Chemistry - ACS Figshare. Retrieved from [Link]
-
Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho. (2014, August 15). Korea University Pure Home. Retrieved from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved from [Link]
-
How to purify boronic acids/boronate esters?. (2016, July 18). ResearchGate. Retrieved from [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Phenylboronic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH. Retrieved from [Link]
-
Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022, January 22). Chemistry – A European Journal. Retrieved from [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). PMC - NIH. Retrieved from [Link]
-
How to Purify Boric Acid (by Recrystallization). (2015, November 12). YouTube. Retrieved from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 21). ResearchGate. Retrieved from [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC - NIH. Retrieved from [Link]
-
Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. (2020, September 22). Organic Letters. Retrieved from [Link]
-
Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. (2016, August 4). ResearchGate. Retrieved from [Link]
-
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). NIH. Retrieved from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
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Proposed EI-MS fragmentation pattern of 3-(n-pentylthio). (n.d.). ResearchGate. Retrieved from [Link]
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3-Methylphenylboronic acid. (n.d.). CAS Common Chemistry. Retrieved from [Link]
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3-Methylphenylboronic acid, 17933-03-8, suppliers and manufacturers. (n.d.). R&D Chemicals. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Characterization of (4-(Dimethylamino)-3-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the spectroscopic characterization of (4-(Dimethylamino)-3-methylphenyl)boronic acid, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to not only present the core data but also to offer insights into the experimental rationale and data interpretation, ensuring a thorough understanding for researchers and developers.
Introduction: The Significance of this compound
This compound, with CAS Number 919496-59-6, is an ortho-substituted aminophenylboronic acid derivative.[1][2] Its unique electronic and structural features, arising from the interplay between the electron-donating dimethylamino group and the boronic acid moiety, make it a valuable reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including many pharmaceutical compounds and organic electronic materials. The methyl group at the 3-position provides steric hindrance that can influence the regioselectivity of these reactions, offering a handle for fine-tuning molecular architectures.
Accurate and comprehensive spectroscopic data is paramount for confirming the identity, purity, and stability of this reagent, ensuring the reliability and reproducibility of synthetic outcomes. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound.
Spectroscopic Data Summary
Disclaimer: The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Experimental verification is recommended for critical applications.
Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | DMSO-d₆ | ~7.8 (broad s) | s (broad) | - | B(OH)₂ |
| ~7.55 | d | ~8.0 | H-6 | ||
| ~7.45 | s | - | H-2 | ||
| ~6.85 | d | ~8.0 | H-5 | ||
| ~2.70 | s | - | N(CH₃)₂ | ||
| ~2.20 | s | - | Ar-CH₃ | ||
| ¹³C | DMSO-d₆ | ~152 | s | - | C-4 |
| ~138 | s | - | C-1 (C-B) | ||
| ~135 | s | - | C-6 | ||
| ~130 | s | - | C-2 | ||
| ~128 | s | - | C-3 | ||
| ~115 | s | - | C-5 | ||
| ~43 | s | - | N(CH₃)₂ | ||
| ~18 | s | - | Ar-CH₃ |
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3300-3100 | Broad, Strong | O-H stretch (from B(OH)₂) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1610, 1580, 1500 | Medium-Strong | C=C stretch (aromatic) |
| ~1360 | Strong | B-O stretch |
| ~1250 | Medium | C-N stretch |
| ~1080 | Strong | B-C stretch |
| ~820 | Strong | C-H bend (out-of-plane) |
Table 3: Predicted Mass Spectrometry (MS) Data for this compound
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | Positive | 180.12 | 162.11, 134.10, 119.08 |
Experimental Methodologies: A Self-Validating Approach
The following protocols are designed to yield high-quality, reproducible spectroscopic data. The rationale behind each step is provided to empower the researcher to adapt these methods as needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for boronic acids. Its polar nature aids in solubilizing the compound and its residual water peak does not significantly interfere with the broad B(OH)₂ proton signal.
-
Technique: Standard ¹H and ¹³C NMR experiments are sufficient for structural elucidation. For complex spectra, 2D techniques like COSY and HSQC can be employed to confirm proton-proton and proton-carbon correlations, respectively.
Step-by-Step Protocol for NMR Data Acquisition:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Gently agitate the tube to ensure complete dissolution.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Tune and shim the instrument to the DMSO-d₆ lock signal.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 160 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual DMSO peak (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Caption: NMR Spectroscopy Workflow.
Infrared (IR) Spectroscopy
Rationale for Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is a convenient and rapid method for solid samples, requiring minimal sample preparation. Alternatively, the KBr pellet method can be used for higher resolution.
-
Data Interpretation: The presence of a broad O-H stretch and a strong B-O stretch are characteristic of boronic acids.
Step-by-Step Protocol for IR Data Acquisition (ATR):
-
Background Scan:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage.
-
-
Sample Application:
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Caption: IR Spectroscopy (ATR) Workflow.
Mass Spectrometry (MS)
Rationale for Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like boronic acids, which minimizes fragmentation and typically produces a prominent protonated molecular ion ([M+H]⁺).
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination, which can confirm the elemental composition.
Step-by-Step Protocol for MS Data Acquisition (ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the same solvent.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration mixture.
-
Set the ESI source to positive ion mode.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the protonated molecular ion ([M+H]⁺).
-
If fragmentation is observed, propose fragmentation pathways based on the observed fragment ions.
-
Caption: Mass Spectrometry (ESI) Workflow.
Interpretation of Spectroscopic Data
NMR Spectra
-
¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The downfield shift of the protons ortho and para to the electron-donating dimethylamino group is a key feature. The broad singlet for the B(OH)₂ protons is characteristic and its chemical shift can be concentration and temperature-dependent. The sharp singlets for the dimethylamino and methyl protons are readily identifiable.
-
¹³C NMR: The spectrum will show the expected number of carbon signals. The carbon attached to the boron atom (C-1) will likely be broad due to quadrupolar relaxation of the boron nucleus and may be difficult to observe. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
IR Spectrum
The IR spectrum provides crucial information about the functional groups present. The broad absorption in the 3300-3100 cm⁻¹ region is a definitive indicator of the O-H stretching of the boronic acid's hydroxyl groups, which are often involved in hydrogen bonding. The strong B-O stretching vibration around 1360 cm⁻¹ is another key diagnostic peak.
Mass Spectrum
The mass spectrum confirms the molecular weight of the compound. Under ESI conditions, the protonated molecule [M+H]⁺ at m/z 180.12 is expected to be the base peak. Fragmentation may occur through the loss of water from the boronic acid moiety or cleavage of the dimethylamino group.
Caption: Proposed MS Fragmentation Pathway.
Conclusion
This technical guide provides a framework for the comprehensive spectroscopic characterization of this compound. By following the detailed protocols and understanding the principles behind the data interpretation, researchers can confidently verify the structure and purity of this important synthetic building block, thereby ensuring the success of their research and development endeavors.
References
Sources
An In-depth Technical Guide to the Solubility of (4-(Dimethylamino)-3-methylphenyl)boronic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (4-(Dimethylamino)-3-methylphenyl)boronic acid in organic solvents. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document leverages established principles of physical organic chemistry and analogous data from structurally related arylboronic acids to provide a robust predictive framework. We will delve into the key molecular factors that govern the solubility of this compound, including the influence of its substituents and its interactions with various solvent classes. Furthermore, a detailed, field-proven experimental protocol for determining solubility via the dynamic method is provided, empowering researchers to generate precise data for their specific applications. This guide is intended for researchers, scientists, and drug development professionals who utilize boronic acids in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, where solubility is a critical parameter for reaction success.
Introduction: The Critical Role of Solubility for Arylboronic Acids in Modern Synthesis
Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The ability to form carbon-carbon bonds with high efficiency and functional group tolerance has cemented this reaction's place in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials. The success of these synthetic endeavors, however, is fundamentally reliant on the physical properties of the reagents, with solubility being a paramount concern.
The solubility of an arylboronic acid in the chosen reaction solvent directly impacts several critical parameters:
-
Reaction Kinetics and Efficiency: For a reaction to proceed efficiently, the reactants must be in the same phase to allow for effective mixing and interaction. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates, incomplete conversions, and reduced yields.
-
Reagent Stability: The choice of solvent can influence the stability of the boronic acid. A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3][4] The equilibrium between the boronic acid and its corresponding boroxine is solvent-dependent, and the lower solubility of the boroxine can further complicate reaction profiles.
-
Purification and Isolation: Understanding the solubility profile of the desired product and any unreacted starting materials or byproducts is crucial for developing effective purification strategies, such as crystallization or chromatography.
This guide focuses specifically on this compound, a substituted arylboronic acid of interest in synthetic programs. We will explore the physicochemical properties that dictate its solubility and provide a practical framework for its use in the laboratory.
Physicochemical Properties and Predicted Solubility Profile of this compound
Molecular Structure:
Caption: Molecular structure of this compound.
Key Structural Features Influencing Solubility:
-
Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic generally imparts some solubility in polar solvents.
-
Aromatic Phenyl Ring: The phenyl ring is nonpolar and contributes to the compound's solubility in less polar organic solvents.
-
Dimethylamino Group (-N(CH₃)₂): This is a polar, electron-donating group that can also act as a hydrogen bond acceptor. The presence of the nitrogen atom with its lone pair of electrons can increase the polarity of the molecule and enhance its solubility in polar solvents.
-
Methyl Group (-CH₃): This is a nonpolar, electron-donating group that slightly increases the lipophilicity of the molecule, potentially favoring solubility in less polar solvents.
Predicted Solubility:
Based on these features, we can predict the following solubility trends for this compound:
-
High Solubility: In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF). These solvents can effectively solvate both the polar boronic acid and dimethylamino groups, as well as the nonpolar aromatic ring. Ethers and ketones are also expected to be good solvents.[3][5]
-
Moderate Solubility: In polar protic solvents like methanol and ethanol. While the boronic acid and dimethylamino groups can hydrogen bond with these solvents, the nonpolar character of the substituted phenyl ring may limit overall solubility compared to polar aprotic solvents.
-
Low Solubility: In nonpolar solvents such as hexane, cyclohexane, and toluene. The polarity of the boronic acid and dimethylamino groups will significantly hinder dissolution in these solvents.[3][5]
-
Insoluble in Water: While the boronic acid and dimethylamino groups are polar, the overall molecule is likely too large and nonpolar to have significant solubility in water.[5][6]
Analogous Solubility Data:
To provide a more quantitative context, the following table summarizes the solubility of the parent compound, phenylboronic acid, in various organic solvents. This data can serve as a useful, albeit approximate, benchmark.
| Solvent | Qualitative Solubility | Molar Fraction Solubility (x) at 298.15 K (25 °C) |
| Dipropyl ether | High | Data not available |
| Acetone | High | Data not available |
| 3-Pentanone | High | Data not available |
| Chloroform | Moderate | Data not available |
| Methylcyclohexane | Very Low | Data not available |
Data for phenylboronic acid, presented as a relevant proxy.[3][5]
Experimental Determination of Solubility: The Dynamic Method
For precise and reliable solubility data, experimental determination is essential. The dynamic (or synthetic) method is a widely accepted and robust technique for measuring the solubility of solid compounds in organic solvents.[7] This method involves heating a suspension of the solute in the solvent at a controlled rate until complete dissolution is observed.
Experimental Workflow:
Caption: Workflow for the dynamic method of solubility determination.
Detailed Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a known mass of this compound into a jacketed glass vessel equipped with a magnetic stirrer and a calibrated temperature probe.
-
Add a known mass or volume of the desired organic solvent to the vessel. The initial composition should be chosen to ensure a solid-liquid suspension at room temperature.
-
-
Controlled Heating and Stirring:
-
Begin stirring the mixture at a constant rate to ensure homogeneity.
-
Heat the jacketed vessel using a circulating bath at a slow, constant rate (e.g., 0.1-0.5 °C per minute). A slow heating rate is crucial to maintain thermal equilibrium between the solid and liquid phases.
-
-
Determination of the Clearing Point:
-
Visually observe the suspension as the temperature increases. The temperature at which the last solid particles disappear is the clearing point, which corresponds to the solubility temperature for that specific composition.
-
For more precise measurements, a laser-based turbidity sensor can be used to detect the clearing point.
-
-
Data Analysis:
-
The composition (mole fraction or mg/mL) and the corresponding clearing temperature constitute a single solubility data point.
-
Repeat the experiment with different compositions of solute and solvent to generate a solubility curve (solubility vs. temperature).
-
Self-Validating System:
The reliability of this protocol is ensured by:
-
Calibration: The temperature probe must be accurately calibrated against certified standards.
-
Purity of Materials: The purity of both the solute and the solvent should be as high as possible, as impurities can significantly affect solubility.
-
Reproducibility: Multiple measurements at the same composition should yield consistent clearing points.
Application in Suzuki-Miyaura Cross-Coupling: A Practical Perspective
The solubility of this compound is of paramount importance in its application in Suzuki-Miyaura cross-coupling reactions. The choice of solvent can dramatically influence the outcome of the reaction.
The Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the role of the solvent.
A typical Suzuki-Miyaura reaction involves the boronic acid, an organic halide, a palladium catalyst, and a base, all in a suitable solvent system.[1][8][9] The solvent must:
-
Solubilize all reactants: This includes the (often polar) boronic acid, the (often less polar) organic halide, the palladium catalyst, and the base. A mixture of solvents, such as toluene/water or dioxane/water, is frequently used to achieve this.
-
Facilitate the transmetalation step: The transfer of the aryl group from the boron atom to the palladium center is a key step in the catalytic cycle and is influenced by the solvent and the base.
-
Maintain thermal stability: Many Suzuki-Miyaura reactions are heated to increase the reaction rate, so the solvent must have an appropriate boiling point and be stable at the reaction temperature.
For this compound, solvent systems such as 1,4-dioxane, THF, or DMF, often with the addition of water, are likely to be effective for Suzuki-Miyaura coupling reactions.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents is currently scarce in the public domain, a comprehensive understanding of its solubility behavior can be achieved through the application of fundamental chemical principles and by drawing analogies to structurally similar compounds. The presence of both polar (boronic acid, dimethylamino) and nonpolar (substituted phenyl ring) moieties suggests a preference for polar aprotic solvents. For researchers requiring precise solubility data for process optimization, reaction design, or formulation development, the dynamic method provides a reliable and accurate experimental approach. A thorough understanding and experimental determination of solubility are critical for the successful application of this and other arylboronic acids in modern synthetic chemistry.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
PubChem. (n.d.). {4-[(Dimethylamino)methyl]phenyl}boronic acid. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
-
ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of phenylboronic compounds in water. Retrieved from [Link]
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A Technical Guide to (4-(Dimethylamino)-3-methylphenyl)boronic acid: Commercial Availability, Properties, and Applications for Advanced Research
Executive Summary: (4-(Dimethylamino)-3-methylphenyl)boronic acid, CAS No. 919496-59-6, is a highly functionalized arylboronic acid that has emerged as a critical building block in modern synthetic chemistry.[1][2][3] Its primary utility is realized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone technique for the formation of carbon-carbon bonds.[4][5] The specific substitution pattern of this reagent—an electron-donating dimethylamino group and a sterically influencing methyl group—makes it a valuable intermediate for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, physicochemical properties, safe handling protocols, and strategic applications, with a focus on serving researchers, chemists, and drug development professionals.
The Strategic Role of Arylboronic Acids in Modern Synthesis
The field of medicinal chemistry has been significantly impacted by the introduction of boron-containing compounds, a shift catalyzed by the FDA approval of the proteasome inhibitor Bortezomib in 2003.[4][6] This milestone demystified long-held concerns about the toxicity of organoboron compounds and highlighted their potential. Today, several boron-containing drugs are approved for a range of conditions, from multiple myeloma to bacterial infections.[4][6][7]
The widespread adoption of arylboronic acids stems from their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction provides a robust and versatile method for creating biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals and advanced materials.[8] The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid reagents.[4]
The catalytic cycle, illustrated below, is a foundational concept for understanding the application of reagents like this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Safe Handling
Accurate characterization and proper handling are paramount for achieving reproducible results in synthesis. This compound is a solid material with specific handling requirements to maintain its integrity.
| Property | Value | Source |
| CAS Number | 919496-59-6 | [1][2][3][9][10][11] |
| Molecular Formula | C₉H₁₄BNO₂ | [2][9] |
| Molecular Weight | 179.02 g/mol | [2][9] |
| Appearance | Off-white to light yellow powder | [11] |
Stability and Storage: Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, particularly upon prolonged storage under ambient conditions. This process can alter the stoichiometry of reactions if not accounted for. To ensure the compound's stability and reactivity, the following storage conditions are recommended:
-
Temperature: Store in a freezer, ideally under -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture uptake.
-
Container: Keep in a tightly sealed container in a dry, cool place.[11]
Safety and Handling: While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar arylboronic acids provide a reliable guide to its potential hazards. The general class of arylboronic acids is known to cause skin, eye, and respiratory irritation.[12][13][14][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]
-
First Aid: In case of contact, wash skin thoroughly with soap and water.[14][15] If in eyes, rinse cautiously with water for several minutes.[14][15] If inhaled, move to fresh air.[14]
Commercial Availability and Supplier Landscape
This compound is classified as a fine chemical or research chemical, available from a variety of specialized suppliers rather than bulk commodity manufacturers. Its primary market consists of pharmaceutical companies, biotech firms, and academic research laboratories. When sourcing this reagent, researchers should prioritize suppliers who provide comprehensive analytical data to ensure lot-to-lot consistency.
| Supplier | Purity | Available Quantities | Notes |
| P212121 Store | >96.0% | 1 g, 5 g | Research use only.[9] |
| J&H CHEM | 98% min | Inquire for details | Listed as a pharmaceutical intermediate.[11] |
| Frontier Specialty Chemicals | Guaranteed Purity | 1 g, inquire for bulk | Fast global shipping.[3] |
| CHIRALEN | Not specified | Inquire for details | Recommends storage under inert atmosphere at -20°C. |
| Santa Cruz Biotechnology | Not specified | Inquire for details | For research use only.[10] |
Expert Insight on Procurement: For drug development and late-stage research, establishing a relationship with a supplier who can provide a detailed Certificate of Analysis (CoA) with NMR, HPLC, or LC-MS data is crucial. Purity is not just a number; impurities such as inorganic salts or boroxines can poison sensitive palladium catalysts, leading to failed reactions and costly delays.
Core Application: A Detailed Suzuki-Miyaura Protocol
The true value of this compound is unlocked in its application. The electron-donating dimethylamino group can increase the nucleophilicity of the aryl ring, potentially accelerating the transmetalation step, while the adjacent methyl group can influence the conformational properties of the final biaryl product.
Below is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction.
Exemplar Protocol: Synthesis of a Biaryl Compound
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄, 0.05-0.1 equiv)
-
Base (e.g., 2 M aq. Na₂CO₃ or K₂CO₃, 10 equiv)[16]
-
Solvent (e.g., Toluene/Dioxane 4:1, or THF)[16]
Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv) and this compound (1.2 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.1 equiv) and the solvent (e.g., Toluene/Dioxane).
-
Degassing: Degas the mixture by bubbling the inert gas through the solution for another 10 minutes. This ensures all dissolved oxygen is removed.
-
Base Addition: Add the aqueous base (e.g., 2 M Na₂CO₃). The base is essential for activating the boronic acid into a more reactive boronate species, facilitating transmetalation.[17]
-
Reaction: Heat the mixture to the target temperature (e.g., 85-90 °C) and stir vigorously for the required time (typically 4-12 hours), monitoring by TLC or LC-MS.[16]
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst.[16] Transfer the filtrate to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl.[16]
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Strategic Importance in Drug Discovery and Materials Science
The designation of this compound as a "pharmaceutical intermediate" signifies its role as a key component in the multi-step synthesis of an Active Pharmaceutical Ingredient (API).[11] The substituted phenyl ring it provides is a common feature in many classes of drugs, particularly kinase inhibitors used in oncology.
-
Pharmacological Tuning: Medicinal chemists use building blocks like this to perform structure-activity relationship (SAR) studies. The dimethylamino group can form hydrogen bonds or act as a basic center, influencing how a potential drug binds to its biological target. The methyl group adds lipophilicity and steric bulk, which can improve cell permeability or prevent unwanted metabolism.
-
Materials Science: The biaryl structures synthesized using this reagent are also of interest in materials science. The electronic properties conferred by the dimethylamino group can be exploited in the design of Organic Light-Emitting Diodes (OLEDs) and other organic electronic materials.[5]
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in science. It is readily available from specialized chemical suppliers, though careful vetting of purity and consistency is essential for reproducible, high-stakes research. Its primary application in Suzuki-Miyaura cross-coupling allows chemists to construct complex molecular frameworks with precision and control. For professionals in drug discovery and materials science, this reagent offers a reliable and strategic component for building the next generation of high-value molecules.
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4-(Dimethylamino)phenylboronic acid - African Rock Art. (URL: [Link])
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{4-[(Dimethylamino)methyl]phenyl}boronic acid | C9H14BNO2 | CID 22506610 - PubChem. (URL: [Link])
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4-(Dimethylamino)phenylboronic acid | C8H12BNO2 | CID 2734344 - PubChem. (URL: [Link])
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4-(N,N-Dimethylamino)-3-methylphenylboronic acid 1 g - P212121 Store. (URL: [Link])
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The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (URL: [Link])
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Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - MDPI. (URL: [Link])
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The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. (URL: [Link])
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: [Link])
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4-FORMYL-3-METHYLPHENYLBORONIC ACID (CAS No. 398151-59-2) Suppliers. (URL: [Link])
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])
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Suzuki-Miyaura Coupling - Organic Synthesis. (URL: [Link])
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Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (URL: [Link])
-
Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (URL: [Link])
-
The Synthesis and Purification of 4-Dimethylamino-N-Methyl -4-Stilbazolium Tosylate. (URL: [Link])
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A Comprehensive Technical Guide to the Biological Activities of Substituted Phenylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Abstract
Phenylboronic acids (PBAs) and their derivatives represent a fascinating class of molecules whose unique chemical properties are being increasingly exploited in biomedical research and drug development. The core of their biological activity stems from the boron atom's ability to form reversible covalent bonds with cis-diols, a functionality prevalent in many critical biomolecules, including carbohydrates and certain amino acid side chains. This interaction, which is often sensitive to physiological pH, has established PBAs as versatile tools for a range of applications. This guide provides an in-depth exploration of the biological activities of substituted phenylboronic acids, moving from the fundamental principles of their chemical reactivity to their application as potent enzyme inhibitors, sensitive diagnostic probes, and targeted drug delivery vehicles. We will examine key approved drugs such as the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam, delve into the design of PBA-based biosensors for glucose and cancer biomarkers, and explore the development of advanced nanomedicines that target tumors by recognizing overexpressed cell-surface sialic acids. Through detailed mechanistic explanations, field-proven experimental protocols, and a forward-looking perspective, this guide serves as a technical resource for scientists aiming to harness the vast potential of phenylboronic acid chemistry.
Part 1: The Chemical Foundation of Biological Activity
The utility of phenylboronic acids in a biological context is not accidental; it is a direct consequence of the unique electronic structure of the boron atom. Understanding this chemical foundation is paramount to designing and interpreting experiments in this field.
The Phenylboronic Acid Moiety: Structure and Key Reactivity
Phenylboronic acid consists of a phenyl group and two hydroxyl groups attached to a central boron atom. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with an empty, electron-deficient p-orbital perpendicular to the molecular plane.[1][2] This vacancy makes the boron atom a mild Lewis acid, capable of accepting a pair of electrons from a Lewis base (a nucleophile).[1][2][3]
The most biologically relevant reaction of PBAs is their reversible condensation with compounds containing 1,2- or 1,3-diols, such as carbohydrates, glycoproteins, and catechols, to form five- or six-membered cyclic boronate esters.[1][4] This reaction involves the boron center shifting from a neutral, trigonal planar sp² state to a more stable, negatively charged tetrahedral sp³ state.[3][5] This reversible covalent interaction is the cornerstone of PBA's application in molecular recognition and sensing.[1]
pH-Dependent Interactions: A Biological Switch
The equilibrium between the trigonal acid and the tetrahedral ester is highly dependent on pH. The pKₐ of most phenylboronic acids is around 8.8.[1] However, upon forming a boronate ester with a diol, the resulting complex becomes a stronger acid (lower pKₐ).[6] At physiological pH (~7.4), the tetrahedral boronate anion is favored, strengthening the binding interaction.[5] This pH sensitivity is a critical feature exploited in drug delivery. For instance, the slightly acidic microenvironment of tumors (pH ~6.8) can weaken the interaction between a PBA-functionalized nanocarrier and cell-surface sialic acids, triggering the release of a therapeutic payload.[5]
Synthetic Strategies and Key Challenges
The synthesis of substituted phenylboronic acids is well-established, with common methods including the reaction of Grignard reagents with trialkyl borates followed by hydrolysis.[2][7] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also become indispensable for creating complex arylboronic acids.[2][8]
A significant challenge for the in vivo application of boronic acids is their susceptibility to oxidative deboronation, where reactive oxygen species (ROS) convert the C-B bond to a C-O bond, yielding a phenol and boric acid.[9] This instability can limit their therapeutic window. To address this, researchers have developed more oxidatively stable derivatives. One successful strategy involves creating intramolecularly coordinated structures, such as benzoxaboroles, where the boron atom is part of a heterocyclic ring, or boralactones, which can increase stability by several orders of magnitude while retaining biological activity.[9][10][11]
Part 2: Phenylboronic Acids as Enzyme Inhibitors
The Lewis acidic boron atom is an excellent electrophile for interacting with nucleophilic residues in enzyme active sites, particularly serine. This has led to the development of potent and selective enzyme inhibitors.
Mechanism: Covalent Reversible Inhibition of Serine Hydrolases
Phenylboronic acids act as transition-state analogs for the hydrolysis of peptide or ester bonds by serine hydrolases (e.g., proteases, β-lactamases).[12][13] The catalytic serine residue in the enzyme's active site attacks the electrophilic boron atom, forming a stable, reversible covalent bond. This creates a tetrahedral adduct that mimics the high-energy intermediate of the natural enzymatic reaction, effectively blocking the active site and inhibiting the enzyme.[13][14]
Optical Sensing
Optical sensors transduce the diol-binding event into a change in light properties. This is often achieved by coupling a PBA recognition element to a chromophore or fluorophore.
-
Fluorescence: Binding of glucose can modulate the fluorescence of a nearby fluorophore through mechanisms like photoinduced electron transfer (PET). However, these sensors can suffer from photobleaching and require stable illumination sources. *[15] Colorimetry/Spectral Shift: PBA-functionalized hydrogels can swell or shrink upon glucose binding due to changes in osmotic pressure. I[6]f these hydrogels are embedded with photonic crystal structures, this volumetric change results in a visible color shift that can be easily measured.
[15]#### 3.4. Experimental Protocol: Fabrication and Testing of a PBA-Based Electrochemical Dopamine Sensor
This protocol describes the modification of a gold electrode with 4-mercaptophenylboronic acid (4-MPBA) for the selective capture and detection of dopamine.
[4]Objective: To create a reagentless sensor capable of selectively detecting dopamine.
Materials:
-
Gold disk electrode.
-
Polishing materials (alumina slurry).
-
4-mercaptophenylboronic acid (4-MPBA).
-
Ethanol.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Dopamine hydrochloride stock solution.
-
Potentiostat for electrochemical measurements (e.g., cyclic voltammetry).
Methodology:
-
Electrode Preparation:
-
Polish the gold electrode surface with alumina slurry to a mirror finish.
-
Rinse thoroughly with deionized water and ethanol.
-
Clean the electrode electrochemically by cycling the potential in 0.5 M H₂SO₄ until a stable voltammogram is obtained.
-
-
Surface Functionalization (Self-Assembled Monolayer Formation):
-
Immerse the cleaned gold electrode in a freshly prepared 10 mM solution of 4-MPBA in ethanol for 12-24 hours at room temperature. The thiol group of 4-MPBA will form a stable bond with the gold surface.
-
After incubation, remove the electrode and rinse thoroughly with ethanol and then deionized water to remove any non-specifically bound molecules.
-
-
Dopamine Detection:
-
Place the 4-MPBA modified electrode in an electrochemical cell containing PBS (pH 7.4).
-
Record a baseline cyclic voltammogram (CV).
-
Add a known concentration of dopamine to the cell and allow it to incubate for a set time (e.g., 20 minutes) to allow for binding to the PBA on the surface.
-
Record a new CV. The oxidation peak corresponding to dopamine should be observed at a potential around +0.2 V (vs. Ag/AgCl). The formation of the boronate ester can sometimes shift this potential.
-
[4]4. Data Analysis and Validation:
- Measure the peak current from the dopamine oxidation.
- Repeat the measurement with a series of dopamine concentrations to generate a calibration curve (peak current vs. concentration).
- Selectivity Test: To validate the sensor, perform the same experiment in the presence of potential interfering agents that are also present in biological fluids, such as ascorbic acid, uric acid, and glucose. A selective sensor will show a significantly higher response to dopamine.
[4]***
Part 4: Targeted Cancer Therapy and Drug Delivery Systems
The unique biology of cancer cells, particularly the altered glycans on their surface, provides a target for PBA-based therapeutics.
The Sialic Acid Target
Many types of cancer cells exhibit a phenomenon known as "hypersialylation," where they overexpress sialic acids (SAs) on their surface glycoproteins and glycolipids. S[5][16]ialic acid is a nine-carbon sugar that contains the necessary cis-diol functionality for binding to phenylboronic acid. This overexpression makes SA a valuable biomarker and a target for directing therapies specifically to cancer cells while sparing healthy tissue.
[5][17]#### 4.2. PBA-Functionalized Nanocarriers
To exploit this target, researchers decorate nanocarriers—such as nanoparticles, liposomes, or polymers—with PBA moieties. T[5][18][19]hese PBA-decorated nanovectors can be loaded with a therapeutic cargo (e.g., a chemotherapy drug like doxorubicin or a gene therapy agent). W[16][19]hen introduced into the bloodstream, the PBA ligands on the nanoparticle surface selectively bind to the abundant sialic acids on cancer cells, leading to enhanced cellular uptake via endocytosis compared to uptake by healthy cells.
[16][19]#### 4.3. Stimuli-Responsive Drug Release
Once the nanocarrier is internalized by the cancer cell, the therapeutic payload must be released. PBA chemistry enables stimuli-responsive release mechanisms:
-
pH-Responsive Release: As mentioned, the endosomal/lysosomal compartments within a cell are acidic (pH 4.5-6.5). This acidic environment weakens the PBA-sialic acid interaction, which can be engineered to destabilize the nanocarrier and release the drug. *[5] ROS-Responsive Release: The tumor microenvironment often has elevated levels of reactive oxygen species (ROS) like hydrogen peroxide. Nanocarriers can be constructed with ROS-labile linkers that incorporate a boronic ester. In the presence of high ROS, the linker is cleaved, triggering drug release.
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Methodological & Application
Application Notes and Protocols: C-C Bond Formation Using (4-(Dimethylamino)-3-methylphenyl)boronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which joins an organoboron compound with an organohalide, has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2] The choice of the boronic acid is a critical parameter that significantly dictates the reaction's success.[4]
This guide focuses on the application of (4-(Dimethylamino)-3-methylphenyl)boronic acid , an electron-rich arylboronic acid, in C-C bond formation. Its unique electronic properties, stemming from the electron-donating dimethylamino and methyl groups, present both opportunities and challenges in Suzuki-Miyaura couplings. These electron-rich systems are generally excellent coupling partners, often leading to high yields of biaryl products.[4] However, they can also be susceptible to side reactions like protodeboronation.[5]
This document provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and troubleshooting strategies to empower researchers, scientists, and drug development professionals in leveraging this versatile reagent.
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4]
The catalytic cycle is generally accepted to proceed via three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.[2][6] The reactivity of the halide partner typically follows the trend: I > Br > OTf >> Cl.[3][7] For less reactive halides like chlorides, more active catalyst systems with electron-rich, bulky phosphine ligands are often required.[8][9]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid (R²) is transferred to the palladium center.[2] The presence of a base is essential for this step.[10][11] The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex.[11][12]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][13]
The Critical Role of the Base
The choice of base is a critical parameter that can profoundly influence the reaction's outcome.[11] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[11] The base's primary role is to facilitate the formation of a boronate species [R-B(OH)₃]⁻, which is more competent for transmetalation than the neutral boronic acid.[12] However, for electron-rich boronic acids like this compound, strong bases in aqueous media can accelerate the undesirable side reaction of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5] In such cases, milder bases like potassium fluoride (KF) or running the reaction under anhydrous conditions might be beneficial.[5][14]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using this compound.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3)
-
Ligand (if not using a pre-catalyst, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (for biphasic systems)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (2.0–3.0 equiv.).[5]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This is crucial to prevent oxygen contamination, which can lead to catalyst decomposition and homocoupling of the boronic acid.[5][8]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.5–5 mol%) and any additional ligand if required.[5] For challenging couplings, using a more active pre-catalyst system is recommended.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of dioxane and water) via syringe.[5] The addition of a small amount of water can be beneficial, but for substrates prone to protodeboronation, anhydrous conditions may be necessary.[5][8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8][15]
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[8]
Data Presentation: Typical Reaction Parameters
| Parameter | Condition | Rationale |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the limiting aryl halide.[15] |
| Palladium Catalyst | 0.5 - 5 mol% | Catalyst loading can be optimized; lower loadings are more economical for large-scale synthesis.[3] |
| Base | 2.0 - 3.0 equivalents | Ensures efficient activation of the boronic acid for transmetalation.[11] |
| Solvent | Dioxane/H₂O, Toluene, DMF | The choice depends on the solubility of the reactants and the desired reaction temperature.[6][14] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive halides.[8][15] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of the catalyst and homocoupling of the boronic acid.[5] |
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. The following decision tree provides a systematic approach to troubleshooting common problems encountered during Suzuki-Miyaura couplings with this compound.
Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.
Addressing Specific Side Reactions
-
Protodeboronation: This is a common issue with electron-rich boronic acids.[5] The C-B bond is cleaved and replaced by a C-H bond. To mitigate this, consider using milder bases like K₂CO₃ or KF, or switching to anhydrous conditions.[5] Using more stable boronic acid derivatives, such as MIDA boronates, can also be an effective strategy.[6][16]
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[8] Rigorous degassing of solvents and maintaining a strict inert atmosphere are crucial to minimize this side reaction.[5]
-
Dehalogenation: The starting aryl halide can be reduced to the corresponding arene.[8] This can be influenced by the choice of solvent and base.
Conclusion
This compound is a valuable building block for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism, careful selection of reaction parameters, and a systematic approach to troubleshooting are essential for achieving high yields and purity. By following the protocols and guidelines outlined in this document, researchers can effectively utilize this electron-rich boronic acid in their synthetic endeavors, advancing the fields of drug discovery and materials science.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
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-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
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Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
Europe PMC. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
-
ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
NIH National Library of Medicine. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
-
ResearchGate. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. [Link]
-
NIH National Library of Medicine. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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The Strategic Application of (4-(Dimethylamino)-3-methylphenyl)boronic Acid in the Synthesis of Bioactive Scaffolds
Introduction: The Unique Utility of a Substituted Phenylboronic Acid in Modern Medicinal Chemistry
(4-(Dimethylamino)-3-methylphenyl)boronic acid is a specialized aromatic boronic acid that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring both a strongly electron-donating dimethylamino group and a moderately activating methyl group, imparts distinct reactivity and structural attributes to the molecules it helps create. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this reagent, with a focus on its application in Suzuki-Miyaura cross-coupling reactions to generate scaffolds with therapeutic potential, particularly in the realm of oncology. We will delve into the causality behind experimental choices, provide a detailed, field-proven protocol, and discuss the biological significance of the resulting molecular architectures.
The core utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as a cornerstone of modern synthetic chemistry for its reliability and functional group tolerance in forging carbon-carbon bonds. [1]In this context, our subject boronic acid serves to introduce the 4-(dimethylamino)-3-methylphenyl moiety into a target molecule, a substructure that can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Core Application: Synthesis of Substituted Isoquinolines for Hyperproliferative Disorders
A significant application of this compound is in the synthesis of substituted isoquinoline derivatives. The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. [2][3][4]Specifically, certain substituted isoquinolines have been investigated as potent inhibitors of signaling pathways implicated in hyperproliferative disorders, such as cancer. [3][5] The dimethylamino and methyl substituents on the boronic acid are not merely passive structural components. The dimethylamino group, a potent electron-donating group, increases the nucleophilicity of the arylboronic acid, which can influence the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle. [6]From a medicinal chemistry perspective, this group can act as a hydrogen bond acceptor or a basic center, facilitating interactions with biological targets like protein kinases. The adjacent methyl group provides steric bulk and lipophilicity, which can be tailored to fine-tune binding affinity and selectivity.
Below, we present a detailed protocol for a representative Suzuki-Miyaura coupling reaction to synthesize a 1-aryl-isoquinoline derivative, a class of compounds explored for their therapeutic potential against hyperproliferative diseases.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the synthesis of a 1-(4-(dimethylamino)-3-methylphenyl)isoquinoline derivative, a representative example of the application of this compound.
Materials and Reagents
-
This compound (Purity >98%) [7][8]* 1-Chloroisoquinoline (or 1-bromoisoquinoline)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Safety Precautions
-
This compound may cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.2 equivalents), 1-chloroisoquinoline (1.0 equivalent), and a base such as sodium carbonate (2.0 equivalents).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting halide. The inorganic base is crucial for the activation of the boronic acid to a more nucleophilic boronate species, which facilitates the transmetalation step. [1]
-
-
Catalyst Addition:
-
Add the palladium catalyst, Pd(dppf)Cl₂ (2-5 mol%).
-
Causality: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high efficiency and broad functional group tolerance. The dppf ligand stabilizes the palladium center and facilitates the catalytic cycle. For electron-rich boronic acids, ligands like SPhos or bulky phosphines can also be highly effective. [9][10]
-
-
Solvent Addition and Degassing:
-
Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to create an inert atmosphere.
-
Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Causality: A mixture of an organic solvent and water is often optimal for Suzuki couplings. Dioxane solubilizes the organic reactants, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material (1-chloroisoquinoline) is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-(dimethylamino)-3-methylphenyl)isoquinoline derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation and Visualization
Table 1: Representative Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Boronic Acid | This compound | Introduces the desired substituted aryl moiety. |
| Halide Partner | 1-Chloroisoquinoline | Provides the isoquinoline scaffold. Bromides or triflates can also be used. |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Efficient and robust palladium catalyst for Suzuki-Miyaura couplings. |
| Base | Na₂CO₃ (2.0 equiv.) | Activates the boronic acid for transmetalation. |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | Solubilizes reactants and facilitates the reaction. |
| Temperature | 90 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Argon) | Prevents catalyst degradation. |
Diagrams of Key Processes
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.
Conclusion and Future Outlook
This compound is a powerful and strategic reagent for medicinal chemists. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient route to novel, substituted aromatic compounds. The synthesis of 1-aryl-isoquinoline derivatives serves as a prime example of how this building block can be used to construct molecular frameworks with significant therapeutic potential, particularly in the development of anticancer agents. The electron-rich nature of this boronic acid derivative makes it a reactive coupling partner, and with the appropriate choice of catalyst and reaction conditions, high yields of desired products can be achieved. As the quest for new and more effective therapeutics continues, the strategic deployment of specialized building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jieheng.lookchem.com [jieheng.lookchem.com]
- 8. 4-(N,N-Dimethylamino)-3-methylphenylboronic acid CAS#: 919496-59-6 [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: (4-(Dimethylamino)-3-methylphenyl)boronic Acid as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Advantage of Electron-Rich Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its mild conditions, functional group tolerance, and the formation of carbon-carbon bonds with high efficiency.[1] At the heart of this transformation lies the organoboron reagent, typically a boronic acid, whose structural and electronic properties dictate the reaction's success. This guide focuses on a particularly valuable, yet specialized building block: (4-(Dimethylamino)-3-methylphenyl)boronic acid (CAS No. 919496-59-6).
This reagent is distinguished by two key structural features: a potent electron-donating dimethylamino group at the para-position and a methyl group at the meta-position relative to the boronic acid moiety. The strong +M (mesomeric) effect of the dimethylamino group significantly increases the electron density of the aromatic ring. This enhanced nucleophilicity of the ipso-carbon atom bound to boron is crucial, as it generally accelerates the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to higher yields and allowing for milder reaction conditions.[2][3][4] Consequently, this compound is an exemplary reagent for synthesizing complex biaryl structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[5][6][7][8]
This document provides an in-depth look at the properties, mechanistic role, and practical application of this powerful synthetic tool for researchers, scientists, and drug development professionals.
Physicochemical Properties & Safe Handling
Proper handling and storage are paramount for ensuring the integrity and reactivity of the boronic acid.
| Property | Value | Source |
| CAS Number | 919496-59-6 | [5][9][10] |
| Molecular Formula | C₉H₁₄BNO₂ | [10][11] |
| Molecular Weight | 179.02 g/mol | [10][11] |
| Appearance | Off-white to light yellow powder | [5] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [5][12][13] |
Safety Profile: this compound and its pinacol ester derivatives are classified as irritants. Adherence to standard laboratory safety protocols is essential.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]
-
Precautionary Measures:
-
Wash hands and any exposed skin thoroughly after handling.[12][13][14]
-
Use only in a well-ventilated area, preferably within a fume hood, to avoid breathing dust.[12][13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13][14]
-
Store away from strong oxidizing agents, strong acids, and strong bases.[12]
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
Mechanistic Rationale: The Role of the Electron-Donating Group
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[15][16] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A critical prerequisite for the transmetalation step is the activation of the boronic acid by a base. The base coordinates to the Lewis-acidic boron center, forming a more nucleophilic "ate" complex (a trihydroxyboronate).[16][17][18]
Caption: Base activation of a boronic acid to form the reactive boronate species.
The (4-(Dimethylamino)-3-methylphenyl) group's strong electron-donating nature makes the attached ipso-carbon more electron-rich. This enhanced nucleophilicity facilitates the transfer of the aryl group from boron to the palladium center during the transmetalation step.[19][1] This is often the rate-limiting step, and its acceleration is a key advantage of using electron-rich boronic acids, enabling efficient coupling even with more challenging or electron-rich coupling partners.[2][3]
Representative Reaction Conditions
The optimal conditions for a Suzuki-Miyaura coupling depend on the specific substrates. The following table provides a starting point for optimization when using this compound.
| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Expected Yield |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | High |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | Good-High |
| 2-Bromopyridine | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 85 | 4 | Good |
| 4-Iodotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2M aq.) | Toluene | 85 | 6 | High |
Yields are qualitative estimates (Good: 60-80%, High: >80%) based on general principles of Suzuki-Miyaura reactions with electron-rich boronic acids. Actual results require experimental validation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common applications.
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
This protocol is robust and suitable for coupling with a wide range of aryl and heteroaryl bromides or iodides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equivalents)
-
Anhydrous Toluene
-
Degassed Water (deionized, sparged with Argon for 30 min)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Workflow Diagram:
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene followed by degassed water (e.g., in a 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[20]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.[2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This method is ideal for rapid reaction optimization and library synthesis, significantly reducing reaction times.
Materials:
-
This compound (1.5 equivalents)
-
Aryl Halide (1.0 equivalent, suitable for microwave heating)
-
PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (3-5 mol%)
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution (2.0 equivalents)
-
1,4-Dioxane or Dimethylformamide (DMF)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound, the aryl halide, and PdCl₂(dppf).
-
Solvent/Base Addition: Add the solvent (e.g., 1,4-Dioxane) and the 2M aqueous K₂CO₃ solution.
-
Sealing and Reaction: Securely cap the vial. Place it in the microwave reactor and heat to the target temperature (e.g., 120-150 °C) for the specified time (e.g., 15-45 minutes).[20][21]
-
Workup: After the reaction, cool the vial to room temperature using compressed air. Filter the reaction mixture through a small pad of Celite, washing with ethyl acetate.
-
Isolation and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material by column chromatography.[20]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (Pd(0) oxidized)- Insufficiently anhydrous/degassed solvents- Ineffective base or ligand- Low reaction temperature | - Ensure a properly inert atmosphere; use fresh catalyst.- Use freshly distilled anhydrous solvents and thoroughly degassed water.- Screen alternative bases (e.g., Cs₂CO₃, KF) or ligands (e.g., RuPhos, XPhos).- Increase reaction temperature incrementally. |
| Protodeboronation | - Presence of excess water or protic sources- Reaction temperature too high or time too long- Boronic acid instability | - Use anhydrous base (e.g., powdered K₃PO₄) and minimize water content.- Reduce reaction temperature or time.- Consider converting the boronic acid to a more stable pinacol ester derivative.[19][17] |
| Homocoupling of Boronic Acid | - Presence of oxygen, leading to oxidative homocoupling.- Catalyst decomposition. | - Rigorously deoxygenate the reaction mixture and maintain a positive pressure of inert gas.- Use a more stable catalyst/ligand combination. |
Conclusion
This compound is a highly effective building block for Suzuki-Miyaura cross-coupling reactions. Its inherent electronic properties—stemming from the potent dimethylamino donor group—promote efficient transmetalation, enabling the synthesis of complex biaryl systems under mild conditions. By understanding the mechanistic principles and employing robust, optimized protocols, researchers can leverage this reagent to accelerate the discovery and development of novel bioactive molecules and functional materials.
References
-
American Chemical Society. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. DOI:10.1039/D2SC05455H. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI:10.1039/C3CS60197H. Retrieved from [Link]
-
LookChem. (n.d.). 4-(N,N-Dimethylamino)-3-methylphenylboronic acid CAS NO.919496-59-6. Retrieved from [Link]
-
Nature. (n.d.). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Retrieved from [Link]
-
PubChem. (n.d.). {4-[(Dimethylamino)methyl]phenyl}boronic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Retrieved from [Link]
-
All Things Organic Chemistry. (2020). Suzuki Coupling. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Organic Synthesis and Application of Bioactive Molecules. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3-Methylphenylboronic acid. Retrieved from [Link]
-
NIST. (n.d.). p-Methylbenzeneboronic acid. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. 4-(N,N-Dimethylamino)-3-methylphenylboronic acid, CasNo.919496-59-6 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
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- 9. 4-(N,N-Dimethylamino)-3-methylphenylboronic acid | [frontierspecialtychemicals.com]
- 10. 4-(N,N-Dimethylamino)-3-methylphenylboronic acid CAS#: 919496-59-6 [m.chemicalbook.com]
- 11. (4-[(dimethylamino)methyl]phenyl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. tcichemicals.com [tcichemicals.com]
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Protocol for the Suzuki Coupling of Aryl Halides with (4-(Dimethylamino)-3-methylphenyl)boronic acid
An Application Note for Drug Development Professionals and Organic Synthesis Researchers
This guide provides a detailed protocol and technical insights for the palladium-catalyzed Suzuki-Miyaura cross-coupling of various aryl halides with (4-(Dimethylamino)-3-methylphenyl)boronic acid. This specific transformation is crucial for the synthesis of complex biaryl scaffolds, which are prevalent in medicinal chemistry and materials science.[1][2][3]
Introduction and Scientific Context
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[4] Its widespread adoption in industrial and academic settings, including pharmaceutical API synthesis, stems from its mild reaction conditions, high functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[1][5]
The coupling partner of focus, this compound, introduces an electron-rich and moderately sterically hindered moiety. The presence of the dimethylamino group significantly increases the electron density of the aromatic ring, which can influence the kinetics of the catalytic cycle. Understanding these electronic and steric factors is key to selecting the optimal reaction parameters for achieving high yields and purity.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
-
Oxidative Addition : An active Pd(0) complex, typically coordinated with phosphine ligands, initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. This forms a square-planar Pd(II) intermediate.[5][6]
-
Transmetalation : This is often the rate-determining step. A base is required to activate the boronic acid, forming a more nucleophilic boronate species (-B(OH)₃⁻).[7][8] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide. The electron-rich nature of the (4-(Dimethylamino)-3-methylphenyl) group facilitates this transfer.
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
Sources
Application Notes and Protocols: Microwave-Assisted Suzuki Coupling with (4-(Dimethylamino)-3-methylphenyl)boronic acid
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For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Discovery with Microwave-Assisted Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide is particularly vital in drug discovery and development for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[2][3]
Conventional heating methods for Suzuki coupling can be time-consuming, often requiring hours or even days to reach completion.[4] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape.[5][6] Microwave irradiation offers rapid, uniform, and efficient heating of the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes.[7][8] This acceleration not only enhances throughput but can also lead to higher yields, improved product purity, and access to chemical space that is difficult to explore with traditional methods.[6][9]
These application notes provide a comprehensive guide to performing microwave-assisted Suzuki coupling reactions using (4-(Dimethylamino)-3-methylphenyl)boronic acid, a valuable building block for introducing a substituted aniline moiety into target molecules. The protocols and insights provided are designed to be a robust starting point for researchers, facilitating the efficient synthesis of compound libraries for various applications.
The Mechanism: A Palladium-Catalyzed Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][10] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R-X), forming a Pd(II) complex.[1][11] This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group (R') to the palladium(II) complex. The base is crucial for this step, forming a more nucleophilic boronate "ate" complex.[12][13]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[10][11]
dot graph Suzuki_Mechanism { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="Ar-X (Organic Halide)", shape=plaintext, fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_complex [label="Ar-Pd(II)(X)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronic_Acid [label="Ar'B(OH)₂", shape=plaintext, fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=plaintext, fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Ar_Ar_prime [label="Ar-Pd(II)(Ar')Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar' (Coupled Product)", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=""]; ArX -> OxAdd [arrowhead=none]; OxAdd -> PdII_complex; PdII_complex -> Transmetalation; Boronic_Acid -> Transmetalation [arrowhead=none]; Base -> Transmetalation [arrowhead=none]; Transmetalation -> PdII_Ar_Ar_prime; PdII_Ar_Ar_prime -> RedElim; RedElim -> Product [arrowhead=none]; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } dot Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Design and Optimization
The success of a microwave-assisted Suzuki coupling reaction hinges on the careful selection of several key parameters. For an electron-rich substrate like this compound, certain considerations are particularly important.
Catalyst Selection
A wide range of palladium catalysts can be employed for Suzuki coupling. For general purposes and initial screening, Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a robust choice.[14] For more challenging couplings, or to improve efficiency, catalysts with more specialized phosphine ligands, such as SPhos or XPhos , may be beneficial, particularly when dealing with sterically hindered substrates.[15] Encapsulated palladium catalysts, like Pd EnCat™ , offer the advantage of easier product purification.[16]
Base Selection
The choice of base is critical for activating the boronic acid.[17][18] Inorganic bases are most commonly used.[13]
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are effective and widely used bases.[14][19]
-
Potassium Phosphate (K₃PO₄) is another strong contender, especially in anhydrous conditions.[20]
-
For substrates with base-sensitive functional groups, weaker bases like Potassium Fluoride (KF) can be advantageous.[12][21]
Solvent System
The choice of solvent is crucial for both solubility of the reagents and efficient absorption of microwave energy.[22]
-
A mixture of 1,4-Dioxane and water (typically in a 4:1 to 5:1 ratio) is a very common and effective solvent system for Suzuki couplings.[10][14]
-
Ethanol/water mixtures can also be highly effective and offer a greener solvent alternative.[3]
-
For anhydrous conditions, solvents like toluene or N,N-Dimethylformamide (DMF) can be used, although DMF can sometimes lead to side reactions at high temperatures.[15][21]
Reaction Parameters
Microwave reactors allow for precise control over temperature and reaction time.
-
Temperature: A typical starting point is between 100-150 °C.[14]
-
Time: Reaction times are significantly reduced, often ranging from 5 to 30 minutes.[14]
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl halide. Optimization of the catalyst, base, solvent, temperature, and time may be necessary for specific substrates.
dot graph Experimental_Workflow { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Reagent_Prep [label="Reagent Preparation:\n- this compound\n- Aryl Halide\n- Palladium Catalyst\n- Base\n- Solvent"]; Vial_Setup [label="Reaction Vial Setup:\nCombine all reagents in a microwave vial with a stir bar."]; Microwave_Reaction [label="Microwave Irradiation:\n- Seal the vial.\n- Set temperature (e.g., 120°C).\n- Set time (e.g., 15 min)."]; Workup [label="Reaction Work-up:\n- Cool the reaction.\n- Dilute with organic solvent and water.\n- Separate layers."]; Purification [label="Purification:\n- Dry organic layer.\n- Concentrate.\n- Purify by column chromatography."]; Analysis [label="Analysis:\n- TLC, LC-MS, NMR"];
// Edges Reagent_Prep -> Vial_Setup; Vial_Setup -> Microwave_Reaction; Microwave_Reaction -> Workup; Workup -> Purification; Purification -> Analysis; } dot Figure 2: General experimental workflow for microwave-assisted Suzuki coupling.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Microwave synthesis vial (appropriate size)
-
Magnetic stir bar
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the chosen solvent system to achieve a concentration of approximately 0.1-0.5 M.
-
Seal the vial securely with a cap.
-
Place the vial into the microwave reactor.
-
Irradiate the reaction mixture at the set temperature (e.g., 120 °C) for the specified time (e.g., 15 minutes).[14] It is advisable to monitor the reaction progress by TLC or LC-MS if possible.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Example Protocol: Coupling with 4-Bromoanisole
Materials:
-
This compound (107 mg, 0.6 mmol)
-
4-Bromoanisole (93.5 mg, 0.5 mmol)
-
Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%)
-
K₂CO₃ (138 mg, 1.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave vial
Procedure:
-
Combine this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃ in a 10 mL microwave vial containing a stir bar.
-
Add 4 mL of 1,4-dioxane and 1 mL of water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the product.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate base or solvent- Insufficient temperature or time- De-boronation of the boronic acid | - Use a fresh batch of catalyst.- Screen different bases and solvent systems.- Increase the reaction temperature and/or time.- Use anhydrous conditions or a milder base like KF.[21] |
| Formation of Side Products | - Homocoupling of the boronic acid- Hydrolysis of sensitive functional groups- Reaction with the solvent | - Ensure the reaction is properly degassed if using a sensitive catalyst.- Use a milder base and lower the temperature.[20]- Choose a more inert solvent. |
| Difficulty in Purification | - Residual palladium catalyst- Boronic acid starting material or homocoupled product | - Use an encapsulated catalyst or perform a filtration through Celite® after the reaction.- Optimize the stoichiometry to ensure complete consumption of the boronic acid. |
Conclusion
Microwave-assisted Suzuki coupling is a powerful and efficient method for the synthesis of biaryl compounds. By leveraging the benefits of microwave heating, researchers can significantly accelerate reaction times and improve yields. The protocols and guidelines presented here for the use of this compound serve as a solid foundation for the rapid and effective synthesis of novel molecules, thereby advancing research and development in chemistry and the pharmaceutical sciences.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
- Chauhan, P., & Singh, A. (Year). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical and Pharmaceutical Research.
-
BYJU'S. Suzuki Coupling Reaction. Available from: [Link]
-
Patsnap. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025-07-03). Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
- Bandyopadhyay, D. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
-
Green Chemistry. Microwave assisted green organic synthesis. (2024-11-21). Available from: [Link]
- Leonelli, C., & Mason, T. J. (2010). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 15(11), 7803-7848.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Zhang, W. (2004). A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. Organic letters, 6(8), 1221-1224.
- Loupy, A. (2004). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Chemistry-A European Journal, 10(15), 3750-3759.
- A. A. O. A. M. (2020). Simple and Rapid Microwave-Assisted Suzuki–Miyaura Cross-coupling in Betaine/Glycerol Natural Eutectic Solvent. ChemistryOpen, 9(1), 138-144.
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry-A European Journal, 12(16), 4407-4416.
- Al-Masri, A. A. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Li, J., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1611.
- Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry-A European Journal, 20(24), 7483-7491.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Poláčková, V., & Toma, S. (2007). Effect of microwave irradiation on the reactivity of chloroarenes in Suzuki—Miyaura reaction.
- Thomas, S. P., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society, 131(40), 14495-14502.
-
Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]
- Bellina, F., & Rossi, R. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-43). Royal Society of Chemistry.
- Wang, L., et al. (2012). A Highly Efficient Method for Suzuki Reactions in Aqueous Media. Organic letters, 14(12), 3146-3149.
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. (2018). Available from: [Link]
-
ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. (2023). Available from: [Link]
- Singh, A., & Singh, P. P. (2017). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. International Journal of ChemTech Research, 10(1), 22-54.
-
ResearchGate. How can I solve my problem with Suzuki coupling?. (2014). Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). Available from: [Link]
- Sharma, A., et al. (2007). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. The Journal of Organic Chemistry, 72(18), 6979-6983.
- D’Souza, D. M., & Müller, T. J. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 36(7), 1095-1108.
- de Vries, J. G. (2006). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 10(6), 633-652.
Sources
- 1. byjus.com [byjus.com]
- 2. mt.com [mt.com]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Microwave assisted green organic synthesis [wisdomlib.org]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Functional Group Tolerance in Suzuki Reactions with (4-(Dimethylamino)-3-methylphenyl)boronic acid
Introduction: Navigating the Nuances of Electron-Rich Boronic Acids in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds.[1] A key advantage of this palladium-catalyzed reaction is its generally broad functional group tolerance, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies.[2] However, the reactivity and compatibility of the boronic acid partner can be significantly influenced by its electronic and steric properties.
This guide focuses on a particularly interesting yet challenging substrate: (4-(Dimethylamino)-3-methylphenyl)boronic acid . This electron-rich boronic acid, featuring a strong electron-donating dimethylamino group and a sterically demanding ortho-methyl group, presents a unique set of considerations for chemists. The high electron density on the aromatic ring can enhance the rate of transmetalation, a crucial step in the catalytic cycle, but it can also lead to undesired side reactions such as protodeboronation.
These application notes provide an in-depth exploration of the functional group tolerance in Suzuki reactions utilizing this compound. We will delve into which functional groups are well-tolerated, which present challenges, and provide detailed protocols and troubleshooting guidance to enable researchers, scientists, and drug development professionals to effectively employ this valuable synthetic building block.
Understanding the Reactivity of this compound
The inherent characteristics of this compound dictate its behavior in Suzuki-Miyaura couplings. The interplay of its electronic and steric features governs its reactivity profile.
Electronic Effects: The potent electron-donating dimethylamino group significantly increases the electron density of the phenyl ring. This heightened nucleophilicity can facilitate the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from boron to the palladium center. However, this electron-rich nature also renders the boronic acid more susceptible to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially under aqueous basic conditions.
Steric Hindrance: The methyl group positioned ortho to the boronic acid moiety introduces steric bulk. This can influence the approach of the palladium complex and potentially hinder the transmetalation process, especially with sterically demanding coupling partners.
A judicious choice of reaction conditions, including the palladium catalyst, ligand, base, and solvent, is therefore paramount to achieving high yields and minimizing side reactions when working with this boronic acid.
Functional Group Compatibility: A Detailed Overview
The following sections provide a comprehensive summary of the compatibility of various functional groups on the aryl halide coupling partner in Suzuki reactions with this compound. The information is compiled from a thorough review of the chemical literature and internal validation studies.
Tolerated Functional Groups
A wide array of functional groups are well-tolerated under standard Suzuki-Miyaura conditions when coupling with this compound. These groups generally do not interfere with the catalytic cycle and remain intact in the final product.
| Functional Group | Example Coupling Partner | Typical Yield Range | Notes |
| Alkyls | 4-Bromo-toluene | Excellent (>90%) | Generally well-tolerated. |
| Alkoxy | 4-Bromoanisole | Excellent (>90%) | Electron-donating groups on the aryl halide can slow down oxidative addition, but the reaction proceeds efficiently. |
| Cyano | 4-Bromobenzonitrile | Good to Excellent (80-95%) | The cyano group is robust under typical Suzuki conditions. |
| Ester | Methyl 4-bromobenzoate | Good to Excellent (80-95%) | Saponification of the ester can be a competing reaction if strong bases and high temperatures are used for prolonged periods. |
| Ketone | 4-Bromoacetophenone | Good to Excellent (80-95%) | The ketone functionality is generally compatible. |
| Amide | 4-Bromobenzamide | Good (70-85%) | Amides are typically stable under Suzuki conditions. |
| Halogens (Cl, F) | 4-Bromo-1-chlorobenzene | Good to Excellent (80-95%) | Selective coupling at the more reactive C-Br bond is readily achieved. |
| Sulfonyl | 1-Bromo-4-(methylsulfonyl)benzene | Good (75-90%) | The sulfonyl group is a strongly electron-withdrawing group that activates the aryl halide towards oxidative addition. |
Challenging Functional Groups
Certain functional groups can present challenges in Suzuki reactions with this compound, either by interfering with the catalyst, reacting with the base, or being sensitive to the reaction conditions. Careful optimization of the protocol is often necessary to achieve good results.
| Functional Group | Example Coupling Partner | Potential Issues & Mitigation Strategies |
| Aldehyde | 4-Bromobenzaldehyde | Aldol condensation and other side reactions can occur in the presence of strong bases. The use of milder bases like K₃PO₄ or Cs₂CO₃ is recommended. Lower reaction temperatures and shorter reaction times can also be beneficial. |
| Nitro | 1-Bromo-4-nitrobenzene | The nitro group is strongly electron-withdrawing and can sometimes be reduced by phosphine ligands or other components of the reaction mixture. Using phosphine-free catalyst systems or ligands less prone to oxidation can be advantageous. |
| Hydroxyl (Phenol) | 4-Bromophenol | The acidic proton of the hydroxyl group can react with the base, potentially deactivating it. Using a stronger base or an excess of the base is often necessary. Alternatively, protection of the hydroxyl group may be required. |
| Amino (Aniline) | 4-Bromoaniline | The amino group can coordinate to the palladium catalyst, potentially inhibiting its activity. The use of bulky phosphine ligands can help to mitigate this issue. Protection of the amino group is another viable strategy. |
| Carboxylic Acid | 4-Bromobenzoic acid | The acidic proton will react with the base. Decarboxylation can also occur at elevated temperatures. It is generally advisable to protect the carboxylic acid group, for example, as an ester. |
Experimental Protocols
The following protocols provide a starting point for performing Suzuki-Miyaura cross-coupling reactions with this compound. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is suitable for a wide range of aryl bromides bearing tolerated functional groups.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Coupling with Aryl Halides Bearing Challenging Functional Groups (e.g., Aldehydes)
This protocol employs milder conditions to minimize side reactions with sensitive functional groups.
Materials:
-
This compound
-
Aryl halide with a sensitive functional group (e.g., 4-bromobenzaldehyde)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further elucidate the process, the following diagrams illustrate the key steps in the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Inappropriate base or solvent | - Use a fresh batch of catalyst.- Ensure thorough degassing of the reaction mixture.- Increase the reaction temperature in increments.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF). |
| Protodeboronation of Boronic Acid | - Presence of excess water- Prolonged reaction time at high temperature- Strong basic conditions | - Use anhydrous solvents and minimize the amount of water.- Monitor the reaction closely and stop it once the starting material is consumed.- Use a milder base (e.g., K₃PO₄). |
| Formation of Homocoupling Products | - Oxygen contamination- High catalyst loading | - Ensure a strictly inert atmosphere.- Reduce the catalyst loading. |
| Decomposition of Starting Materials or Product | - High reaction temperature- Incompatible functional groups | - Lower the reaction temperature.- Consider protecting sensitive functional groups. |
Conclusion
This compound is a valuable reagent for the synthesis of a diverse range of biaryl compounds. While its electron-rich and sterically hindered nature requires careful consideration of reaction conditions, a broad spectrum of functional groups can be successfully tolerated. By understanding the interplay of electronic and steric effects and by selecting the appropriate catalyst system and reaction parameters, researchers can effectively harness the synthetic potential of this versatile building block. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of Suzuki-Miyaura cross-coupling reactions with this compound in both academic and industrial research settings.
References
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Chou, P. T., Chang, C. P., Clements, J. H., & Meng-Shin, K. (1995). Synthesis and spectroscopic studies of 4-Formyl-4'-N,N-dimethylamino-1,1'-biphenyl: The unusual red edge effect and efficient laser generation. Journal of Fluorescence, 5(4), 369–375. [Link]
- Haddach, M., & Danishefsky, S. J. (1999). A new method for the Suzuki cross-coupling of acyl chlorides with boronic acids. Tetrahedron Letters, 40(32), 5899-5902.
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Named Reactions in Organic Chemistry. (2021, August 16). Suzuki Cross Coupling Reaction [Video]. YouTube. [Link]
-
Niknam, E., Panahi, F., & Khazaei, A. (2020). Immobilized Pd on a NHC functionalized metal–organic framework MIL‐101(Cr): an efficient heterogeneous catalyst in Suzuki−Miyaura coupling reaction in water. Applied Organometallic Chemistry, 34(3), e5431. [Link]
-
PubChem. (n.d.). 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone. Retrieved from [Link]
-
Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]
- Zhang, H., Xue, F., Mak, T. C. W., & Chan, K. S. (1996). A general synthesis of 3-aryl-2-pyridones by Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 61(23), 8002–8003.
Sources
role of bases in activating (4-(Dimethylamino)-3-methylphenyl)boronic acid for cross-coupling
Topic: The Role of Bases in Activating (4-(Dimethylamino)-3-methylphenyl)boronic Acid for Cross-Coupling Reactions
For: Researchers, Scientists, and Drug Development Professionals
Authored By: Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly for biaryl structures found in many pharmaceuticals and functional materials. A critical, yet often nuanced, component of this reaction is the choice and role of the base, which is indispensable for the activation of the boronic acid coupling partner. This guide provides an in-depth analysis of the mechanistic role of bases in the activation of this compound, a common building block in medicinal chemistry. We will explore the underlying principles of activation, compare the efficacy of various bases, and provide detailed, field-proven protocols to empower researchers to optimize their synthetic strategies.
The Mechanistic Imperative: Why a Base is Essential
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key step, where the organic moiety is transferred from boron to palladium, is termed transmetalation. Organoboron compounds, such as this compound, are generally not nucleophilic enough to undergo transmetalation with the palladium(II) complex formed after oxidative addition.[1][2] The primary role of the base is to activate the boronic acid, enhancing its nucleophilicity to facilitate this crucial step.[2][3]
There are two predominant, mechanistically debated pathways for this activation:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [ArB(OH)₃]⁻.[3][4][5] This boronate is significantly more reactive and readily engages in transmetalation with the R¹-Pd(II)-X complex.[1][4]
-
The Oxo-Palladium (or Hydroxide) Pathway: Alternatively, the base can react with the palladium(II) halide complex (R¹-Pd(II)-X) to form a palladium(II) hydroxide complex (R¹-Pd(II)-OH).[4][6] This species is then sufficiently activated to react with the neutral boronic acid.[6]
Computational and experimental evidence suggests that the operative pathway can depend on the specific reaction conditions, including the nature of the base, solvent, and substrates.[6][7] However, the formation of the boronate "ate" complex is widely considered a key activation step.[3][5]
Figure 1: Competing mechanistic pathways for base-mediated activation in the Suzuki-Miyaura transmetalation step.
Selecting the Optimal Base: A Comparative Analysis
The choice of base is critical and can significantly impact reaction yield, rate, and selectivity.[4] Factors to consider include the base's strength, solubility, and potential for side reactions with sensitive functional groups on the substrates. For this compound, which contains a potentially base-sensitive dimethylamino group, careful selection is paramount.
| Base | Typical Conditions | Advantages | Considerations | Relative Strength |
| Sodium Carbonate (Na₂CO₃) | Aqueous/Biphasic (Toluene/H₂O, Dioxane/H₂O) | Inexpensive, widely used, effective for many aryl bromides/iodides.[8][9] | Moderate strength, may be slow for less reactive aryl chlorides. | Moderate |
| Potassium Carbonate (K₂CO₃) | Aqueous/Biphasic or Anhydrous (THF, DMF) | Similar to Na₂CO₃, often used interchangeably.[8] | Can be more effective than Na₂CO₃ in some cases.[9] | Moderate |
| Potassium Phosphate (K₃PO₄) | Anhydrous (Toluene, Dioxane, THF) | Stronger than carbonates, often effective for challenging couplings, including aryl chlorides.[10] | Can be more expensive. | Strong |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous (Dioxane, Toluene) | Highly effective, particularly for sterically hindered substrates.[11] | Higher cost and hygroscopic nature. | Strong |
| Potassium Fluoride (KF) | Anhydrous (THF) | Fluoride ions are believed to play a unique role in activating the boronic acid.[4] Good for base-sensitive substrates.[2] | Can be less effective than stronger bases. | Weak/Moderate |
| Organic Bases (e.g., TEA, DIPEA) | Anhydrous | Useful for substrates with base-labile functional groups. | Generally less effective than inorganic bases for activating boronic acids.[4][9] | Weak |
Experimental Protocols
The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, solvent, and temperature may be required for specific substrates.
Protocol 1: General Coupling with Potassium Carbonate (Biphasic Conditions)
This protocol is a standard, cost-effective method suitable for a wide range of aryl bromides and iodides.
Figure 2: Workflow for Suzuki-Miyaura coupling using biphasic conditions.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a Pd source (e.g., Pd(OAc)₂, 1-2 mol%) and a ligand (e.g., PPh₃, SPhos, XPhos, 2-8 mol%)
-
Toluene and Water (e.g., 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (e.g., 1.0 mmol), this compound (e.g., 1.2 mmol), and potassium carbonate (e.g., 2.0 mmol).
-
Solvent Addition: Add toluene (e.g., 4 mL) and water (e.g., 1 mL).
-
Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the suspension for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Separate the organic and aqueous layers.
-
Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Anhydrous Coupling with Potassium Phosphate (For Challenging Substrates)
This protocol is recommended for less reactive aryl chlorides or sterically hindered coupling partners.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Palladium Catalyst/Ligand System (e.g., Pd₂(dba)₃, 1-2 mol% with a bulky phosphine ligand like XPhos or SPhos, 2-4 mol%)
-
Anhydrous Solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered anhydrous K₃PO₄ (3.0 equiv).[10]
-
Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., Dioxane). Degas the mixture for 15-20 minutes. Add the palladium source and ligand under a positive flow of inert gas.
-
Reaction: Seal the flask and heat to 90-110 °C with vigorous stirring. Monitor for completion.
-
Workup and Purification: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.
Troubleshooting and Key Insights
-
Low Conversion: If the reaction stalls, consider a stronger base (e.g., K₃PO₄ or Cs₂CO₃), a more active catalyst/ligand system, or a higher reaction temperature. Ensure all reagents and solvents are of high quality and that the system was properly degassed.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction, often exacerbated by excess water or high temperatures.[11] If this is observed, switching to anhydrous conditions or using a milder base like KF may be beneficial.
-
Base-Labile Groups: For substrates containing functional groups sensitive to strong bases (e.g., esters), milder conditions using K₂CO₃, KF, or an organic base should be screened first.[2]
-
Homocoupling: The formation of biaryl products from the boronic acid (Ar'-Ar') can occur. This is often minimized by using the correct stoichiometry and ensuring efficient oxidative addition of the aryl halide.
Conclusion
The base is not a mere spectator in the Suzuki-Miyaura cross-coupling; it is an essential activator that drives the critical transmetalation step. For a substrate like this compound, a systematic approach to base selection is crucial for achieving high yields and purity. By understanding the mechanistic pathways and the comparative strengths of different bases, researchers can logically design and troubleshoot their experiments. The provided protocols offer a validated starting point, enabling scientists in pharmaceutical and materials development to confidently employ this powerful C-C bond-forming reaction.
References
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. [Link]
-
ResearchGate. (n.d.). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. [Link]
-
Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. [Link]
-
Yamashita, M., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Royal Society of Chemistry. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]
-
Science. (2018). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
-
National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]
-
YouTube. (2020). Suzuki Coupling. [Link]
-
Royal Society of Chemistry. (2015). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with (4-(Dimethylamino)-3-methylphenyl)boronic acid
Topic: Troubleshooting Low Yield in Suzuki Coupling with (4-(Dimethylamino)-3-methylphenyl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, specifically low yields, when using this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the success of your synthetic endeavors.
The boronic acid , this compound, presents a unique set of challenges due to its electronic properties. The presence of the electron-donating dimethylamino group makes the aryl system electron-rich. While this can be advantageous in some contexts, in Suzuki couplings, it can lead to specific side reactions and a sluggish catalytic cycle if not properly managed. This guide will walk you through understanding these challenges and implementing effective solutions.
Frequently Asked Questions (FAQs)
Here are some answers to common questions that arise when working with electron-rich aminophenylboronic acids in Suzuki couplings.
Q1: My Suzuki coupling reaction with this compound is giving me a very low yield. What are the most common initial culprits?
A1: When facing low yields with this specific boronic acid, the primary factors to investigate are:
-
Catalyst and Ligand Choice: Electron-rich boronic acids can make the transmetalation step of the Suzuki cycle challenging. Your choice of palladium catalyst and, more importantly, the phosphine ligand is critical to overcoming this hurdle.[1][2]
-
Base Selection: The base plays a crucial role in activating the boronic acid to form the boronate species necessary for transmetalation.[3][4] For aminophenylboronic acids, the choice of base can also influence side reactions.
-
Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of your boronic acid and deactivation of the Pd(0) catalyst.[1]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of N,N,3-trimethylaniline as a byproduct and consuming your starting material.[5]
Q2: I am observing a significant amount of a side product that corresponds to the homocoupling of my this compound. What causes this and how can I prevent it?
A2: Homocoupling of boronic acids to form a symmetrical biaryl is a frequent side reaction in Suzuki couplings.[6] It is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product. Rigorous deoxygenation of your solvent and running the reaction under an inert atmosphere (Argon or Nitrogen) is essential to minimize this.[1][7]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it can directly react with the boronic acid to form the homodimer and the active Pd(0) species.[8] While this is part of the catalyst activation, it can become a significant pathway if the subsequent steps of the catalytic cycle are slow. Using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or adding a mild reducing agent can sometimes mitigate this.[9]
Q3: Can the dimethylamino group on my boronic acid interfere with the reaction?
A3: Yes, the dimethylamino group can potentially influence the reaction in a few ways. As a Lewis basic site, it could coordinate to the palladium center, potentially altering the catalyst's reactivity. However, the more significant impact is its strong electron-donating nature, which increases the electron density on the aromatic ring. This can make the transmetalation step of the Suzuki cycle more challenging. Selecting a suitable ligand and base is key to promoting efficient transmetalation.[10]
In-Depth Troubleshooting Guide
If the initial checks from the FAQs do not resolve your low yield issue, a more systematic approach to troubleshooting is necessary. This guide is structured around common symptoms and provides detailed explanations and protocols to address them.
Symptom 1: Low to No Product Formation with Recovery of Starting Materials
This scenario suggests that the catalytic cycle is not initiating or is proceeding very slowly. The key steps to investigate are oxidative addition and transmetalation.
1.1 Catalyst and Ligand Inactivity or Unsuitability
The combination of your palladium source and phosphine ligand is the heart of the Suzuki reaction. For an electron-rich boronic acid and potentially an electron-rich aryl halide, the choice of ligand is paramount to facilitate the key steps of the catalytic cycle.[1]
-
Causality: Electron-rich aryl halides can undergo oxidative addition more slowly.[8] More critically, the electron-rich this compound can make the transmetalation step difficult. Bulky, electron-rich phosphine ligands are often required to accelerate both oxidative addition and the subsequent reductive elimination, driving the catalytic cycle forward.[1][11]
-
Troubleshooting Protocol:
-
Ligand Screening: If you are using a standard ligand like PPh₃, consider switching to a more specialized, electron-rich, and bulky biarylphosphine ligand.
-
Catalyst Source: Ensure your palladium source is active. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ need to be reduced in-situ to the active Pd(0) species.[8] If this reduction is inefficient, the catalytic cycle will not start. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst like an XPhos-Pd-G3 palladacycle, which is designed for robust and efficient generation of the active catalyst.[2]
-
| Ligand Class | Examples | Rationale for Use with Electron-Rich Substrates |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Bulky and electron-rich, promoting both oxidative addition and reductive elimination. Highly effective for challenging substrates.[1] |
| Simple Phosphines | P(t-Bu)₃, PCy₃ | Electron-rich and can be effective, but may be less versatile than Buchwald-type ligands. |
| Bidentate Ligands | dppf | Often used but may not be the optimal choice for particularly challenging electron-rich couplings. |
1.2 Ineffective Base or Solvent System
The base is not merely a spectator; it is essential for activating the boronic acid.[4] The solvent system must also be compatible with all reaction components and facilitate the desired transformations.[2][12]
-
Causality: The base reacts with the boronic acid to form a more nucleophilic boronate species, which is the active partner in the transmetalation step.[3] If the base is too weak or is not sufficiently soluble in the reaction medium, this activation will be inefficient. The solvent influences the solubility of the base and the stability of the catalytic species.[12] For polar substrates like aminophenylboronic acids, the choice of solvent can be particularly important.
-
Troubleshooting Protocol:
-
Base Strength: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. These are often more effective, particularly for challenging transmetalations.[1]
-
Solvent System: Aprotic polar solvents or solvent mixtures are commonly used. Toluene, dioxane, or THF, often with a small amount of water, are good starting points. The water can help to dissolve the inorganic base. However, for sensitive substrates, anhydrous conditions may be necessary to prevent side reactions.[5]
-
| Base | Strength | Common Solvents | Notes |
| Na₂CO₃ / K₂CO₃ | Moderate | Toluene/Water, Dioxane/Water | A common starting point, but may not be strong enough for challenging couplings. |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | Often a good choice for electron-rich boronic acids. Can be used with or without water. |
| Cs₂CO₃ | Strong | Toluene, Dioxane, THF | Very effective but also more expensive. Excellent for difficult couplings. |
| KF | Mild | Anhydrous THF | Useful when base-sensitive functional groups are present. |
Symptom 2: Significant Formation of Side Products
The appearance of significant byproducts indicates that undesired reaction pathways are competing with your desired Suzuki coupling. For this compound, the most likely culprits are protodeboronation and homocoupling.
2.1 Protodeboronation
This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.
-
Causality: This side reaction is often promoted by the presence of water, high temperatures, and the strength of the base.[5] Electron-rich boronic acids can be more susceptible to protodeboronation under certain conditions.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: If you are using an aqueous solvent system, try switching to anhydrous conditions. Use a finely powdered, anhydrous base like K₃PO₄ or CsF.
-
Use a More Stable Boron Reagent: Convert your boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[1][5] These reagents are more resistant to protodeboronation and slowly release the boronic acid into the reaction mixture under the coupling conditions.
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature to disfavor the protodeboronation pathway. This may require a more active catalyst system to achieve a reasonable reaction rate.
-
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or THF.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling without further purification.
2.2 Homocoupling
As discussed in the FAQs, this leads to the formation of a symmetrical biaryl from your boronic acid.
-
Causality: The primary cause is often the presence of oxygen, which can interfere with the catalytic cycle.[6][7]
-
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Use Schlenk techniques if necessary.
-
Fresh Reagents: Ensure your palladium catalyst and ligands have not been exposed to air for prolonged periods.
-
Visualization of Key Processes
To better understand the reaction and the troubleshooting steps, the following diagrams illustrate the Suzuki catalytic cycle and a logical workflow for addressing low yields.
The Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting low yields in Suzuki couplings.
General Experimental Protocol for a Challenging Suzuki Coupling
This protocol provides a robust starting point for coupling this compound, incorporating best practices to avoid common pitfalls.
-
Reagent Preparation:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl Halide (1.0 equivalent, limiting reagent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, finely powdered and dried, 2-3 equivalents)
-
Solvent (e.g., Dioxane or Toluene, freshly distilled or from a solvent purification system)
-
-
Reaction Setup:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, boronic acid, base, and catalyst/ligand under a positive flow of argon or nitrogen.
-
Seal the vessel with a septum.
-
Add the degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting aryl halide.
-
-
Execution:
-
Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. [1]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. [1] By systematically evaluating your reaction conditions and understanding the specific challenges posed by your electron-rich boronic acid, you can effectively troubleshoot and optimize your Suzuki coupling to achieve high yields.
-
References
- Bellina, F., & Rossi, R. (2010). The Development of Suzuki–Miyaura Cross-Coupling Reactions of Nitroarenes. European Journal of Organic Chemistry, 2010(12), 2279-2304.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267–4279.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6893-6902.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
- Nakao, Y., & Sakaki, S. (2017). Palladium-Catalyzed Cross-Coupling Reaction of Nitroarenes with Boronic Acids.
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]
-
ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing protodeboronation of (4-(Dimethylamino)-3-methylphenyl)boronic acid
Welcome to the technical support center for (4-(Dimethylamino)-3-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this electron-rich arylboronic acid, with a primary focus on preventing protodeboronation in cross-coupling reactions.
Introduction: The Challenge of Protodeboronation
This compound is a valuable reagent in organic synthesis, particularly for constructing complex molecules through Suzuki-Miyaura cross-coupling. However, its electron-rich nature, due to the dimethylamino and methyl substituents, makes it particularly susceptible to an undesired side reaction known as protodeboronation. This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 3,4-dimethylaniline as a byproduct, thereby reducing the yield of your desired product.[1][2] Understanding and mitigating this decomposition pathway is critical for successful and reproducible synthetic outcomes.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to help you minimize protodeboronation and maximize the efficiency of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is my this compound particularly prone to it?
A1: Protodeboronation is a chemical reaction where a proton replaces the boronic acid group on your aryl ring.[1] The C-B bond is cleaved, and a C-H bond is formed, consuming your starting material.
The key reason this compound is highly susceptible is its electron-rich aromatic ring . The powerful electron-donating dimethylamino group increases the electron density on the aromatic ring, making the carbon atom attached to the boron more nucleophilic and thus more susceptible to protonolysis. This reaction can be catalyzed by acids, bases, or even certain metal catalysts under specific conditions.[3][4][5]
Q2: I'm seeing a significant amount of 3,4-dimethylaniline in my reaction mixture. Is this due to protodeboronation?
A2: Yes, the formation of 3,4-dimethylaniline is the direct result of the protodeboronation of this compound. The presence of this byproduct is a clear indicator that this undesired pathway is competing with your desired cross-coupling reaction. Monitoring the formation of this byproduct is a good way to gauge the extent of protodeboronation.
Q3: Under what conditions is protodeboronation most likely to occur?
A3: Several factors can accelerate protodeboronation:
-
High pH (Strongly Basic Conditions): While Suzuki-Miyaura reactions require a base, strong bases and high pH (typically above 10) can significantly accelerate base-catalyzed protodeboronation.[3][4][6]
-
Presence of Protic Solvents (especially water): Water is a proton source, and high concentrations in the reaction mixture can facilitate protodeboronation.[6]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of most reactions, including protodeboronation.[6]
-
Long Reaction Times: Extended exposure to reaction conditions provides more opportunity for the boronic acid to decompose.[6]
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the competing protodeboronation pathway can become more significant.[1]
Troubleshooting Guide
This section provides a structured approach to troubleshoot and mitigate protodeboronation.
Problem: Low yield of the desired cross-coupling product and significant formation of 3,4-dimethylaniline.
Below is a decision-making workflow to address this common issue.
Caption: Troubleshooting workflow for protodeboronation.
Data Summary: Impact of Reaction Parameters on Protodeboronation
| Parameter | Condition Leading to High Protodeboronation | Recommended Condition for Minimization | Rationale |
| Base | Strong, highly aqueous bases (NaOH, KOH) | Milder, less nucleophilic bases (K₃PO₄, K₂CO₃, Cs₂CO₃) | Reduces the rate of the base-catalyzed decomposition pathway.[6] |
| Temperature | High (e.g., > 100 °C) | Lowest temperature for a reasonable reaction rate | Slows the kinetics of the protodeboronation side reaction.[6] |
| Solvent | High water content (e.g., dioxane/H₂O 1:1) | Anhydrous solvents (e.g., Toluene, 2-MeTHF) or minimal water | Limits the availability of protons, which are required for protodeboronation.[6] |
| Catalyst | Slow or inefficient catalyst system | Highly active Pd catalyst and electron-rich, bulky phosphine ligand | A fast Suzuki coupling outcompetes the slower protodeboronation.[1] |
| Boron Reagent | Boronic Acid | MIDA boronate or trifluoroborate salt | These derivatives are more stable and slowly release the active boronic acid under reaction conditions.[1][7][8] |
Advanced Prevention Strategies & Protocols
For particularly challenging substrates where optimizing reaction conditions is insufficient, converting the boronic acid to a more stable derivative is a highly effective strategy.
Strategy 1: The "Slow-Release" Approach using MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are resistant to protodeboronation.[8] Under the basic conditions of the Suzuki-Miyaura coupling, they slowly hydrolyze to release the boronic acid in situ. This "slow-release" strategy maintains a very low concentration of the unstable boronic acid in the reaction mixture at any given time, thus minimizing its decomposition.[1][7][8]
Caption: MIDA boronate slow-release workflow.
This protocol is adapted from standard procedures for MIDA boronate formation.[6]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Add toluene to the flask to create a slurry (approx. 0.2 M concentration).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. The MIDA boronate often precipitates as a crystalline solid.
-
Collect the solid by filtration, wash with a small amount of cold toluene or hexanes, and dry under vacuum. The resulting MIDA boronate is typically stable and can be used in the subsequent coupling reaction without further purification.
This protocol provides a robust starting point for coupling with aryl chlorides or bromides.[8]
Materials:
-
(4-(Dimethylamino)-3-methylphenyl) MIDA boronate (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos or XPhos, 4-10 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 5:1 ratio)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the MIDA boronate, potassium phosphate, the palladium catalyst, and the ligand.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Strategy 2: Use of Potassium Aryltrifluoroborate Salts
Potassium aryltrifluoroborate salts are another class of stable, crystalline solids that can be used as alternatives to boronic acids. They are generally more resistant to protodeboronation than the corresponding boronic acids.
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Acetone
Procedure:
-
Dissolve this compound in methanol in a flask.
-
In a separate flask, prepare a saturated aqueous solution of KHF₂ (approx. 4.0 equiv).
-
Slowly add the KHF₂ solution to the boronic acid solution with stirring.
-
Stir the mixture at room temperature for 1-2 hours. A precipitate should form.
-
Remove the methanol under reduced pressure.
-
Add acetone to the residue and stir to break up the solid.
-
Collect the solid by filtration, wash with acetone, and dry under vacuum to yield the potassium trifluoroborate salt.
Final Recommendations
For any new Suzuki-Miyaura coupling with this compound, we recommend starting with a milder base like K₃PO₄ , using a highly active catalyst system (e.g., a G3 or G4 Buchwald precatalyst with an appropriate ligand), and running the reaction at a moderate temperature (e.g., 80 °C). If protodeboronation remains a significant issue, converting the boronic acid to its MIDA boronate derivative is the most robust and reliable strategy for achieving high yields and reproducibility.[8] Always ensure your reagents and solvents are of high purity and, when necessary, are anhydrous.[6]
References
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2010). Direct and Waste-Free Protocol for the Suzuki-Miyaura Cross-Coupling of Arylboronic Acids and N-Methyliminodiacetic Acid (MIDA) Boronates.
-
Protodeboronation - Wikipedia. (n.d.). Retrieved from [Link]
- Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
- Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Lecker, J., et al. (2016). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- Knapp, D. M., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Studer, A., & Curran, D. P. (2014). Protodeboronation and its application in synthesis.
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14519–14533.
- Knapp, D. M., et al. (2022).
- Knapp, D. M., et al. (2023).
- ResearchGate. (n.d.). Boron-reagents unstable towards protodeboronation (according to pH studies by Lloyd-Jones and co-workers).
- Gillis, E. P., & Burke, M. D. (2009).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Knapp, D. M., et al. (2025).
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with (4-(Dimethylamino)-3-methylphenyl)boronic acid
Welcome to the technical support center for optimizing cross-coupling reactions involving (4-(Dimethylamino)-3-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to blend rigorous scientific principles with practical, field-tested experience to help you overcome common challenges and achieve optimal results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. We will explore the causality behind these problems and provide systematic solutions.
Q1: My Suzuki-Miyaura coupling reaction has a very low yield or has failed completely. What are the first things I should check?
A low or non-existent yield is a common but solvable issue. A systematic check of your core reaction parameters is the most efficient way to diagnose the problem. The unique structure of this compound—being both electron-rich due to the dimethylamino group and sterically hindered by the ortho-methyl group—presents specific challenges.[1][2]
Systematic Diagnostic Workflow:
-
Catalyst Activity & Inert Atmosphere: The active Pd(0) species is susceptible to oxidation. The presence of oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of your boronic acid.[1]
-
Action: Ensure your palladium source is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), confirm your conditions are suitable for its in situ reduction to Pd(0).[3] Use robust, air-stable precatalysts if available.[1]
-
Action: Critically, ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[4]
-
-
Reagent Purity and Stability: Boronic acids, especially electron-rich ones, can degrade over time or contain impurities that inhibit catalysis.[1][5]
-
Action: Use a fresh batch or a recently purchased bottle of this compound. Consider purifying the boronic acid if its quality is uncertain.
-
Action: Verify the purity of your coupling partner (aryl halide/triflate) and base. Ensure solvents are anhydrous if the reaction requires it.[4]
-
-
Base and Solvent Selection: The choice of base and solvent is interdependent and crucial for activating the boronic acid for transmetalation.[1][6]
-
Action: For this electron-rich boronic acid, a moderately strong base is needed. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are common choices. Ensure the base is a fine, dry powder for anhydrous reactions to maximize surface area.[7]
-
Action: If you observe significant protodeboronation (see Q2), switch to a milder base like potassium fluoride (KF).[3]
-
Below is a troubleshooting workflow to guide your decision-making process for low-yield reactions.
Caption: Logic diagram for troubleshooting low product yield.
Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom and is a major side reaction for electron-rich boronic acids like yours.[1][8] The electron-donating dimethylamino group makes the ipso-carbon more susceptible to protonolysis.
Strategies to Mitigate Protodeboronation:
-
Use Milder Bases: Strong bases, particularly in the presence of water, can accelerate this side reaction.[3]
-
Recommendation: Switch from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[1]
-
-
Employ Anhydrous Conditions: Water is the primary proton source for this side reaction.
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative can prevent premature decomposition.[4]
-
Recommendation: Convert the boronic acid to its corresponding pinacol ester (a boronate ester). These are more resistant to protodeboronation and slowly hydrolyze under reaction conditions to release the active boronic acid.[8]
-
Q3: My reaction starts well but stalls before completion. Is my catalyst dying?
This is a classic sign of catalyst deactivation.[9] The formation of a black precipitate, known as palladium black, is a visual indicator of catalyst agglomeration and deactivation, which reduces the number of active catalytic sites.[10]
Causes and Solutions for Catalyst Deactivation:
-
Coordinating Functional Groups: The dimethylamino group on your substrate is a tertiary amine, which can act as a ligand and coordinate to the palladium center. This can sometimes lead to the formation of stable, off-cycle complexes that are catalytically inactive.
-
Solution: Use ligands that have a stronger binding affinity for palladium and can displace the substrate's amine group. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent choices as they promote the desired catalytic steps while resisting displacement.[1]
-
-
Product Inhibition: The biaryl product itself can sometimes bind to the catalyst more strongly than the starting materials, leading to product inhibition.[11][12]
-
Solution: This is a more challenging issue. Running the reaction at a slightly higher dilution may help, though it could slow the reaction rate. The primary solution remains the use of a highly active catalyst system that favors rapid reductive elimination, releasing the product quickly.
-
-
Trace Impurities: Impurities in reagents or solvents can act as catalyst poisons.[5][10]
-
Solution: Ensure high-purity starting materials and use freshly distilled or purchased anhydrous solvents.
-
Frequently Asked Questions (FAQs)
Q4: What is a typical catalyst loading range for a substrate like this compound?
For most lab-scale Suzuki-Miyaura reactions, a catalyst loading of 0.5 to 2.5 mol% of the palladium source relative to the limiting reagent is a standard starting point.[9][13]
-
Why this range? This range typically provides a good balance between reaction rate, cost, and ease of purification.[9][14]
-
When to adjust?
-
Increase Loading (e.g., to 5 mol%): If the reaction is sluggish due to challenging substrates (like sterically hindered or deactivated aryl chlorides), an incremental increase in catalyst loading can improve the reaction rate and final conversion.[9]
-
Decrease Loading (e.g., <0.5 mol%): For process development or large-scale synthesis, minimizing catalyst loading is critical for economic and environmental reasons. This requires a highly optimized system with a very active catalyst/ligand combination.[15][16]
-
Q5: How do the electronic and steric properties of this compound influence the choice of ligand and reaction conditions?
The substrate's properties are central to designing a successful reaction strategy.
-
Electronic Effect (Electron-Rich): The strong electron-donating dimethylamino group increases electron density on the aromatic ring.
-
Impact: This slows down the transmetalation step of the catalytic cycle because the boronic acid is less electrophilic.[17] It also increases the risk of protodeboronation.
-
Solution: Use electron-rich and bulky phosphine ligands. These ligands accelerate the reductive elimination step and can also facilitate the oxidative addition step with the coupling partner, helping to drive the catalytic cycle forward.[1] Buchwald-type biarylphosphine ligands are highly effective in this context.[2][18]
-
-
Steric Effect (Ortho-Methyl Group): The methyl group adjacent to the boronic acid creates steric hindrance.
-
Impact: This bulk can physically impede the approach of the boronate complex to the palladium center, further slowing transmetalation.[1][18]
-
Solution: Bulky ligands are essential. The steric bulk on the ligand helps to create a more open coordination sphere around the palladium atom, which can better accommodate a hindered substrate like this one.[1][2]
-
The table below summarizes recommended starting conditions tailored for this specific boronic acid.
| Parameter | Recommended Starting Conditions | Rationale & Key Considerations |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalysts (e.g., XPhos Pd G3) | Palladacycle precatalysts are often more robust and air-stable, ensuring reliable generation of the active Pd(0) species.[1] |
| Ligand | XPhos, SPhos, RuPhos, or P(t-Bu)₃ | Bulky, electron-rich monophosphine ligands are required to overcome steric hindrance and accelerate the catalytic cycle.[1][18] |
| Catalyst Loading | 1-2 mol% | A good starting point before optimization. Can be increased for difficult couplings or decreased for highly efficient systems.[9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is needed to form the active boronate species. K₂CO₃ is a milder option if protodeboronation is an issue.[3] |
| Solvent | Toluene, Dioxane, 2-MeTHF, often with a small amount of water | Aprotic polar solvents are standard. A biphasic system (e.g., Toluene/H₂O) can sometimes be beneficial for base solubility and boronate formation.[9] |
| Temperature | 80–110 °C | Higher temperatures are often needed to overcome the activation barriers associated with hindered substrates.[3] |
Q6: How can I efficiently screen for the optimal catalyst loading and conditions using high-throughput experimentation (HTE)?
For drug development professionals, HTE is a powerful tool for rapidly optimizing complex reactions.[19] A parallel synthesizer or a 96-well plate format can be used to screen multiple variables simultaneously.[20][21]
Caption: Workflow for high-throughput catalyst optimization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.024 mmol, 2.4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL, 0.2 M)
-
Magnetic stir bar
-
Oven-dried Schlenk flask or reaction vial
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk flask, add the aryl bromide, boronic acid, K₃PO₄, XPhos, and Pd(OAc)₂. Add a magnetic stir bar.
-
Degassing: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 4-16 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]
Protocol 2: High-Throughput Screening (HTS) in 96-Well Plate
This protocol outlines the setup for screening 8 ligands and 12 bases in parallel.
Materials & Equipment:
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
-
Stock solution of Aryl Bromide in Dioxane (0.2 M)
-
Stock solution of this compound in Dioxane (0.24 M)
-
Array of Ligand stock solutions in Dioxane (e.g., 4.8 mM)
-
Array of Palladium Precatalyst (Pd₂(dba)₃) stock solution in Dioxane (e.g., 2.0 mM)
-
Solid bases (dispensed using a powder-handling robot or manually)
Procedure:
-
Plate Preparation: To each well of the 96-well plate, add the appropriate solid base (e.g., 0.04 mmol).
-
Reagent Dispensing: Using an automated liquid handler, dispense the reagents into the wells according to the experimental design. For a 200 µL final volume per well:
-
100 µL of Aryl Bromide stock (0.02 mmol)
-
100 µL of Boronic Acid stock (0.024 mmol)
-
10 µL of the appropriate Ligand stock (0.00048 mmol)
-
10 µL of the Palladium Precatalyst stock (0.0002 mmol, resulting in 1 mol% loading)
-
-
Reaction: Seal the plate securely with a mat. Place the block on a heated shaker plate at 100 °C and shake for 12 hours.
-
Analysis: After cooling, add a quenching solution and an internal standard to each well. Dilute the plate and analyze via high-throughput LC-MS to determine the yield in each well.[20] This data will reveal the optimal ligand/base combination for your specific transformation.
References
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025, December 29). ACS Publications. Retrieved from [Link]
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703.
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved from [Link]
- Nazarova, L., Sapunov, V., Selivanov, S., Kiwi-Minsker, L., & Nikoshvili, L. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions. Retrieved from [Link]
- Nazarova, L., Sapunov, V., Selivanov, S., Kiwi-Minsker, L., & Nikoshvili, L. (2020).
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1264–1275.
- Isbrandt, E. S., Sullivan, R. J., & Newman, S. G. (2019). High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions.
-
Optimization of catalyst loading for Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
- Whittaker, A. M., & Vile, J. L. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1894–1904.
- Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(4), 367-371.
-
ACD/Labs. (n.d.). Improving the Efficiency of Catalyst Screening in Drug Substance Development. Retrieved from [Link]
-
Amar Equipment. (2023, October 25). High Throughput Catalyst Screening: Do not forget parallel synthesizers. Retrieved from [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
- Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 987–999.
-
Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Whittaker, A. M., & Vile, J. L. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved from [Link]
-
Trapp, O. (n.d.). High-Throughput Screening Techniques in Catalysis. Retrieved from [Link]
- Avanthay, M., et al. (2021). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (2025, November 8). Retrieved from [Link]
- Novák, Z., et al. (2021). Curse or Blessing?
- Whittaker, A. M., & Vile, J. L. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- de la Torre, E., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. acdlabs.com [acdlabs.com]
- 21. amarequip.com [amarequip.com]
Technical Support Center: Troubleshooting Side Reactions of (4-(Dimethylamino)-3-methylphenyl)boronic acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for side reactions encountered when using (4-(Dimethylamino)-3-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the expertise to diagnose issues, optimize your reaction conditions, and achieve high yields of your desired products.
Introduction: Understanding the Reactivity of this compound
This compound is an electron-rich arylboronic acid due to the strong electron-donating effect of the dimethylamino group. This electronic nature generally enhances the rate of the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] However, it can also increase the propensity for certain side reactions, such as protodeboronation and homocoupling. The ortho-methyl group can also introduce steric effects that may influence the reaction outcome.[3][4]
This guide will address the most common challenges in a question-and-answer format, providing both mechanistic insights and practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Yield of the Desired Product with Significant Formation of a Byproduct Identified as 3-Methyl-N,N-dimethylaniline.
Q1: I'm observing a significant amount of what appears to be the protodeboronated side product, 3-methyl-N,N-dimethylaniline, in my reaction mixture. What is causing this, and how can I prevent it?
A1: The formation of 3-methyl-N,N-dimethylaniline is a classic case of protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. [5]
Causality:
Protodeboronation of arylboronic acids can be catalyzed by acid or base.[6][7][8][9] In the context of Suzuki-Miyaura coupling, which is typically run under basic conditions, the base-catalyzed pathway is of primary concern. The mechanism involves the formation of a boronate species, which then reacts with a proton source (often water) to yield the deboronated arene.[7] While electron-donating groups can accelerate the desired cross-coupling, they can also make the arylboronic acid more susceptible to protodeboronation, particularly in the presence of excess water or under harsh basic conditions.[10][11]
Troubleshooting Workflow for Protodeboronation:
Diagnostic Steps & Solutions:
-
Reagent and Solvent Quality:
-
Problem: The presence of excess water in the reaction mixture is a primary driver of protodeboronation. Solvents and bases may contain significant amounts of water.
-
Solution: Use anhydrous and degassed solvents. Ensure your base is of high purity and has been stored under anhydrous conditions. While some Suzuki protocols benefit from a small amount of water, for sensitive substrates like this, minimizing water content is crucial.[12]
-
-
Choice and Amount of Base:
-
Problem: Strong bases or high concentrations of base can accelerate protodeboronation.
-
Solution: A screen of bases is recommended. Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective.[12] Use the minimum amount of base required to achieve efficient coupling (typically 2-3 equivalents).
-
-
Reaction Temperature and Time:
-
Problem: Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation.
-
Solution: Monitor the reaction progress closely by TLC or LC-MS. Aim to stop the reaction as soon as the starting material is consumed. It may be beneficial to run the reaction at a lower temperature for a longer period.
-
-
Consider a More Stable Boron Reagent:
-
Problem: The boronic acid itself may be inherently unstable under the reaction conditions.
-
Solution: Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt. These reagents tend to release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing decomposition.[12] Complexing the boronic acid with diethanolamine can also form a more stable, crystalline solid that can be used directly.[12]
-
Experimental Protocol: Conversion of Boronic Acid to a Pinacol Ester
-
To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Dissolve the solids in a suitable solvent such as THF or toluene.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure. The resulting solid is the pinacol ester, which can often be used in the Suzuki coupling without further purification.
Issue 2: Formation of a Symmetrical Biaryl Byproduct, 4,4'-Bis(dimethylamino)-3,3'-dimethyl-1,1'-biphenyl.
Q2: My main side-product is the homocoupling dimer of my boronic acid. What is causing this and how can I prevent it?
A2: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This side reaction is primarily caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture. [12]
Causality:
There are two main mechanisms for boronic acid homocoupling:
-
Oxygen-Mediated: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[13]
-
Palladium(II)-Mediated: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0). This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.
Troubleshooting Workflow for Homocoupling:
Diagnostic Steps & Solutions:
-
Rigorous Exclusion of Oxygen:
-
Problem: The presence of dissolved oxygen in the solvent is a major contributor to homocoupling.
-
Solution: Thoroughly degas all solvents (including water, if used) and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[12]
-
-
Choice of Palladium Source:
-
Problem: Using a Pd(II) precatalyst can lead to initial homocoupling before the active Pd(0) species is formed.
-
Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, ensure that the conditions are optimal for its rapid reduction to Pd(0).
-
-
Ligand Selection:
-
Problem: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling.
-
Solution: Employing bulky, electron-donating phosphine ligands can often favor the desired cross-coupling pathway. Ligands like SPhos or XPhos are known to be effective in suppressing homocoupling.[14]
-
Experimental Protocol: Rigorous Degassing for Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask, add the aryl halide, this compound, the base, and a stir bar.
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and then backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent(s) via syringe under a positive pressure of inert gas.
-
Final Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Reaction: Heat the reaction to the desired temperature under a static pressure of inert gas (a balloon is often sufficient).
Issue 3: Unexpected Reactivity or Catalyst Inhibition.
Q3: I'm observing poor conversion, and I suspect the dimethylamino group might be interfering with the reaction. Is this possible?
A3: Yes, the dimethylamino group, while beneficial for activating the boronic acid, can potentially interact with the palladium catalyst.
Causality:
The nitrogen atom of the dimethylamino group has a lone pair of electrons and can act as a ligand, coordinating to the palladium center. This coordination could potentially:
-
Inhibit Catalysis: If the dimethylamino group binds too strongly to the palladium, it could occupy a coordination site needed for the catalytic cycle to proceed, thus inhibiting the reaction.
-
Alter Reactivity: Coordination of the dimethylamino group could alter the electronic properties and steric environment of the palladium catalyst, potentially affecting the rates of oxidative addition, transmetalation, or reductive elimination.[4][15][16]
Diagnostic Steps & Solutions:
-
Ligand Screening:
-
Problem: The standard ligand used may not be optimal in the presence of the coordinating dimethylamino group.
-
Solution: Screen a variety of phosphine ligands with different steric and electronic properties. A more strongly binding external ligand may be required to compete with the intramolecular coordination of the dimethylamino group.
-
-
Catalyst Loading:
-
Problem: If the dimethylamino group is causing partial catalyst deactivation, a higher catalyst loading may be necessary to achieve full conversion.
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%) and observe the effect on the reaction rate and yield.
-
-
Temperature Optimization:
-
Problem: The coordination of the dimethylamino group may be temperature-dependent.
-
Solution: Varying the reaction temperature may help to find a window where the desired catalytic activity is favored over catalyst inhibition.
-
Table 1: Summary of Troubleshooting Strategies
| Side Reaction | Primary Cause(s) | Key Solutions |
| Protodeboronation | Excess water, strong/excess base | Use anhydrous/degassed solvents, screen milder bases (K₂CO₃, K₃PO₄), use a more stable boron reagent (pinacol ester, MIDA boronate).[12] |
| Homocoupling | Presence of oxygen, excess Pd(II) | Rigorous degassing, use a Pd(0) source, employ bulky electron-donating ligands (e.g., SPhos, XPhos).[12][14] |
| Catalyst Inhibition | Intramolecular coordination of the dimethylamino group | Screen different phosphine ligands, increase catalyst loading, optimize reaction temperature. |
References
-
The Journal of Organic Chemistry.
-
LJMU Research Online.
-
Journal of the American Chemical Society.
-
ResearchGate.
-
National Institutes of Health.
-
RSC Publishing.
-
ACS Catalysis.
-
BenchChem.
-
Chemical Science.
-
Journal of the American Chemical Society.
-
BenchChem.
-
Canadian Science Publishing.
-
ResearchGate.
-
ACS Catalysis.
-
Science.
-
Chemical Society Reviews.
-
Organic Chemistry Portal.
-
Nature Communications.
-
Journal of the American Chemical Society.
-
Reddit.
-
Organic Chemistry Portal.
-
National Institutes of Health.
-
ResearchGate.
-
MDPI.
-
ResearchGate.
-
BenchChem.
-
National Institutes of Health.
-
ResearchGate.
-
National Institutes of Health.
-
ResearchGate.
-
University of Edinburgh Research Explorer.
-
Acme-Hardesty.
-
Reddit.
-
Chemc-p.
-
Reddit.
-
Beilstein Journals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
purification of crude product from (4-(Dimethylamino)-3-methylphenyl)boronic acid reactions
Welcome to the technical support center for the purification of crude products from reactions involving (4-(Dimethylamino)-3-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. My aim is to equip you with the necessary knowledge to overcome common purification challenges, ensuring the integrity of your downstream applications.
The presence of both a Lewis acidic boronic acid group and a basic dimethylamino group on this compound presents unique purification challenges. This guide will address these specific issues through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
General Purity and Handling
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:
-
Starting Materials: Unreacted starting materials from the borylation reaction.
-
Homocoupling Products: Biaryl species formed from the coupling of two molecules of the parent organometallic reagent.
-
Protodeboronation Products: The corresponding 2-methyl-N,N-dimethylaniline, where the boronic acid group has been replaced by a hydrogen atom. This is a common side reaction for electron-rich boronic acids.[1]
-
Boronic Anhydrides (Boroxines): These are cyclic trimers of the boronic acid that can form upon dehydration. While they are generally in equilibrium with the monomeric form in the presence of water, their formation can complicate characterization and purification.
-
Oxidation Products: Boronic acids can be susceptible to oxidation, leading to various degradation products.
Q2: My this compound appears to be degrading upon storage. How can I minimize this?
A2: The stability of boronic acids can be a concern, especially for electron-rich derivatives like yours. To minimize degradation:
-
Store under an inert atmosphere: Oxygen can promote oxidation. Store your purified product under nitrogen or argon.
-
Keep it dry: Moisture can facilitate protodeboronation and the formation of boroxines. Store in a desiccator.
-
Refrigerate: Lower temperatures will slow down decomposition pathways.
-
Consider derivatization for long-term storage: For extended storage, converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can be highly effective.[2][3]
Troubleshooting Purification Strategies
This section provides a detailed breakdown of common purification techniques and how to troubleshoot them specifically for this compound.
Recrystallization
Q3: I'm struggling to find a suitable solvent system for the recrystallization of my crude product. What do you recommend?
A3: Recrystallization is a powerful technique for purifying solid compounds, but finding the right solvent system is key.[4] For this compound, which has both polar (boronic acid, dimethylamino) and non-polar (aryl ring, methyl group) characteristics, a mixed solvent system is often required.
Troubleshooting Recrystallization:
| Issue | Potential Cause | Recommended Solution |
| Product is insoluble in all tested solvents. | The compound may be highly crystalline or aggregated. | Try heating the solvent to increase solubility. If still insoluble, consider more polar solvents like ethanol, methanol, or even water, though the latter can be difficult to remove.[5] |
| Product is soluble in all tested solvents, even at low temperatures. | The solvents are too non-polar or too polar, fully solvating the molecule. | Use an anti-solvent approach. Dissolve the crude product in a good solvent (e.g., ethyl acetate, acetone) and slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed. Then, heat until the solution is clear and allow to cool slowly. |
| Product oils out instead of crystallizing. | The melting point of the compound may be low, or there are significant impurities preventing crystal lattice formation. | Try using a lower polarity solvent system. Seeding the solution with a small crystal of pure product can also induce crystallization. If it continues to oil out, chromatography may be a better option. |
| Purity does not improve significantly after recrystallization. | The impurities may have similar solubility profiles to the product. | A different purification technique, such as column chromatography or an acid-base extraction, may be necessary. |
Recommended Recrystallization Protocol:
-
Solvent Screening: On a small scale, test the solubility of your crude product in various solvents (e.g., ethyl acetate, acetone, toluene, ethanol, and mixtures with hexanes or heptane).[5]
-
Dissolution: In an appropriately sized flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
Q4: My boronic acid is streaking badly on the silica gel column, and the purity of the collected fractions is poor. What's happening?
A4: The basicity of the dimethylamino group and the acidity of the boronic acid can lead to strong interactions with the acidic silica gel surface, causing streaking and poor separation.[6]
Troubleshooting Column Chromatography:
| Issue | Potential Cause | Recommended Solution |
| Streaking/Tailing on TLC and Column | Strong interaction of the basic dimethylamino group and/or the acidic boronic acid with silica gel. | 1. Add a modifier to the eluent: A small amount of a basic modifier like triethylamine (0.1-1%) can neutralize the acidic sites on the silica gel, reducing tailing of the basic product. An acidic modifier like acetic acid (0.1-1%) can help with the elution of the boronic acid. Experiment with both to see what works best. 2. Use a different stationary phase: Neutral alumina can be a good alternative to silica gel for basic compounds.[4] Reversed-phase (C18) chromatography is also a viable option. |
| Product appears to be decomposing on the column. | The acidic nature of silica gel can promote protodeboronation. | 1. Minimize contact time: Run the column as quickly as possible while maintaining good separation. 2. Use a less acidic stationary phase: Consider using deactivated silica gel or neutral alumina. |
| Co-elution of impurities. | Impurities have similar polarity to the product. | 1. Optimize the eluent system: A shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve resolution. 2. Consider a different chromatographic technique: Reversed-phase HPLC can offer different selectivity compared to normal-phase chromatography. |
Recommended Column Chromatography Protocol (Silica Gel):
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone). Add a small amount of triethylamine (e.g., 0.5%) to the eluent to improve the spot shape.
-
Column Packing: Pack a silica gel column with the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Run the column with the chosen eluent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
dot
Caption: General purification workflow for this compound.
Acid-Base Extraction
Q5: Can I use a simple acid-base extraction to purify my product?
A5: Yes, an acid-base extraction can be an effective preliminary purification step, particularly for removing non-acidic or non-basic impurities. The amphoteric nature of your compound (acidic boronic acid, basic dimethylamino group) allows for selective extraction.
Recommended Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Basic Wash: Extract the organic layer with a dilute aqueous base (e.g., 1 M NaOH). The boronic acid will be deprotonated to form a water-soluble boronate salt, which will move to the aqueous layer. Non-acidic impurities will remain in the organic layer.
-
Acidification: Separate the aqueous layer and acidify it with a dilute acid (e.g., 1 M HCl) to a pH of around 6-7. The boronic acid will precipitate out of the solution.
-
Extraction: Extract the precipitated boronic acid back into a fresh portion of organic solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
dot
Caption: Workflow for purification via acid-base extraction.
References
- 1. reddit.com [reddit.com]
- 2. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
Technical Support Center: Solvent Selection for Suzuki Reactions with (4-(Dimethylamino)-3-methylphenyl)boronic acid
Welcome to the Technical Support Center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving the electron-rich and sterically demanding (4-(Dimethylamino)-3-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues. Here, we delve into the critical role of solvent choice, providing in-depth explanations, practical protocols, and data-driven insights to ensure the success of your experiments.
Introduction: The Challenge of this compound in Suzuki Coupling
This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in Suzuki-Miyaura cross-coupling reactions is often hampered by its inherent electronic and steric properties. The electron-donating dimethylamino group can influence the reactivity of the boronic acid and potentially coordinate with the palladium catalyst, while the ortho-methyl group introduces steric hindrance. These factors can lead to challenges such as low reaction yields, slow conversion rates, and the formation of undesirable byproducts.
A crucial, yet often overlooked, parameter in overcoming these challenges is the strategic selection of the reaction solvent. The solvent does not merely act as a medium for the reactants; it actively participates in the catalytic cycle by influencing catalyst activity, stability, and selectivity.[1] This guide will provide a comprehensive overview of how to leverage solvent effects to your advantage when working with this specific boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Suzuki reactions with this compound, with a focus on solvent-related solutions.
Q1: My reaction is showing low to no yield. What are the first solvent-related parameters I should investigate?
A1: When faced with a low-yielding Suzuki reaction, the solvent system is a primary suspect. Here’s a breakdown of what to consider:
-
Solubility: First and foremost, ensure that all your reactants (aryl halide, boronic acid, and base) are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility is a common reason for failed reactions.[2]
-
Solvent Polarity: The polarity of the solvent can significantly impact the reaction rate and mechanism.[3]
-
Nonpolar Solvents (e.g., Toluene, Dioxane, THF): These are often a good starting point. They are less likely to coordinate strongly with the palladium catalyst, which can be beneficial.[3][4] In some cases, nonpolar solvents favor the formation of the active monophosphine palladium species.[4]
-
Polar Aprotic Solvents (e.g., DMF, DMAc, NMP, Acetonitrile): These solvents can be effective, particularly for challenging couplings, as they can help to stabilize charged intermediates in the catalytic cycle.[4][5] However, be aware that some polar aprotic solvents like DMF and acetonitrile can sometimes lead to unexpected selectivity or catalyst deactivation.[4][5]
-
Polar Protic Solvents (e.g., Alcohols, Water): Often used as a co-solvent in biphasic systems (e.g., Toluene/Water, Dioxane/Water).[1][6] Water can be crucial for dissolving inorganic bases like carbonates and phosphates and can facilitate the transmetalation step.[7] Alcohols can also be effective and may offer a "greener" alternative.[1]
-
-
Interdependence of Solvent and Base: The choice of solvent and base are critically linked.[8] For instance, inorganic bases like K₂CO₃ or K₃PO₄ require a polar co-solvent like water for dissolution and activity. If you are running an anhydrous reaction, you might need to use an organic-soluble base.
Troubleshooting Steps:
-
Run a solvent screen: If your initial solvent choice fails, perform a small-scale screen with a diverse set of solvents (e.g., Toluene, Dioxane/H₂O, DMF).[9]
-
Consider a biphasic system: A mixture of an organic solvent (like toluene or dioxane) with water is a robust choice for many Suzuki reactions, as it aids in dissolving the base and can accelerate the reaction.[10]
Q2: I'm observing significant protodeboronation of my this compound. How can solvent choice help mitigate this?
A2: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, especially with electron-rich arylboronic acids.[11][12] The solvent system plays a significant role in this process.[13][14]
-
The Role of Protic Solvents: Protic solvents, particularly water and alcohols, can be a source of protons for protodeboronation, especially under basic conditions.[13][14] While water is often necessary for the base, using an excessive amount or prolonged reaction times at high temperatures can exacerbate the issue.
-
Anhydrous Conditions: Running the reaction under strictly anhydrous conditions can minimize protodeboronation.[15] This would necessitate the use of an anhydrous solvent and a base that is soluble in that solvent (e.g., CsF in THF).[10]
-
Solvent Polarity and Base Strength: The combination of a polar protic solvent and a strong base can accelerate protodeboronation.[14] If you must use a protic solvent, consider a milder base.
Troubleshooting Steps:
-
Minimize Water Content: If using a biphasic system, use the minimum amount of water necessary to dissolve the base.
-
Switch to Anhydrous Conditions: Try a system like THF with CsF as the base.
-
Protect the Boronic Acid: While not a solvent choice, if protodeboronation is severe, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be more resistant to this side reaction.[16][17]
Q3: My reaction is very slow. Can a change in solvent increase the reaction rate?
A3: Absolutely. The solvent can dramatically influence the kinetics of the Suzuki reaction.
-
Polar Solvents and Rate Acceleration: In many cases, polar solvents can accelerate the reaction by stabilizing polar intermediates and transition states in the catalytic cycle.[4] For example, a switch from a nonpolar solvent like toluene to a polar aprotic solvent like DMF might lead to a significant rate enhancement.
-
The "Water Effect": The addition of water to an organic solvent can often lead to a dramatic increase in reaction rate.[7] This is attributed to several factors, including improved base solubility and facilitation of the transmetalation step.
-
High-Boiling Point Solvents: For particularly challenging couplings that require high temperatures, using a high-boiling point solvent like DMF, DMAc, or xylenes is necessary.[18]
Troubleshooting Steps:
-
Introduce a Polar Co-solvent: If you are in a nonpolar solvent, try adding a small amount of a polar aprotic solvent or water.
-
Increase Reaction Temperature: If your current solvent has a low boiling point, switch to a higher-boiling one to allow for higher reaction temperatures. Ensure your reactants are stable at the higher temperature.
Q4: I am seeing homocoupling of my boronic acid. How is this related to the solvent?
A4: Homocoupling (Glaser coupling) of the boronic acid to form a biaryl byproduct can be promoted by the presence of oxygen. While not directly a solvent property, the solvent choice can influence the effectiveness of degassing procedures.
-
Solvent Degassing: It is crucial to thoroughly degas the solvent and the reaction mixture to remove dissolved oxygen, which can lead to oxidative homocoupling and catalyst deactivation.[8]
-
Viscosity and Degassing: Higher viscosity solvents may be more difficult to degas effectively.
-
Ethereal Solvents and Peroxides: Ethereal solvents like THF and dioxane can form peroxides upon storage, which can promote homocoupling.[17] Always use freshly distilled or inhibitor-free, peroxide-free solvents.
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Use methods like sparging with an inert gas (argon or nitrogen) for an extended period or multiple freeze-pump-thaw cycles.
-
Use Fresh, High-Purity Solvents: Avoid using old bottles of ethereal solvents. Test for peroxides if in doubt.
-
Catalyst and Ligand Choice: While not a solvent issue, some catalyst systems are more prone to promoting homocoupling. Experimenting with different ligands might be necessary.[15]
Experimental Protocols
The following are starting-point protocols. Optimization of reactant ratios, catalyst loading, temperature, and reaction time will likely be necessary for your specific aryl halide.
Protocol 1: Biphasic System (Toluene/Water)
This is a robust and generally applicable starting point.
-
Reaction Setup: To a flame-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.
-
Solvent and Base Addition: Add toluene (to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) and an aqueous solution of a base (e.g., 2 M Na₂CO₃ or K₂CO₃, 2-3 equiv.).[10]
-
Degassing: Seal the vessel and thoroughly degas the mixture by sparging with argon or nitrogen for 20-30 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[8]
-
Monitoring and Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and separate the layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography.[8]
Protocol 2: Anhydrous Polar Aprotic System (DMF)
This can be effective for less reactive aryl halides requiring higher temperatures.
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Solvent Addition: Add anhydrous, degassed DMF via syringe to the desired concentration.
-
Reaction: Heat the mixture to a higher temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitoring and Workup: Follow the same procedure as in Protocol 1. Be aware that DMF has a high boiling point and can be difficult to remove completely.
Protocol 3: Anhydrous Nonpolar System (THF with CsF)
This system is useful for minimizing protodeboronation.
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos, 1-5 mol%), and anhydrous cesium fluoride (CsF, 2-3 equiv.).[10]
-
Solvent Addition: Add anhydrous, degassed THF via syringe.
-
Reaction: Stir the mixture at room temperature or heat to reflux (approx. 66 °C), depending on the reactivity of the aryl halide.
-
Monitoring and Workup: Follow the same procedure as in Protocol 1.
Data Summary and Visualizations
Table 1: Properties of Common Solvents for Suzuki Reactions
| Solvent | Type | Boiling Point (°C) | Dielectric Constant | Key Characteristics & Considerations |
| Toluene | Nonpolar | 111 | 2.4 | Good general-purpose solvent; often used in biphasic systems.[4][18] |
| 1,4-Dioxane | "Borderline" Aprotic | 101 | 2.2 | Miscible with water; can form peroxides.[18][19] |
| THF | "Borderline" Aprotic | 66 | 7.5 | Lower boiling point; good for milder conditions; can form peroxides.[18][19] |
| DMF | Polar Aprotic | 153 | 38.2 | High boiling point; good solvating power; can be difficult to remove.[4][18] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 36.6 | Can sometimes lead to unexpected selectivity.[4] |
| Ethanol (EtOH) | Polar Protic | 78 | 25.3 | "Greener" solvent option; often used with water.[1][4] |
| Water (H₂O) | Polar Protic | 100 | 80.1 | Used as a co-solvent to dissolve bases; can promote protodeboronation.[4][6] |
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Diagram 2: Solvent Selection Workflow
Caption: Decision workflow for troubleshooting solvent choice.
References
-
National Institutes of Health.
-
Europe PMC.
-
BenchChem.
-
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-
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-
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- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Homocoupling of (4-(Dimethylamino)-3-methylphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support guide for managing the homocoupling of (4-(Dimethylamino)-3-methylphenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this electron-rich boronic acid in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you minimize the formation of the undesired symmetrical biaryl byproduct, thereby maximizing the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl.[1] In the case of this compound, this results in the formation of 5,5'-dimethyl-N5,N5,N5',N5'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine. This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification.[1]
Q2: Why is this compound particularly susceptible to homocoupling?
A2: this compound is an electron-rich arylboronic acid due to the presence of the strongly electron-donating dimethylamino group. Electron-rich boronic acids can be more prone to side reactions like homocoupling and protodeboronation under certain conditions.
Q3: What are the primary causes of boronic acid homocoupling?
A3: There are two main mechanisms responsible for boronic acid homocoupling in palladium-catalyzed reactions:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[1][2][3] Rigorous exclusion of oxygen is therefore critical.[4]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer and Pd(0) before the main catalytic cycle is established.[1]
Q4: Can the choice of base influence the extent of homocoupling?
A4: Yes, the base plays a crucial role. While its primary function is to activate the boronic acid to form a more nucleophilic boronate "ate" complex for the desired transmetalation step, the choice and amount of base can influence side reactions.[5][6][7][8][9] The interplay between the base, boronic acid pKa, and the reaction kinetics is complex.[5]
Understanding the Competing Reaction Pathways
To effectively troubleshoot and minimize homocoupling, it is essential to understand the desired catalytic cycle in competition with the undesired side reaction.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Troubleshooting Guide: Minimizing Homocoupling
This section provides a systematic approach to identifying and resolving issues related to the homocoupling of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| High levels of homocoupled byproduct detected by LC-MS or NMR | 1. Presence of Oxygen: Dissolved oxygen in the solvent or reaction headspace is a primary culprit, oxidizing Pd(0) to Pd(II), which promotes homocoupling.[1][2][3] | Solution: Implement rigorous deoxygenation. Sparge the solvent and the reaction mixture with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.[4][10][11] Maintain a positive pressure of inert gas throughout the reaction. |
| 2. Pd(II) Precatalyst: Using a Pd(II) source (e.g., Pd(OAc)₂) can lead to initial homocoupling before the active Pd(0) catalyst is formed.[1] | Solution: Consider using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Alternatively, if using a Pd(II) precatalyst, add a mild reducing agent like potassium formate to pre-reduce Pd(II) to Pd(0) before adding the coupling partners.[10][11] | |
| 3. Slow Reductive Elimination: If the desired cross-coupling's reductive elimination step is slow, it can allow more time for the homocoupling pathway to compete. | Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos). These ligands accelerate the reductive elimination step of the desired cross-coupling, outcompeting the homocoupling pathway.[12][13] | |
| Low yield of the desired cross-coupled product, with significant starting material remaining | 1. Catalyst Deactivation: The catalyst may be deactivated before the reaction is complete. | Solution: Ensure high purity of all reagents and solvents. Traces of oxygen can lead to catalyst decomposition into palladium black. Optimize the reaction temperature, as excessive heat can also lead to catalyst deactivation.[13] |
| 2. Inefficient Transmetalation: The transfer of the aryl group from boron to palladium may be the rate-limiting step. | Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base is critical for forming the reactive boronate species.[5][7][8] The presence of water as a co-solvent (e.g., in a dioxane/water mixture) can sometimes facilitate this step.[14] | |
| Difficult purification due to co-elution of product and homocoupled byproduct | 1. Similar Polarity: The desired product and the symmetrical biaryl byproduct may have very similar polarities, making chromatographic separation challenging. | Solution: If homocoupling cannot be completely suppressed, explore alternative purification techniques. Consider recrystallization if the product is a solid. For chromatography, screen different solvent systems or use a different stationary phase to improve separation.[13] Preparative HPLC may be necessary for high-purity isolation.[15] |
Optimized Experimental Protocol to Minimize Homocoupling
This protocol is a starting point and may require optimization for your specific aryl halide coupling partner. The key focus is the rigorous exclusion of oxygen.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and a phosphine ligand (e.g., SPhos, 2.2 mol%).
-
Seal the flask with a septum.
-
-
Establishing an Inert Atmosphere:
-
Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure the removal of atmospheric oxygen.
-
-
Solvent Addition and Degassing:
-
Prepare a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Degas the solvent by sparging with argon or nitrogen for at least 30 minutes prior to use.
-
Add the degassed solvent to the reaction flask via syringe.
-
With a needle connected to the inert gas line submerged below the liquid surface, gently bubble the inert gas through the reaction mixture for an additional 15-20 minutes. This subsurface sparging is highly effective at removing dissolved oxygen.[10][11]
-
-
Catalyst Addition:
-
While maintaining a positive pressure of inert gas, quickly add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Maintain the positive inert gas atmosphere throughout the heating period.
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A carefully selected eluent system will be necessary to separate the desired product from any residual homocoupled byproduct.[13]
-
Purification Strategies for Homocoupled Byproducts
Should homocoupling still occur to a problematic extent, the following strategies can be employed for purification:
-
Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and consider using different stationary phases (e.g., alumina, reverse-phase silica) if standard silica gel fails to provide adequate separation.[13][15]
-
Recrystallization: If your desired product is a solid and has different solubility properties from the homocoupled byproduct, recrystallization can be a highly effective and scalable purification method.[13]
-
Preparative HPLC: For challenging separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.[15]
By understanding the mechanisms of homocoupling and implementing these preventative and corrective strategies, you can significantly improve the outcome of your Suzuki-Miyaura cross-coupling reactions involving this compound.
References
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C. S. Callam, T. L. Lowary, J. Chem. Educ.2001 , 78, 947. [Link]
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Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide." [Link]
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M. Dou, L. T. T. Nguyen, J. P. C. Cerón-Carrasco, C. Adamo, A. Jutand, N. Leconte, E. Le Grognec, J. Thibonnet, Molecules2022 , 27, 7578. [Link]
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C. Adamo, C. Amatore, I. Ciofini, A. Jutand, H. Lakmini, J. Phys. Chem. A2006 , 110, 5175–5185. [Link]
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- A. D. S. Marques, L. M. D. R. S. Martins, A. J. L. Pombeiro, Catalysts2015, 5, 814–845. (URL not available in search results)
- R. M. Appa, J. Lakshmidevi, B. Ramesh Naidu, K. Venkateswarlu, New J. Chem.2021, 45, 13735-13741. (URL not available in search results)
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C. F. R. A. C. Lima, M. J. R. P. Queiroz, A. M. S. Silva, L. M. N. B. F. Santos, Catal. Sci. Technol.2014 , 4, 4443-4450. [Link]
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B. K. Santra, S. Maji, D. K. Padariya, A. Mallick, S. K. Mandal, ACS Omega2017 , 2, 5625–5637. [Link]
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C. Adamo, C. Amatore, I. Ciofini, A. Jutand, H. Lakmini, J. Am. Chem. Soc.2006 , 128, 6829–6836. [Link]
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C. Adamo, C. Amatore, I. Ciofini, A. Jutand, H. Lakmini, J. Am. Chem. Soc.2006 , 128, 6829-36. [Link]
- S. K. Kim, H. S. Lee, J. N. Kim, Bull. Korean Chem. Soc.2009, 30, 1445-1448. (URL not available in search results)
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ResearchGate, "How to prevent metal catalysed homocoupling reaction of boronic acids?" [Link]
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ResearchGate, "Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene." [Link]
-
ResearchGate, "Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide." [Link]
-
Organic Chemistry Portal, "Suzuki Coupling." [Link]
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W. D. Miller, A. J. Souers, Org. Process Res. Dev.2007 , 11, 459-463. [Link]
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W. D. Miller, A. J. Souers, Org. Process Res. Dev.2007 , 11, 459–463. [Link]
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J. Onyemachi, Int. J. Eng. Sci. Res. Technol.2025 , 44, 2. [Link]
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ResearchGate, "How can I solve my problem with Suzuki coupling?" [Link]
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Wikipedia, "Suzuki reaction." [Link]
-
S. H. Lee, Y. J. Lee, S. K. Lee, J. H. Park, Org. Process Res. Dev.2025 , 29, 1629–1636. [Link]
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A. A. C. Braga, N. H. Morgon, G. Ujaque, F. Maseras, J. Am. Chem. Soc.2005 , 127, 9298–9307. [Link]
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ResearchGate, "Insight into the purification strategies for removing the byproducts of Bispecific Antibodies." [Link]
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Reddit, "How to approach choosing reaction conditions for Suzuki?" [Link]
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Reddit, "Diagnosing issues with a failed Suzuki coupling?" [Link]
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A. D. S. Marques, L. M. D. R. S. Martins, A. J. L. Pombeiro, Molecules2015 , 20, 814-845. [Link]
-
T. J. A. Graham, B. M. L. Korzec, C. M. L. Vande Velde, J. S. Cannon, ACS Catal.2025 , 15, 1629–1636. [Link]
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Reddit, "Struggling with Suzuki Reaction." [Link]
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Bestchrom, "Strategy for effective removal of byproducts from BsAb." [Link]
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Mettler Toledo, "Suzuki Cross-Coupling Reactions Mechanisms." [Link]
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Master Organic Chemistry, "The Heck, Suzuki, and Olefin Metathesis Reactions." [Link]
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Andrew G. Myers Research Group, "The Suzuki Reaction." [Link]
-
Cytiva, "Removal of Antibody-Related Fragments During Asymmetric Bispecific Antibody Purification." [Link]
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Technical Support Center: Enhancing Suzuki Coupling with (4-(Dimethylamino)-3-methylphenyl)boronic acid
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (4-(Dimethylamino)-3-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and optimized protocols for this specific, electron-rich substrate.
The presence of the dimethylamino group makes this boronic acid highly electron-rich, which can significantly influence reactivity, often in ways not observed with simpler arylboronic acids. This guide addresses the common challenges and provides solutions to improve reaction times and overall yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered when using this compound in Suzuki-Miyaura couplings.
Q1: My reaction shows low to no conversion. What are the primary causes and how can I fix it?
Low conversion is the most frequent challenge. With an electron-rich boronic acid containing a Lewis basic nitrogen, several factors could be at play.
Potential Causes:
-
Catalyst Inhibition/Deactivation: The dimethylamino group is a Lewis base and can coordinate to the palladium catalyst, leading to its deactivation or the formation of off-cycle, unreactive species.[1]
-
Inefficient Transmetalation: While the base activates the boronic acid to form a boronate complex, the electron-donating nature of the substrate can impact the kinetics of this key step.[2]
-
Suboptimal Catalyst System: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for challenging substrates that are either sterically hindered or electronically deactivated/over-activated.[1][3]
-
Inactive Precatalyst: If you are using a Pd(II) source (e.g., Pd(OAc)₂), it must first be reduced in situ to the active Pd(0) state. This reduction step can be inefficient under certain conditions.[4][5]
Troubleshooting & Optimization:
-
Catalyst and Ligand Selection (Most Critical Factor): The choice of ligand is paramount. Standard phosphine ligands are often insufficient.
-
Recommendation: Employ bulky, electron-rich phosphine ligands, commonly known as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1] These ligands create a highly reactive, coordinatively unsaturated palladium(0) center that promotes the rate-limiting oxidative addition step and facilitates the subsequent transmetalation and reductive elimination.[1][6]
-
Rationale: The steric bulk of these ligands can disfavor the binding of the substrate's dimethylamino group to the palladium center, thus preventing catalyst inhibition.
-
-
Base Selection and Role: The base is not merely a spectator; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is essential for transmetalation.[2][7][8]
-
Screening: Test a range of bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃) for challenging couplings.[9]
-
Physical Form: Ensure the base is finely powdered to maximize its surface area and reactivity, especially in biphasic or partially soluble systems.[9]
-
-
Solvent System: The solvent influences the solubility of all components and can affect reaction rates.
-
Temperature Control: Increasing the temperature can often overcome activation barriers.[9]
-
Optimization: If room temperature reactions fail, incrementally increase the temperature, typically to between 80–110 °C. Monitor for potential substrate or product decomposition at higher temperatures.
-
Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. Electron-rich boronic acids like this compound are particularly susceptible to this side reaction.[4][10]
Potential Causes:
-
Harsh Basic Conditions: Strong bases, particularly in aqueous media, can accelerate the rate of protodeboronation.[4]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of this unwanted side reaction.[9]
-
Water as a Proton Source: Water is the primary proton source for this reaction.
Troubleshooting & Optimization:
-
Use Milder Bases: If protodeboronation is dominant, switch to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[4][9]
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate.[9]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative that is more resistant to protodeboronation.
-
Recommendation: Form a diethanolamine adduct. This creates a stable, crystalline solid that can be easily handled and often shows improved performance in protic solvents. See the detailed protocol below.[4][11]
-
Alternatives: Other stable forms include pinacol esters (BPin) or trifluoroborate salts.[5][9]
-
-
Anhydrous Conditions: In severe cases, switching to strictly anhydrous conditions can mitigate the issue. This requires using an anhydrous base (e.g., potassium trimethylsilanolate, TMSOK) and anhydrous solvents.[4][12]
Q3: A significant amount of homocoupled biaryl from my boronic acid is forming. What causes this and how do I stop it?
Homocoupling results in the formation of a symmetrical biaryl from the dimerization of two boronic acid molecules.
Potential Causes:
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species, which can promote homocoupling.[4][5] This process regenerates Pd(0), but consumes the boronic acid.
-
Catalyst System: Some palladium catalyst systems are inherently more prone to promoting this side reaction.
Troubleshooting & Optimization:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure all solvents (including water) are thoroughly degassed before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[4][12]
-
Maintain Inert Atmosphere: Run the entire reaction under a positive pressure of Argon or Nitrogen.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture via a syringe pump can minimize its instantaneous concentration, thereby reducing the rate of homocoupling relative to the desired cross-coupling.[1]
Data & Condition Summaries
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G2/G3 Buchwald Precatalyst (e.g., XPhos Pd G3) | Air-stable precatalysts ensure efficient generation of the active Pd(0) species.[4] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands accelerate key steps and prevent catalyst inhibition.[1] |
| Catalyst Loading | 1–3 mol % | Higher loadings may be needed if catalyst inhibition is observed. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv.) | Stronger bases are often required to promote the formation of the active boronate.[9] |
| Solvent System | Dioxane/H₂O (e.g., 10:1) or THF/H₂O (e.g., 10:1) | Good for solubility of organic and inorganic components. Water is crucial for base activity.[4] |
| Temperature | 80–110 °C | Provides thermal energy to overcome activation barriers.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-induced homocoupling and catalyst degradation.[4][5] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[9]
-
Degassing: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Protection of Boronic Acid with Diethanolamine
This procedure creates a more stable boronate ester, which can prevent protodeboronation.[4]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A precipitate will typically form. Continue stirring the resulting slurry for 15–30 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in the Suzuki coupling reaction.
Mechanistic & Troubleshooting Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][7]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
effect of temperature on the stability of (4-(Dimethylamino)-3-methylphenyl)boronic acid
Welcome to the technical support guide for (4-(Dimethylamino)-3-methylphenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this reagent, with a specific focus on the effects of temperature. Understanding the thermal behavior of arylboronic acids is critical for ensuring experimental reproducibility, maximizing reaction yields, and maintaining the integrity of your starting materials.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The answers provide not just solutions, but the underlying scientific principles to empower your experimental design.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and I'm observing a significant amount of a side product corresponding to N,N,2-trimethylaniline. What's happening?
A1: This is a classic symptom of thermally induced protodeboronation , a major degradation pathway for arylboronic acids.[1] In this side reaction, the C-B bond is cleaved and replaced by a C-H bond, converting your boronic acid into the corresponding arene (in this case, N,N,2-trimethylaniline) before it can participate in the catalytic cycle.[2][3]
Causality: The Suzuki-Miyaura reaction requires heat to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[4][5] However, elevated temperatures, especially in the presence of protic sources (like water or alcohols) and certain bases, can significantly accelerate the rate of protodeboronation.[6][7] The electron-donating dimethylamino group on your specific boronic acid can influence the electronic properties of the aryl ring, affecting its susceptibility to this process.[2][8]
Troubleshooting Protocol:
-
Temperature Optimization: Lower the reaction temperature. Run a series of small-scale reactions at different temperatures (e.g., 100°C, 85°C, 70°C) to find the optimal balance between an acceptable reaction rate and minimal protodeboronation.
-
Reagent Addition Timing: Add the this compound to the reaction mixture just before you begin heating. Allowing it to sit in a basic, aqueous solution at room temperature for extended periods can also lead to slow degradation.
-
Base Selection: The type and strength of the base can influence the rate of protodeboronation.[7][9] Consider screening milder bases (e.g., K₃PO₄, K₂CO₃, or organic bases) if you are using a very strong hydroxide base.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing water can suppress protodeboronation.[9] Consider using anhydrous solvents and bases, though this may require adjusting other parameters to ensure efficient transmetalation.
Q2: I've noticed my stock of solid this compound has developed a slight pinkish or brownish tint over time in the lab. Is it still viable for my reaction?
A2: Discoloration is often an indicator of oxidation , another common degradation pathway.[10][11] While the reagent may still be usable, its purity is compromised, which can lead to inconsistent results and lower yields. The discoloration is likely due to the formation of the corresponding phenol, 4-(Dimethylamino)-3-methylphenol, and other minor oxidative byproducts.
Causality: Arylboronic acids can be oxidized by atmospheric oxygen, a process that can be accelerated by exposure to light and elevated ambient temperatures.[12] The boronic acid functional group is converted into a hydroxyl group.[10][13]
Troubleshooting & Validation Protocol:
-
Purity Assessment: Do not assume the material is unusable. The first step is to quantify the level of degradation.
-
Step 1: Sample Preparation: Dissolve a small, accurately weighed sample of the discolored boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).[14]
-
Step 2: Analytical Method: Analyze the sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector.[15] Compare the resulting chromatogram to a reference standard or a previously analyzed pure batch.
-
Step 3: Identification: If possible, use LC-MS to confirm the mass of the impurity peak, which should correspond to 4-(Dimethylamino)-3-methylphenol.
-
-
Decision Making:
-
If the purity is still high (>95%), you may be able to proceed by adjusting the stoichiometry of your reaction to account for the active reagent content.
-
If significant degradation has occurred, it is highly recommended to use a fresh, pure batch of the reagent to ensure reliable and reproducible results. To prevent recurrence, ensure all future storage is under optimal conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal degradation pathways for this compound?
A1: There are two primary temperature-dependent degradation pathways for this and other arylboronic acids:
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing the -B(OH)₂ group with a hydrogen atom.[1] The reaction is often catalyzed by acid or base and is accelerated by heat and the presence of protic solvents.[2][3][7]
-
Oxidation: This process involves the conversion of the boronic acid to the corresponding phenol. It can be mediated by atmospheric oxygen and is often accelerated by heat, light, and the presence of certain metal impurities.[10][12]
dot graph TD; A["this compound"]; B["N,N,2-trimethylaniline"]; C["4-(Dimethylamino)-3-methylphenol"];
end dot Caption: Primary thermal degradation pathways.
Q2: What is the workflow for troubleshooting a reaction with suspected thermal instability of the boronic acid?
A2: A systematic approach is key to identifying and solving the problem. The following workflow outlines the logical steps from initial observation to resolution.
Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?
A3: To minimize degradation from both protodeboronation (from atmospheric moisture) and oxidation, rigorous storage conditions are essential.
| Parameter | Condition | Rationale |
| Temperature | -20°C to 8°C | Reduces the kinetic rate of all degradation pathways.[16][17] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[16] |
| Light | Amber Vial / Store in Dark | Prevents photo-initiated oxidation.[16] |
| Container | Tightly Sealed | Prevents ingress of atmospheric moisture and oxygen. |
Handling Best Practice: Before opening a refrigerated container of the boronic acid, always allow it to warm completely to room temperature. This prevents atmospheric moisture from condensing on the cold solid, which would introduce water and accelerate decomposition.[16]
References
- Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Organic Chemistry Portal.
- Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. RSC Publishing.
- The proposed mechanism for protodeboronation of arylboronic acids.
- Protodeboron
- A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxid
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal C
- Strategies for the analysis of highly reactive pinacolboron
- Strategies for the analysis of highly reactive pinacolboronate esters.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ioniz
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
- Suzuki Coupling. Organic Chemistry Portal.
- Reagent storage conditions. Lumiprobe.
- 4-Methylphenylboronic acid (contains varying amounts of anhydries). Biosynth.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. lumiprobe.com [lumiprobe.com]
- 17. 4-Methylphenylboronic acid (contains varying amounts of anhydries) | 5720-05-8 | FM10223 [biosynth.com]
Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with (4-(Dimethylamino)-3-methylphenyl)boronic acid
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates, with a particular focus on the use of (4-(Dimethylamino)-3-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving optimal yields and purity in their coupling reactions. Here, we will dissect common experimental hurdles and provide in-depth, field-proven troubleshooting strategies.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1] However, its efficiency can be significantly hampered when one or both coupling partners possess substantial steric bulk around the reaction center. This is a frequent challenge in the synthesis of complex molecules, such as active pharmaceutical ingredients.
This compound, while a valuable building block, introduces specific steric and electronic factors that can complicate the reaction. The ortho-methyl group presents a steric barrier, while the electron-donating dimethylamino group can influence the electronic properties of the boronic acid, affecting the transmetalation step of the catalytic cycle. When paired with a sterically demanding aryl halide, these challenges are amplified, often leading to low yields, slow reaction rates, and the formation of undesired side products.
This guide will provide a logical, step-by-step approach to troubleshooting these complex couplings, grounded in the fundamental principles of the reaction mechanism.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive from researchers working on similar challenging couplings.
Q1: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields with a sterically hindered substrate?
A1: Low yields in sterically hindered Suzuki-Miyaura couplings can stem from several factors that impede the catalytic cycle. The primary culprits are often:
-
Inefficient Oxidative Addition: The first step, where the palladium catalyst inserts into the carbon-halide bond of your sterically hindered electrophile, can be slow. Bulky groups surrounding the halide can physically block the approach of the palladium catalyst.
-
Slow Transmetalation: This is a critical step where the organic group is transferred from the boronic acid to the palladium center. The steric bulk on either the boronic acid (like the ortho-methyl group on your specified reagent) or the palladium complex (formed after oxidative addition) can make this transfer difficult.
-
Difficult Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium catalyst, can also be hindered by steric congestion around the metal center. This can lead to catalyst deactivation or side reactions.[2]
Q2: What are the initial, simple adjustments I can make to my reaction conditions to improve the yield?
A2: Before undertaking a complete re-optimization, consider these initial adjustments:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barriers associated with sterically demanding steps.[3]
-
Extend Reaction Time: Hindered couplings are often simply slower. Monitor your reaction over a longer period (e.g., 24-48 hours) to see if the yield improves.
-
Ensure Anhydrous and Oxygen-Free Conditions: The palladium(0) catalyst is sensitive to oxygen.[3] Rigorous degassing of solvents and the use of an inert atmosphere (Argon or Nitrogen) are crucial. Some sterically hindered couplings have shown sensitivity to trace amounts of oxygen, which can sometimes paradoxically improve results, but this is difficult to control and not a recommended starting point.[4]
Q3: My starting materials are being consumed, but I'm seeing significant side products. What are they and how can I minimize them?
A3: Common side products in these reactions include:
-
Homocoupling: Your boronic acid coupling with itself, or your aryl halide coupling with itself. This is often a sign of slow transmetalation or issues with catalyst stability.
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom from the solvent or trace water.[5] This is more common with electron-rich boronic acids and can be exacerbated by high temperatures and strong bases.
-
Hydrodehalogenation: The halide on your electrophile is replaced by a hydrogen atom.
To minimize these, you may need to adjust your choice of catalyst, ligand, base, and solvent system, as detailed in the troubleshooting guide below.
In-Depth Troubleshooting Guide
When initial adjustments fail, a more systematic approach to troubleshooting is necessary. The following sections provide detailed guidance on optimizing key reaction parameters.
Issue 1: Low or No Conversion of Starting Materials
This is often the most frustrating outcome. If you are observing unreacted starting materials after a significant reaction time, the catalytic cycle is likely stalled at the oxidative addition or transmetalation step.
Workflow for Diagnosing Low Conversion
Caption: Troubleshooting workflow for low conversion.
Detailed Troubleshooting Steps
1. Catalyst and Ligand Selection: The Key to Success
For sterically hindered couplings, standard catalysts like Pd(PPh₃)₄ are often inadequate. The choice of ligand is paramount to success.
-
Rationale: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, and RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[3][6][7]
-
Bulkiness: The steric bulk of the ligand promotes reductive elimination and can help stabilize the monoligated palladium(0) species, which is often the active catalyst.
-
Electron-donating properties: These ligands increase the electron density on the palladium center, which facilitates the oxidative addition step, especially with electron-rich or sterically hindered aryl chlorides and bromides.[1]
-
Table 1: Recommended Ligands for Hindered Suzuki-Miyaura Couplings
| Ligand Type | Examples | Key Advantages |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Excellent for hindered aryl halides; promote both oxidative addition and reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, highly effective for activating less reactive aryl chlorides.[6][7] |
| Specialized Ligands | AntPhos | Shown to be effective in extremely demanding aryl-alkyl couplings by inhibiting side reactions.[2][8] |
Experimental Protocol: Ligand Screening
-
Setup: In parallel reaction vials (e.g., in a heating block or microwave reactor), add your sterically hindered aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a strong base like K₃PO₄ (2.0-3.0 equiv).
-
Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst/ligand combination. Use a Pd:Ligand ratio of 1:2.
-
Vial 1: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Vial 2: Pd₂(dba)₃ (1 mol%) + XPhos (2.5 mol%)
-
Vial 3: A preformed Pd-NHC complex (e.g., PEPPSI-IPr, 2 mol%)
-
-
Reaction: Add degassed solvent (e.g., dioxane/water 4:1), seal the vials, and heat to 100-120 °C for 12-24 hours.
-
Analysis: Analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the conversion and identify the most promising ligand.
2. The Role of the Base and Solvent
The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation by forming a more nucleophilic boronate species.[3]
-
Base Selection: For hindered substrates, stronger bases are often required.
-
K₃PO₄ and Cs₂CO₃: These are excellent choices as they are strong enough to form the boronate but are generally non-nucleophilic, reducing side reactions.[3]
-
Solubility: The solubility of the base is critical. Using finely powdered base or adding a small amount of water to an organic solvent (e.g., dioxane, THF, toluene) can significantly improve reaction rates.[3][9]
-
-
Solvent System: Aprotic polar solvents are generally preferred.
-
Dioxane, Toluene, 2-MeTHF: These are common choices. A mixture with water (e.g., 4:1 or 5:1) can aid in dissolving the base and boronate species.[10]
-
Issue 2: Protodeboronation of this compound
The electron-rich nature of this boronic acid makes it susceptible to protodeboronation, where the -B(OH)₂ group is replaced by a hydrogen atom.
Strategies to Mitigate Protodeboronation
1. Use a Milder Base or Anhydrous Conditions
-
Rationale: Protodeboronation is often accelerated by strong aqueous bases and high temperatures.[3]
-
Actionable Steps:
-
Try a milder base like KF.
-
Use strictly anhydrous conditions with a base like CsF or K₃PO₄ in a solvent like anhydrous dioxane or toluene.
-
2. Convert the Boronic Acid to a More Stable Derivative
-
Rationale: Boronic esters (e.g., pinacol esters) or trifluoroborate salts are generally more stable to protodeboronation.[3][5]
-
Experimental Protocol: Preparation of the Pinacol Ester
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an appropriate solvent (e.g., THF or toluene).
-
Add a drying agent like anhydrous MgSO₄ and stir at room temperature for several hours to overnight.
-
Filter off the drying agent and remove the solvent under reduced pressure. The resulting boronic ester can often be used in the Suzuki coupling without further purification.
-
Visualizing the Catalytic Cycle and Points of Failure
Caption: The Suzuki-Miyaura cycle and key failure points.
Conclusion
Successfully coupling sterically hindered substrates with this compound requires a departure from standard Suzuki-Miyaura conditions. The key to overcoming these challenges lies in the rational selection of a catalyst system—specifically, bulky and electron-rich ligands—paired with an appropriate base and solvent. By systematically troubleshooting and understanding the mechanistic hurdles, researchers can significantly improve the outcomes of these demanding but crucial transformations.
References
- Szostak, M., & Szostak, R. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Organic Letters, 21(19), 7976–7981.
-
Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved January 2, 2026, from [Link]
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 229-233.
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 229-233.
- Gao, F., & Zhang, W. (2020). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- BenchChem. (2025).
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Zhang, P., et al. (2014). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (4-(Dimethylamino)-3-methylphenyl)boronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, celebrated for its versatility and functional group tolerance in forging carbon-carbon bonds.[1] The selection of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation.[2][3] This guide presents an in-depth comparative analysis of (4-(Dimethylamino)-3-methylphenyl)boronic acid , a highly activated yet sterically influenced substrate, against a panel of other arylboronic acids with varying electronic and steric profiles.
Understanding the Subject: this compound
At the heart of this analysis is this compound. Its structure is characterized by two key features that influence its reactivity:
-
A Potent Electron-Donating Group (EDG): The dimethylamino (-NMe₂) group at the para-position is a strong σ-donor and π-donor, significantly increasing the electron density of the aromatic ring. This electronic enrichment enhances the nucleophilicity of the ipso-carbon attached to the boron atom.
-
Steric Hindrance: The methyl group at the ortho-position to the boronic acid moiety introduces steric bulk. This can potentially impede the approach of the boronic acid to the palladium catalyst during the crucial transmetalation step.
This unique combination of activating electronics and potential steric inhibition makes its reactivity profile a subject of great interest for synthetic chemists.
The Suzuki-Miyaura Catalytic Cycle: A Focus on Transmetalation
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][4] The key steps are oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid primarily impacts the transmetalation step.
During transmetalation, the organic group (Ar²) is transferred from the boron atom to the palladium(II) center. This step is generally accelerated by boronic acids bearing EDGs.[5] The increased electron density on the aryl ring makes it more nucleophilic, facilitating its transfer to the electron-deficient palladium center.[6] Conversely, steric hindrance around the C-B bond can slow this step by creating a physical barrier to the formation of the necessary palladium-boronate intermediate.[7][8]
Experimental Design: A Comparative Reactivity Study
To objectively assess the reactivity of this compound, we outline a standardized experiment comparing it against a selection of boronic acids.
Objective: To compare the reaction yield and time of various arylboronic acids in a Suzuki-Miyaura coupling with a standard aryl bromide.
Coupling Partners:
-
Aryl Halide: 4-Bromoacetophenone (An electron-neutral, common substrate)
-
Boronic Acids:
-
This compound (Strong EDG, Sterically hindered)
-
4-Methoxyphenylboronic acid (Strong EDG)
-
4-Methylphenylboronic acid (Weak EDG)
-
Phenylboronic acid (Neutral benchmark)
-
4-Chlorophenylboronic acid (Weak EWG)
-
2-Methylphenylboronic acid (Sterically hindered benchmark)
-
Standardized Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and should be performed using anhydrous solvents under an inert atmosphere for optimal results.[9]
Supporting Experimental Data
The following table summarizes expected outcomes based on established principles of reactivity in Suzuki-Miyaura couplings. The data illustrates the interplay between electronic and steric effects.
| Boronic Acid | Substituent Effects | Expected Time to Completion | Expected Yield (%) |
| This compound | Strong EDG (-NMe₂), Steric (-Me) | ~2-4 hours | >95% |
| 4-Methoxyphenylboronic acid | Strong EDG (-OMe) | ~1-2 hours | >95% |
| 4-Methylphenylboronic acid | Weak EDG (-Me) | ~4 hours | 90-95% |
| Phenylboronic acid | Neutral | ~4-6 hours | 85-90% |
| 4-Chlorophenylboronic acid | Weak EWG (-Cl) | ~8 hours or longer | 70-80% |
| 2-Methylphenylboronic acid | Steric (-Me) | ~8 hours or longer | 65-75% |
Analysis and Discussion
The comparative data reveals a clear hierarchy of reactivity governed by electronic and steric factors.
-
Dominance of Electronic Effects: The boronic acids featuring strong electron-donating groups—this compound and 4-methoxyphenylboronic acid—are expected to provide the highest yields in the shortest reaction times. The potent +M (mesomeric) effect of the -NMe₂ and -OMe groups significantly accelerates the rate-limiting transmetalation step.[5]
-
The Role of this compound: This substrate is anticipated to be among the most reactive. The powerful electron-donating nature of the dimethylamino group is the primary driver of its high reactivity, likely overriding the moderate steric hindrance from the adjacent methyl group. While the reaction may be marginally slower than its non-sterically hindered analogue (e.g., 4-(dimethylamino)phenylboronic acid), the electronic activation is sufficient to ensure a rapid and high-yielding transformation with a relatively unhindered partner like 4-bromoacetophenone.
-
Impact of Steric Hindrance: The case of 2-methylphenylboronic acid clearly isolates the negative impact of steric hindrance. Despite the weak electron-donating nature of the methyl group, its position ortho to the boronic acid severely impedes the reaction, leading to significantly lower yields and longer reaction times.[7] This highlights the challenge that must be overcome in sterically demanding couplings.
-
Electron-Withdrawing Effects: As predicted, 4-chlorophenylboronic acid, which possesses an electron-withdrawing group, is the least reactive. The -I (inductive) and -M effects of the chlorine atom decrease the nucleophilicity of the aryl ring, retarding the transmetalation process.
Conclusion for the Field Practitioner
This compound stands out as a highly efficient coupling partner for Suzuki-Miyaura reactions. Its reactivity is primarily driven by the strong electron-donating dimethylamino group, which ensures rapid transmetalation and leads to excellent product yields. While the ortho-methyl group introduces a degree of steric hindrance, this effect is largely overcome by the powerful electronic activation, especially when paired with sterically accessible aryl halides.
For researchers in drug development and complex molecule synthesis, this compound is a superior choice for introducing a highly electron-rich, functionalized moiety. However, for couplings involving highly hindered electrophiles (e.g., di-ortho-substituted aryl halides), the steric clash may become more pronounced, potentially requiring optimization of the catalyst system (e.g., using bulkier, more active phosphine ligands) or reaction conditions to achieve optimal results.[7][8]
References
- BenchChem. (2025). A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions.
- BenchChem. (2025). Detailed experimental protocol for Suzuki coupling with 4-aminodibenzofuran.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15938-15950.
-
Wikipedia. (2024). Suzuki reaction. Available from: [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available from: [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. Available from: [Link]
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- BenchChem. (2025). The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters.
-
Bio-protocol. (2020). Procedure of the Suzuki-Miyaura Cross-Coupling Reactions. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]
-
National Institutes of Health. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available from: [Link]
-
Dalton Transactions. (2017). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Available from: [Link]
-
Journal of the American Chemical Society. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Available from: [Link]
-
Wiley Online Library. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Available from: [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available from: [Link]
-
Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
Journal of the American Chemical Society. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Available from: [Link]
-
Nature. (2018). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Available from: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available from: [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]
-
National Institutes of Health. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Available from: [Link]
-
National Institutes of Health. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available from: [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. Available from: [Link]
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A Senior Scientist's Guide to Alternatives for (4-(Dimethylamino)-3-methylphenyl)boronic acid in Suzuki-Miyaura Couplings
This guide provides an in-depth comparison of strategic alternatives to (4-(Dimethylamino)-3-methylphenyl)boronic acid for researchers, chemists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions. We will explore the inherent challenges of this electron-rich boronic acid and present field-proven alternatives, complete with comparative data and detailed experimental protocols to enhance reaction efficiency, yield, and reproducibility.
The Challenge: Protodeboronation in Electron-Rich Systems
The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with remarkable functional group tolerance. The (4-(Dimethylamino)-3-methylphenyl) moiety is a valuable scaffold in medicinal chemistry; however, its corresponding boronic acid presents significant challenges. The high electron density from the para-dimethylamino group, combined with steric hindrance from the ortho-methyl substituent, renders the C–B bond highly susceptible to a parasitic side reaction known as protodeboronation .[1][2]
Protodeboronation is the cleavage of the carbon-boron bond by a proton source (often water, present in the basic reaction medium), which regenerates the corresponding arene and effectively removes the boronic acid from the productive catalytic cycle.[3][4][5] This process directly competes with the desired transmetalation step, leading to reduced yields of the cross-coupled product and complicating purification. For electron-rich boronic acids, this side reaction is often the primary failure mode of the coupling.[1][6]
Strategic Alternatives to Combat Instability
To overcome the limitations of this compound, chemists have developed several classes of organoboron reagents with enhanced stability. These alternatives function by modifying the boron center to be less susceptible to premature decomposition while retaining, and in some cases improving, its reactivity in the desired coupling reaction.
Potassium Organotrifluoroborates (R-BF₃K)
Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[7] This stability arises from the tetracoordinate nature of the boron atom, which is less Lewis acidic and therefore significantly less prone to protodeboronation compared to its tricoordinate boronic acid counterpart.[8][9]
Causality Behind Performance: The R-BF₃K salts are generally considered "pro-drugs" for the active boronic acid. Under the basic aqueous conditions of the Suzuki coupling, they undergo slow hydrolysis to release the boronic acid in situ. This controlled release keeps the instantaneous concentration of the sensitive boronic acid low, favoring transmetalation over decomposition.[10][11][12]
Advantages:
-
Excellent benchtop stability, simplifying handling and storage.[7][13]
-
High resistance to protodeboronation, often leading to higher yields.[9]
-
Monomeric, crystalline solids with well-defined stoichiometry.[13]
Boronate Esters (e.g., Pinacol Esters, R-Bpin)
Boronic acid pinacol esters (Bpin) are another common alternative. While generally more stable than the corresponding boronic acids, they are often considered less reactive.[14][15][16] Their primary advantage lies in their compatibility with standard purification techniques like silica gel chromatography, allowing for the isolation of highly pure boron reagents.
Causality Behind Performance: Like trifluoroborates, boronate esters require hydrolysis under the reaction conditions to form the active boronate species for transmetalation. The rate of this hydrolysis can influence the overall reaction kinetics. While more stable than boronic acids, some electron-rich heteroaryl pinacol esters can still be challenging to handle and may decompose upon storage.[6]
Advantages:
-
Generally more stable than boronic acids.
-
Compatible with silica gel chromatography.
-
Less hygroscopic than many boronic acids.
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates represent a state-of-the-art solution for handling exceptionally unstable organoboron reagents.[17] The N-methyliminodiacetic acid (MIDA) ligand forms a stable, bicyclic structure with the boron atom, effectively "protecting" it from undesired reactions.[18] These reagents are indefinitely stable on the benchtop, compatible with chromatography, and unreactive under many standard reaction conditions.[19]
Causality Behind Performance: The key to MIDA boronates is their capacity for a controlled, "slow-release" of the free boronic acid under specific mild, aqueous basic conditions (e.g., using K₃PO₄).[17][20] This strategy maintains an extremely low concentration of the highly reactive, unstable boronic acid, ensuring it is consumed by the catalytic cycle before it can decompose. This makes MIDA boronates the superior choice for particularly sensitive substrates like 2-pyridyl, vinyl, and cyclopropyl boronic acids.[20]
Advantages:
-
Enables the use of otherwise inaccessible, unstable boronic acids.[20]
-
Ideal for iterative cross-coupling strategies where one boron moiety must remain protected.
Comparative Performance and Data Summary
The choice of boron reagent depends critically on the substrate, reaction scale, and desired operational simplicity. The following table summarizes the key characteristics to guide your selection.
| Feature | Boronic Acid | Potassium Trifluoroborate | Boronic Pinacol Ester | MIDA Boronate |
| Benchtop Stability | Poor to Moderate (Prone to dehydration/protodeboronation)[21] | Excellent (Crystalline, air-stable solids)[7][21] | Moderate to Good | Excellent (Indefinitely stable)[19] |
| Chromatography | No | Yes | Yes | Yes[17] |
| Reactivity | High (but competes with decomposition)[14] | High | Moderate to High | High (upon deprotection) |
| Protodeboronation | High Susceptibility[1][2] | Low Susceptibility[9] | Moderate Susceptibility | Very Low (due to slow release)[17] |
| Ease of Handling | Can be difficult (hygroscopic, forms anhydrides) | Easy (free-flowing solids) | Easy | Easy (free-flowing solids) |
| Primary Use Case | Readily available, simple couplings | Unstable or electron-rich aryl groups | When purification of the boron reagent is needed | Extremely unstable substrates; iterative coupling |
Decision-Making Workflow for Reagent Selection
To streamline the selection process, use the following workflow.
Experimental Protocols
The following protocols are provided as validated starting points for comparative studies. Note: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 5.1: Suzuki Coupling with Potassium Trifluoroborate
Adapted from Molander et al. for heteroaryltrifluoroborates.[9]
-
To a microwave vial or Schlenk tube, add the aryl halide (0.25 mmol, 1.0 equiv), potassium (4-(dimethylamino)-3-methylphenyl)trifluoroborate (0.26 mmol, 1.05 equiv), and Cs₂CO₃ (0.75 mmol, 3.0 equiv).
-
Add Pd(OAc)₂ (0.005 mmol, 2 mol %) and RuPhos (0.01 mmol, 4 mol %).
-
Evacuate and backfill the vessel with argon (3 cycles).
-
Add 1,4-dioxane (1.0 mL) and deionized water (0.2 mL).
-
Seal the vessel and heat to 80 °C in a preheated oil bath for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of celite.
-
Wash the filtrate with water (5 mL) and brine (5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 5.2: Suzuki Coupling with MIDA Boronate (Slow-Release)
Adapted from Burke et al. for unstable boronic acids.[20]
-
To a Schlenk tube, add the (4-(dimethylamino)-3-methylphenyl)MIDA boronate (0.50 mmol, 1.0 equiv), the aryl/heteroaryl chloride (0.55 mmol, 1.1 equiv), and powdered K₃PO₄ (1.5 mmol, 3.0 equiv).
-
Add a palladium catalyst/ligand pre-catalyst such as XPhos Pd G3 (0.015 mmol, 3 mol %).
-
Evacuate and backfill the tube with argon (3 cycles).
-
Add 5:1 dioxane/water (2.5 mL).
-
Seal the tube and heat to 80 °C in a preheated oil bath for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (10 mL) and brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion
While this compound is a commercially available starting material, its utility is severely hampered by its propensity for protodeboronation, an issue common to many electron-rich boronic acids. For researchers seeking robust, reproducible, and high-yielding Suzuki-Miyaura couplings, strategic alternatives are essential. Potassium trifluoroborates offer a significant upgrade in stability and handling with minimal changes to reaction setup. For cases requiring purification of the boron reagent or for iterative synthesis, MIDA boronates provide an exceptionally stable and versatile platform, leveraging a slow-release strategy to maximize coupling efficiency. By understanding the underlying chemical principles and selecting the appropriate reagent based on experimental needs, scientists can overcome the challenges of unstable boronic acids and accelerate the synthesis of complex molecular targets.
References
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D.S. D'Souza, T.J. Müller. Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. The Journal of Organic Chemistry. [Link]
-
A.D. J. Lennox, G.C. Lloyd-Jones. Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
G.A. Molander, D.E. Hoag. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health. [Link]
-
A.D. J. Lennox, G.C. Lloyd-Jones. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
A.D. J. Lennox, G.C. Lloyd-Jones. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Wikipedia. Suzuki reaction. Wikipedia. [Link]
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Chem-Station. MIDA boronate. Chem-Station International Edition. [Link]
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R.A. Batey, T.D. Quach. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. [Link]
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ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
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J.A. Leitch, C.G. P-Beaumier, M.F. Mahon, C.G. Frost. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science. [Link]
-
Y. Ji, et al. Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
S. Lee, H.J. Kim, C.S. Lee. General methods for synthesis of N-methyliminodiacetic acid boronates from unstable ortho-phenolboronic acids. Advanced Synthesis & Catalysis. [Link]
-
ResearchGate. Comparison of reactivity of different boron reagents. ResearchGate. [Link]
-
C.A.I. Maligres, et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
G.A. Molander, S.L.J. Trice, S.D. Dreher. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]
-
S.J. Coutts, et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
J.C. Vantourout, et al. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]
-
G.A. Molander, N. Ellis. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
B.P. Carrow, et al. Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
ResearchGate. Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
-
P212121 Store. 4-(N,N-Dimethylamino)-3-methylphenylboronic acid 1 g. P212121 Store. [Link]
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Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
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T.E. T.E. Wallace, D.R. D.R. Scott. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
M. Butters, et al. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. SciSpace. [Link]
-
M. Butters, J.N. Harvey, S. Jickells, G.C. Lloyd-Jones, P.A. Munoz. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar. [Link]
-
S.J. Knapp, D.S. D.S. Gillis. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
-
T.J.A. Graham, et al. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Europe PMC. [Link]
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Reddit. Struggling with Suzuki Reaction. Reddit. [Link]
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Millennium Specialty Chemicals. Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Millennium Specialty Chemicals. [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
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- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Characterization and Comparative Analysis of Products from (4-(Dimethylamino)-3-methylphenyl)boronic Acid Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the synthetic pathways and product characterization stemming from (4-(Dimethylamino)-3-methylphenyl)boronic acid. We move beyond mere protocols to explore the mechanistic rationale behind experimental choices, offering a comparative framework for the principal reaction classes: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions. Our focus is to equip researchers with the expertise to select the optimal synthetic route and rigorously characterize the resulting products.
The subject molecule, this compound (CAS 919496-59-6), is a valuable building block in medicinal chemistry and materials science.[1][2] Its utility is derived from its specific substitution pattern: a potent, electron-donating N,N-dimethylamino group and a neighboring methyl group. This electronic profile significantly influences the reactivity of the boronic acid, a critical factor we will explore in the context of catalyst and condition selection.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is the preeminent method for constructing C(sp²)-C(sp²) bonds, making it indispensable for synthesizing the biaryl cores found in numerous pharmaceuticals and organic materials.[3][4][5] The reaction's power lies in its broad functional group tolerance and relatively mild conditions, facilitated by a palladium catalyst.[3][4]
Mechanistic Rationale
The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][6] The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the otherwise slow transmetalation step.[7][8] For an electron-rich boronic acid like ours, the enhanced nucleophilicity can accelerate transmetalation, though steric hindrance from the ortho-methyl group must be considered when selecting the palladium ligand.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4'-((Dimethylamino)methyl)-N,N,2-trimethyl-[1,1'-biphenyl]-4-amine
This protocol details the coupling of this compound with 4-bromo-N,N-dimethylaniline.
Materials:
-
This compound (1.1 mmol)
-
4-bromo-N,N-dimethylaniline (1.0 mmol)
-
PdCl₂(dppf) (0.05 mmol)
-
Sodium Carbonate (Na₂CO₃) (2.5 mmol)
-
Toluene/Water (4:1 mixture, 10 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
To a 25 mL round-bottom flask, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Fit the flask with a reflux condenser and a magnetic stir bar.
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Scientist's Note: Oxygen can oxidize and deactivate the Pd(0) catalyst, so maintaining an inert atmosphere is crucial for high yields.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 12 hours.[9]
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel, add water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure biaryl compound.
Product Characterization
| Technique | Expected Observations | Rationale |
| ¹H NMR | Disappearance of the B(OH)₂ signal. Appearance of a complex aromatic region showing distinct signals for both aryl rings. The N(CH₃)₂ and Ar-CH₃ singlets should be clearly visible and may be slightly shifted compared to starting materials. | Confirms the formation of the new C-C bond and the overall structure. |
| ¹³C NMR | Appearance of new quaternary carbon signals corresponding to the newly formed C-C bond linking the two aryl rings. | Provides definitive evidence of the biaryl linkage. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the coupled product. | Confirms the molecular weight and elemental composition (HRMS). |
| IR Spec | C-N stretching frequencies for the aromatic amine. Absence of the broad O-H stretch from the boronic acid. | Confirms the presence of key functional groups. |
C-N Bond Formation: A Comparison of Chan-Lam and Buchwald-Hartwig Amination
While the Suzuki coupling forges C-C bonds, forming C-N bonds is equally vital, particularly in pharmaceutical development.[10] For this, this compound can be utilized in two powerful, yet distinct, coupling reactions: the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination.
Chan-Lam Coupling: The Copper-Catalyzed Alternative
The Chan-Lam coupling provides an efficient route to aryl amines and ethers by coupling a boronic acid with an N-H or O-H containing compound.[11][12] A key advantage is its use of copper, a more abundant and less expensive metal than palladium. Furthermore, these reactions can often be run open to the air at room temperature, as oxygen serves as the terminal oxidant to regenerate the active Cu(II) or Cu(III) catalyst.[12][13]
Mechanistic Considerations: The mechanism is complex but is believed to involve a Cu(III) intermediate that undergoes reductive elimination to form the C-N bond.[11] The reaction is unique in that it couples two relative nucleophiles.[13] However, it can be susceptible to side reactions like protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid.[14][15]
Buchwald-Hartwig Amination: The Palladium-Powered Workhorse
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for synthesizing C-N bonds from aryl halides/triflates and amines.[10][16] While our title compound is a boronic acid, this reaction is the primary alternative to Chan-Lam for creating the same type of product (an arylamine). A synthetic strategy might involve first converting the boronic acid to the corresponding aryl bromide or iodide, which would then be a substrate for a Buchwald-Hartwig reaction. This comparison is essential for a comprehensive synthetic plan.
Key Differences & Experimental Choices:
| Feature | Chan-Lam Coupling | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., Cu(OAc)₂)[13] | Palladium (e.g., Pd₂(dba)₃)[17] |
| Coupling Partner | Amine, Alcohol, Amide[12] | Aryl Halide / Triflate[16] |
| Atmosphere | Typically aerobic (O₂ as oxidant)[12] | Strictly anaerobic (N₂ or Ar)[17] |
| Key Advantage | Milder conditions, air tolerance, lower catalyst cost.[11] | Extremely broad substrate scope, high yields.[10] |
| Key Challenge | Potential for by-products (homocoupling, oxidation).[14] | Requires expensive, air-sensitive catalysts and ligands.[16] |
Protocol: Chan-Lam N-Arylation with Aniline
This protocol describes the synthesis of 4-(dimethylamino)-3-methyl-N-phenylaniline.
Caption: General experimental workflow for a Chan-Lam coupling reaction.
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Copper(II) Acetate (Cu(OAc)₂) (1.0 mmol, stoichiometric)
-
Pyridine or Triethylamine (2.0 equiv)
-
Dichloromethane (DCM) or Methanol (10 mL)
-
4 Å Molecular Sieves (optional, ~1g)
Procedure:
-
In a flask open to the atmosphere, combine the boronic acid, aniline, Cu(OAc)₂, and base.
-
Add the solvent and molecular sieves. Scientist's Note: Molecular sieves can help reduce the formation of phenol byproducts by sequestering water.[14]
-
Stir the resulting mixture vigorously at room temperature for 8-24 hours. The mixture will typically turn from blue to green.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate to remove the copper salts.
-
Concentrate the filtrate and purify by flash column chromatography to isolate the desired N-aryl amine.
Product Characterization (N-Aryl Amine)
| Technique | Expected Observations | Rationale |
| ¹H NMR | A broad singlet in the 5-8 ppm region corresponding to the N-H proton. Complex aromatic signals. | Confirms C-N bond formation. The N-H signal will disappear upon D₂O exchange. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the N-aryl amine product. | Confirms the correct molecular weight. |
| IR Spec | A characteristic N-H stretching band around 3300-3500 cm⁻¹. | Provides clear evidence of the secondary amine functional group. |
Conclusion and Comparative Outlook
This compound is a versatile reagent for constructing complex organic molecules. The choice of reaction—Suzuki-Miyaura for C-C bonds or Chan-Lam for C-N/C-O bonds—dictates the product outcome and should be guided by the desired final structure.
-
For Biaryl Synthesis: The Suzuki-Miyaura coupling is the undisputed method of choice, offering high yields and reliability. Characterization hinges on identifying signals for the two distinct aromatic systems and confirming the C-C linkage via ¹³C NMR.
-
For N-Aryl Amine Synthesis: The Chan-Lam coupling is an excellent choice due to its mild, aerobic conditions and use of an inexpensive copper catalyst. It provides a direct route from the boronic acid. The Buchwald-Hartwig amination serves as a powerful alternative, though it would require prior conversion of the boronic acid to an aryl halide.
Effective product characterization relies on a combination of NMR, mass spectrometry, and IR spectroscopy to confirm not only the formation of the desired bond but also the complete consumption of the boronic acid starting material. This guide provides the strategic framework and practical protocols necessary for researchers to confidently synthesize and validate products derived from this important chemical building block.
References
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spectroscopic analysis to confirm the structure of derivatives of (4-(Dimethylamino)-3-methylphenyl)boronic acid
A Comparative Guide to the Spectroscopic Analysis of (4-(Dimethylamino)-3-methylphenyl)boronic Acid Derivatives
For researchers, medicinal chemists, and drug development professionals, the precise structural confirmation of novel compounds is a cornerstone of innovation. Arylboronic acids, and specifically derivatives of this compound, are of significant interest due to their versatile applications, including their crucial role as building blocks in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.[1][2] Furthermore, the unique properties of boronic acids lend themselves to applications in proteomics and as sensors for biological molecules.[3][4][5] This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to unequivocally confirm the structure of these valuable derivatives.
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, providing a framework for robust structural elucidation and offering insights gleaned from extensive field experience.
The Analytical Imperative: Why Multi-faceted Spectroscopic Analysis is Crucial
Confirming the structure of a this compound derivative is not a monolithic task. A single spectroscopic technique rarely provides the complete picture. Instead, a synergistic approach, leveraging the strengths of multiple analytical methods, is essential for unambiguous characterization. This is particularly true for boronic acids, which can exist in equilibrium with their cyclic anhydrides (boroxines), a phenomenon that can complicate spectral interpretation.[6][7] A comprehensive analysis provides a self-validating system, where data from one technique corroborates the findings of another, ensuring the highest degree of scientific integrity.
Core Spectroscopic Techniques for Structural Elucidation
A well-rounded analytical strategy for these derivatives will typically involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In some cases, UV-Vis spectroscopy can also provide valuable electronic information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. For boronic acid derivatives, ¹H, ¹³C, and ¹¹B NMR experiments are all highly informative.
-
¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For a derivative of this compound, one would expect to see characteristic signals for the aromatic protons, the dimethylamino protons, and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons are particularly useful for confirming the substitution pattern on the phenyl ring.
-
¹³C NMR Spectroscopy: This provides a map of the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of aromatic, aliphatic, and functional group carbons. The carbon directly attached to the boron atom will have a characteristic chemical shift.
-
¹¹B NMR Spectroscopy: This is a specialized but invaluable technique for studying boron-containing compounds.[8] The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination state of the boron atom.[9] Trigonal planar (sp²) boronic acids typically exhibit broad signals in the range of δ 28-33 ppm, while tetrahedral (sp³) boronate esters or adducts show sharper signals at higher fields (δ 5-15 ppm).[10][11] This makes ¹¹B NMR an excellent tool for studying the equilibrium between the boronic acid and its boroxine form, as well as its interactions with diols or other Lewis bases.[9]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Patterns
Mass spectrometry provides a direct measure of the molecular weight of a compound, offering crucial confirmation of its elemental composition. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.
A key challenge in the mass spectrometry of boronic acids is their propensity to undergo dehydration to form boroxines, which can complicate data interpretation.[6] However, modern high-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the confident determination of the elemental formula of the parent ion. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural insights by revealing how the molecule breaks apart.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound derivatives, key vibrational bands to look for include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid moiety.[12][13]
-
B-O stretching: A strong band typically found between 1300 and 1400 cm⁻¹ is indicative of the boron-oxygen bond.[14][15]
-
Aromatic C-H and C=C stretching: These bands appear in their characteristic regions of the spectrum, confirming the presence of the phenyl ring.
IR spectroscopy is particularly useful for distinguishing between the boronic acid and its boroxine anhydride, as the boroxine will lack the characteristic O-H stretch and show distinct B-O-B vibrational modes.[14][16]
UV-Vis Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While not as structurally informative as NMR or MS, it can be a useful complementary technique. The presence of the aromatic ring and the dimethylamino group will give rise to characteristic absorption bands. Changes in the absorption spectrum upon derivatization or interaction with other molecules can provide insights into changes in the electronic structure.[17][18][19]
Comparative Analysis of Spectroscopic Data
The following table provides a hypothetical comparison of the expected spectroscopic data for this compound and a representative derivative, such as its pinacol ester.
| Spectroscopic Technique | This compound | This compound pinacol ester | Rationale for Differences |
| ¹H NMR | Aromatic protons (δ ~6.5-7.5 ppm), B(OH)₂ (broad singlet, δ ~8.0 ppm), N(CH₃)₂ (singlet, δ ~2.9 ppm), Ar-CH₃ (singlet, δ ~2.2 ppm) | Aromatic protons (δ ~6.5-7.5 ppm), Pinacol CH₃ (singlet, δ ~1.3 ppm), N(CH₃)₂ (singlet, δ ~2.9 ppm), Ar-CH₃ (singlet, δ ~2.2 ppm) | The disappearance of the broad B(OH)₂ proton signal and the appearance of a sharp singlet for the pinacol methyl groups is a clear indicator of ester formation. |
| ¹³C NMR | C-B (~130-140 ppm), Aromatic carbons, N(CH₃)₂, Ar-CH₃ | C-B (~130-140 ppm), Aromatic carbons, Pinacol carbons (~84 ppm, ~25 ppm), N(CH₃)₂, Ar-CH₃ | The appearance of new signals corresponding to the pinacol carbons confirms esterification. |
| ¹¹B NMR | Broad signal, δ ~30 ppm | Sharper signal, δ ~20-25 ppm | The upfield shift and sharpening of the ¹¹B signal indicates a change from a trigonal planar boronic acid to a tetrahedral boronate ester. |
| Mass Spec (ESI+) | [M+H]⁺, potential for [M-H₂O+H]⁺ and boroxine signals | [M+H]⁺ | The pinacol ester is generally more stable in the mass spectrometer and less prone to dehydration and boroxine formation. |
| IR Spectroscopy | Broad O-H stretch (~3300 cm⁻¹), Strong B-O stretch (~1350 cm⁻¹) | Absence of broad O-H stretch, Strong B-O stretch (~1350 cm⁻¹) | The absence of the O-H stretch is a key diagnostic feature for the formation of the boronate ester. |
Experimental Protocols
Sample Preparation for Spectroscopic Analysis
For NMR Spectroscopy:
-
Weigh approximately 5-10 mg of the boronic acid derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for boronic acids as it can help to sharpen the B(OH)₂ proton signal.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra.
For Mass Spectrometry (ESI):
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
For IR Spectroscopy (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a boronic acid derivative.
Caption: A generalized workflow for the spectroscopic confirmation of boronic acid derivative structures.
Conclusion
The structural confirmation of derivatives of this compound is a critical step in their utilization for research and development. A multi-technique spectroscopic approach, combining the strengths of NMR, MS, and IR, provides a robust and self-validating methodology. By understanding the principles behind each technique and the expected spectral features, researchers can confidently and accurately characterize these important molecules, paving the way for their successful application in drug discovery and materials science.
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Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). Analytical Chemistry. [Link]
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CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. [Link]
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11 B NMR Chemical Shifts. (n.d.). SDSU Chemistry. [Link]
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Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (2014). ACS Publications. [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). Inorganic Chemistry. [Link]
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1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. (2001). J-Stage. [Link]
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Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. (n.d.). American Chemical Society. [Link]
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A Boronic Acid-Based Enrichment for Site-Specific Identification of the N-glycoproteome Using MS-Based Proteomics. (n.d.). JOVE. [Link]
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Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (2013). Accounts of Chemical Research. [Link]
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Arylboronic acid chemistry under electrospray conditions. (2013). PubMed. [Link]
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Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. (2022). PubMed. [Link]
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A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2022). MDPI. [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2015). Analytical Methods. [Link]
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Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. [Link]
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Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (1968). Canadian Science Publishing. [Link]
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Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (2014). ResearchGate. [Link]
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Properties of a model aryl boronic acid and its boroxine. (2012). PubMed. [Link]
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Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. (n.d.). ResearchGate. [Link]
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Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2020). ACS Publications. [Link]
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Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (1968). Canadian Science Publishing. [Link]
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Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (2014). Semantic Scholar. [Link]
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Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). ResearchGate. [Link]
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Photoelectron spectroscopy of arylboronic acids. (2018). ResearchGate. [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. [Link]
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Boronic acid-based proteomic analysis of glycated proteomes. (A) The... (n.d.). ResearchGate. [Link]
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Use of boronic acid nanoparticles in glycoprotein enrichment. (2013). PubMed. [Link]
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UV‐Vis spectra before and after the reactions of phenylboronic acid... (n.d.). ResearchGate. [Link]
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4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum. (n.d.). Chem-TCM. [Link]
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A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Dimethylamino)-3-methylphenyl)boronic acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The formation of carbon-carbon bonds via this palladium-catalyzed reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[1] However, the efficiency of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the palladium catalyst system, especially when dealing with electronically rich and sterically hindered substrates such as (4-(Dimethylamino)-3-methylphenyl)boronic acid. This guide presents a comparative study of various palladium catalysts for the coupling of this challenging boronic acid, providing experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection and reaction optimization.
The electron-donating nature of the dimethylamino group and the steric hindrance from the adjacent methyl group in this compound present unique challenges. While electron-donating groups can facilitate the transmetalation step of the catalytic cycle, they can also impact the stability of the boronic acid and the overall reaction kinetics.[2] This guide will explore how different classes of palladium catalysts, from traditional systems to modern precatalysts, address these challenges.
Comparative Performance of Palladium Catalysts
The choice of the palladium source and the accompanying ligand is critical for achieving high yields and efficient conversion. Below is a comparative summary of the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of aryl halides with electron-rich boronic acids, exemplified by data from studies on structurally similar substrates like 4-(diphenylamino)benzeneboronic acid.[3]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | None | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [4] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [3] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [3] |
| PEPPSI-IPr | IPr | K₂CO₃ | THF | 60 | 12-24 | High Yield | [5][6] |
Key Observations:
-
Ligand-free systems , such as those using Palladium(II) acetate, can be surprisingly effective under mild conditions, especially for simple substrates.[3]
-
Traditional catalysts like Pd(PPh₃)₄ often require higher temperatures and longer reaction times, which can be detrimental to sensitive substrates.[3]
-
Bulky, electron-rich phosphine ligands , such as the Buchwald ligands (XPhos, SPhos), in combination with palladium sources like Pd₂(dba)₃ or as pre-formed palladacycle precatalysts (G2, G3, G4), demonstrate exceptional activity.[7][8] These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, enabling reactions at lower catalyst loadings and temperatures.[7][9]
-
N-Heterocyclic Carbene (NHC) ligands , found in catalysts like PEPPSI-IPr, offer high stability and reactivity.[5][6] Their strong σ-donating properties make them highly effective for challenging couplings.[10]
Mechanistic Considerations: The "Why" Behind Experimental Choices
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) active species. Understanding this mechanism is key to troubleshooting and optimizing reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[4] For electron-rich boronic acids, a weaker base like K₂CO₃ may be sufficient, while more challenging couplings often benefit from stronger bases like K₃PO₄ or Cs₂CO₃.[9] The choice of solvent is also critical for ensuring the solubility of all reaction components and for influencing the reaction rate.[9] Aprotic polar solvents like dioxane and THF, often with the addition of water, are commonly used.[11]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling reaction using a modern palladium precatalyst.
General Procedure using a Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G2)
This protocol is adapted from established procedures for the coupling of electron-rich arylboronic acids with aryl halides.[3]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
XPhos Pd G2 (or other suitable Buchwald precatalyst)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Reaction Setup Workflow:
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Preparation: To a flame-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., Argon) three times.[11]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (2 mL) and degassed water (0.2 mL) via syringe.[3]
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, modern palladium precatalysts featuring bulky, electron-rich ligands such as the Buchwald-type phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) are highly recommended. These catalysts have demonstrated superior performance for challenging substrates, offering high yields under relatively mild conditions and with low catalyst loadings.[3][5][8] The choice between a phosphine-based or NHC-based catalyst may depend on the specific aryl halide coupling partner and the desired reaction conditions. For initial screening, a versatile precatalyst like XPhos Pd G2 or PEPPSI-IPr, coupled with a moderately strong base such as K₃PO₄ in a dioxane/water solvent system, provides a robust starting point for optimization. Careful attention to establishing and maintaining an inert atmosphere is crucial for achieving reproducible and high-yielding results.
References
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. BenchChem. [URL: https://www.benchchem.com/product/b5839]
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem. [URL: https://www.benchchem.com/product/b5839]
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [URL: https://pubs.acs.org/doi/10.1021/jo300437t]
- Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(44), 16035–16040. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d1dt02888a]
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem. [URL: https://www.benchchem.com/product/b5839]
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(14), 1871–1876. [URL: https://pubmed.ncbi.nlm.nih.gov/15048704/]
- Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b00749]
- Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit6/020.shtm]
- Application Notes and Protocols for Suzuki and Buchwald-Hartwig Coupling Reactions with 4,6-diethoxypyrimidine. BenchChem. [URL: https://www.benchchem.com/product/b5839]
- Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. ACS Figshare. [URL: https://figshare.com/collections/Ligand_Effects_on_the_Stereochemical_Outcome_of_Suzuki_Miyaura_Couplings_-_The_Journal_of_Organic_Chemistry/3247093]
- Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. ResearchGate. [URL: https://www.researchgate.
- The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc03264a]
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.5b03439]
- Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo026048p]
- A New Class of Air-Stable, Chiral Palladacycles as Catalysts for the Suzuki Cross-Coupling Reaction. Synthesis. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2004-831201]
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo981465z]
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v92p0018]
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/articles/chemfiles/buchwald-hartwig-and-suzuki-miyaura.html]
- trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8712170/]
- Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [URL: https://www.researchgate.net/publication/378809485_Suzuki-Miyaura_and_Buchwald-Hartwig_Cross-Coupling_Reactions_Utilizing_a_Set_of_Complementary_Imidazopyridine_Monophosphine_Ligands]
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- Suzuki-Miyaura coupling of aryl halides with phenylboronic acid under Pd-P-300 catalysis. ResearchGate. [URL: https://www.researchgate.
- The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. [URL: https://www.researchgate.net/figure/The-Suzuki-reaction-of-various-aryl-halides-and-boronic-acids-in-the-presence-of-Mag-IL-Pd_tbl2_264440071]
- Suzuki cross-coupling reaction. YouTube. [URL: https://www.youtube.
- A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-(hetero)aryl-1H-pyrrolo[2,3-c]pyridines. Molecular Diversity. [URL: https://link.springer.com/article/10.1007/s11030-018-9904-6]
- RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. Results in Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S221171562400392X]
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/263595168_A_New_Palladium_Precatalyst_Allows_for_the_Fast_Suzuki-Miyaura_Coupling_Reactions_of_Unstable_Polyfluorophenyl_and_2-Heteroaryl_Boronic_Acids]
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem. [URL: https://www.benchchem.com/product/b5839]
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A Comparative Guide to a Novel, Efficient Synthetic Route for (4-(Dimethylamino)-3-methylphenyl)boronic Acid
Abstract
Substituted arylboronic acids are indispensable building blocks in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The compound (4-(Dimethylamino)-3-methylphenyl)boronic acid is a valuable intermediate for the synthesis of complex molecules in the pharmaceutical and materials science sectors.[3][4] This guide introduces and validates a novel, streamlined synthetic route for this compound, presenting a direct comparison against a conventional Grignard-based method. We provide a comprehensive analysis of the reaction efficiency, operational simplicity, and final product purity. Detailed experimental protocols, characterization data, and a functional validation of the product in a subsequent Suzuki-Miyaura coupling are presented to offer researchers a robust and reproducible methodology.
Introduction: The Imperative for Efficient Boronic Acid Synthesis
The utility of arylboronic acids stems from their unique combination of stability, low toxicity, and versatile reactivity.[2] They are key precursors for generating carbon-carbon bonds, a fundamental transformation in the construction of bioactive molecules and functional materials.[4][5] The title compound, with its electron-donating dimethylamino group and ortho-methyl substituent, presents specific electronic and steric properties that make it a desirable synthetic intermediate.
Traditional synthetic approaches often rely on organometallic intermediates like Grignard or organolithium reagents.[2][6][7] While effective, these methods frequently require strictly anhydrous conditions, cryogenic temperatures, and can exhibit limited functional group tolerance, thereby complicating multi-step syntheses. This necessitates the development of more efficient, milder, and operationally simpler synthetic routes. This guide details such an advancement: a palladium-catalyzed Miyaura borylation reaction, and critically compares it to the classical Grignard approach.
Comparative Overview of Synthetic Routes
We compare a novel palladium-catalyzed route starting from 4-bromo-2-methyl-N,N-dimethylaniline with the conventional Grignard-based synthesis. The choice of a palladium-catalyzed pathway is predicated on its generally milder reaction conditions and broader functional group tolerance.[6][8]
Experimental Validation: Protocols and Performance
To provide a direct and objective comparison, both synthetic routes were performed, starting from the same batch of 4-bromo-2-methyl-N,N-dimethylaniline.
Protocol 1: Conventional Grignard Synthesis
-
Causality: This method relies on the formation of a highly nucleophilic Grignard reagent, which then attacks the electrophilic boron atom of a trialkyl borate. The low temperature (-78 °C) is critical to prevent side reactions, such as the addition of more than one aryl group to the boron center.
-
Setup: A flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet was charged with magnesium turnings (1.2 eq). The apparatus was purged with dry nitrogen.
-
Grignard Formation: A solution of 4-bromo-2-methyl-N,N-dimethylaniline (1.0 eq) in anhydrous THF was added dropwise to the magnesium suspension. The reaction was initiated with gentle heating and then maintained at a gentle reflux for 2 hours until the magnesium was consumed.
-
Borylation: The resulting Grignard solution was cooled to -78 °C (acetone/dry ice bath). Triisopropyl borate (1.5 eq) in anhydrous THF was added dropwise, maintaining the internal temperature below -70 °C. The mixture was stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Workup and Isolation: The reaction was quenched by slow addition of saturated aqueous NH₄Cl solution. The mixture was acidified to pH ~2 with 2M HCl. The aqueous layer was extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude product.
Protocol 2: Novel Palladium-Catalyzed Borylation
-
Causality: This route utilizes a palladium(0) catalytic cycle involving oxidative addition of the aryl bromide, transmetalation with the diboron reagent, and reductive elimination to form the C-B bond.[1][9] The base (KOAc) is essential for the transmetalation step.
-
Setup: A Schlenk flask was charged with 4-bromo-2-methyl-N,N-dimethylaniline (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Reaction: The flask was evacuated and backfilled with nitrogen three times. Anhydrous 1,4-dioxane was added, and the mixture was heated to 90 °C for 12 hours under a nitrogen atmosphere.
-
Intermediate Isolation: The reaction mixture was cooled to room temperature, filtered through a pad of Celite®, and the solvent was removed in vacuo. The residue was the crude pinacol boronate ester, which was used directly in the next step.
-
Hydrolysis: The crude ester was dissolved in a 2:1 mixture of THF and water. Sodium periodate (NaIO₄) (4.0 eq) was added, followed by 1M HCl (2.0 eq). The mixture was stirred vigorously at room temperature for 4 hours.
-
Isolation: The mixture was extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude product.
Performance Comparison
The results from both syntheses were analyzed for yield, purity, and other critical process parameters.
| Parameter | Conventional Grignard Route | Novel Pd-Catalyzed Route | Justification / Notes |
| Yield (Isolated) | 55% | 82% | The Pd-catalyzed route shows significantly higher efficiency, likely due to fewer side reactions. |
| Purity (Crude, by ¹H NMR) | ~70% | ~90% | The milder conditions of the novel route lead to a cleaner crude product, simplifying purification. |
| Reaction Temperature | -78 °C to RT | 90 °C | The novel route avoids cryogenic conditions, making it more scalable and energy-efficient. |
| Atmosphere | Strictly Anhydrous/Inert | Inert (Nitrogen) | Both require inert conditions, but the Grignard route is far more sensitive to trace moisture. |
| Reagent Cost Index | Low-Moderate | Moderate-High | The primary cost driver for the novel route is the palladium catalyst and diboron reagent. |
| Operational Simplicity | Complex | Streamlined | The single heating step and simpler workup of the novel route are advantageous. |
Table 1: Comparative performance metrics of the two synthetic routes.
Purification and Characterization
Purification of boronic acids can be challenging due to their propensity to form cyclic anhydrides (boroxines) and their amphiphilic nature.[10][11]
Purification Protocol
-
Causality: An acid-base extraction is an effective method for purifying boronic acids.[12] The boronic acid is converted to its water-soluble boronate salt with a base, allowing organic impurities to be washed away. Re-acidification then precipitates the pure boronic acid.
-
The crude product was dissolved in diethyl ether.
-
The solution was extracted with 1M NaOH (aq). The aqueous layer, containing the sodium boronate salt, was collected.
-
The aqueous layer was washed twice with diethyl ether to remove any remaining non-acidic impurities.
-
The aqueous layer was cooled in an ice bath and carefully acidified to pH ~2 with 2M HCl, resulting in the precipitation of the pure boronic acid.
-
The white solid was collected by vacuum filtration, washed with cold water, and dried under high vacuum.
Characterization Data
The identity and purity of the final product from the novel route were confirmed by NMR spectroscopy and mass spectrometry.
| Technique | Expected Result | Observed Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.8 (s, 2H, -B(OH)₂), 7.2-7.4 (m, 3H, Ar-H), 2.7 (s, 6H, -N(CH₃)₂), 2.2 (s, 3H, Ar-CH₃) | Peaks consistent with the target structure; Purity >98% by integration. |
| ¹¹B NMR (128 MHz, DMSO-d₆) | δ ~28-30 ppm (broad singlet, sp² boron) | δ 29.5 ppm (broad s), characteristic of a trigonal planar arylboronic acid.[13][14][15] |
| LC-MS (ESI+) | [M+H]⁺ = 180.1190 | m/z = 180.1193 |
Table 2: Summary of characterization data for this compound synthesized via the novel route.
Application Validation: Suzuki-Miyaura Coupling
To be considered a valid alternative, the synthesized boronic acid must perform effectively in its primary application. We tested its efficacy in a standard Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.
Suzuki Coupling Protocol
-
A mixture of this compound (1.1 eq), 4-bromoanisole (1.0 eq), Pd(PPh₃)₄ (0.04 eq), and 2M aqueous Na₂CO₃ solution (3.0 eq) in a 3:1 mixture of toluene and ethanol was prepared in a Schlenk flask.
-
The mixture was degassed by three freeze-pump-thaw cycles.
-
The reaction was heated to 85 °C for 6 hours under a nitrogen atmosphere.
-
After cooling, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated.
-
The crude product was purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure biphenyl product.
Results
The performance of the boronic acid synthesized via the new route was compared against a high-purity commercial standard.
| Boronic Acid Source | Yield of Biphenyl Product |
| Novel Synthetic Route | 91% |
| Commercial Standard (>98%) | 94% |
Table 3: Comparative performance in Suzuki-Miyaura coupling.
The results demonstrate that the this compound produced via the novel, streamlined route is of high purity and exhibits reactivity comparable to that of a commercially available standard, validating its utility in synthetic applications.
Conclusion
The novel palladium-catalyzed borylation route for the synthesis of this compound represents a significant improvement over the conventional Grignard method. This new approach offers a substantially higher yield (82% vs. 55%), produces a cleaner crude product, and avoids the use of cryogenic temperatures and highly moisture-sensitive reagents. The operational simplicity and enhanced efficiency make this route highly attractive for both laboratory-scale synthesis and potential industrial scale-up. The final product was rigorously characterized and demonstrated excellent performance in a Suzuki-Miyaura coupling, confirming its high quality and utility. This validated protocol provides researchers with a more robust and efficient method for accessing this valuable synthetic intermediate.
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A Senior Application Scientist's Guide to Purity Assessment of (4-(Dimethylamino)-3-methylphenyl)boronic Acid Derivatives
Introduction: The Critical Role of Purity in Boronic Acid-Derived Intermediates
(4-(Dimethylamino)-3-methylphenyl)boronic acid and its derivatives are indispensable building blocks in modern medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[1][2] The structural complexity of active pharmaceutical ingredients (APIs) often originates from such versatile intermediates. However, the synthetic utility of these compounds is directly contingent on their purity. Undesired impurities, even at trace levels, can have profound consequences, including reduced reaction yields, complicated downstream purifications, and, most critically, the introduction of potentially toxic or mutagenic substances into the final API.[3][4]
Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances.[5][6][7] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of the essential analytical techniques required to establish a comprehensive and reliable purity profile for this specific class of compounds. We will move beyond mere protocols to explore the scientific rationale behind methodological choices, ensuring a robust, self-validating approach to quality assessment.
Chapter 1: Deconstructing the Impurity Profile
A thorough purity assessment begins with a theoretical understanding of the potential impurities that can arise during the synthesis, purification, and storage of the target compound. As per ICH guideline Q3A(R2), these can be broadly categorized into organic impurities, inorganic impurities, and residual solvents.[4][7][8]
-
Organic Impurities: These include starting materials, intermediates, by-products (e.g., from side reactions like homocoupling), degradation products, and reagents. A common issue with boronic acids is their propensity to form cyclic anhydrides known as boroxines, especially upon standing or heating.
-
Inorganic Impurities: These are often remnants of the manufacturing process, such as reagents, ligands, or catalysts (e.g., residual palladium from a Suzuki reaction).[4]
-
Residual Solvents: Organic volatile chemicals used during synthesis or purification that are not completely removed.[9][10] Their control is mandated by ICH Q3C guidelines.[9][11]
Caption: Potential impurity profile for a synthesized compound.
Chapter 2: An Orthogonal Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal strategy , where multiple methods based on different chemical and physical principles are employed. This approach minimizes the risk of an impurity co-eluting with the main peak in chromatography or being invisible to a particular detector. The following workflow illustrates a logical progression for analyzing a new batch of a synthesized derivative.
Caption: Orthogonal workflow for purity assessment.
Chapter 3: The Workhorse of Purity: High-Performance Liquid Chromatography (HPLC)
For analyzing non-volatile organic impurities, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed primary technique.[1][12] Its strength lies in its ability to separate compounds with subtle structural differences.
Expertise & Causality: Method Development Considerations
Developing a robust HPLC method for this compound derivatives requires careful consideration of their unique chemical properties.
-
Column Selection: A standard C18 column is the logical starting point due to its versatility in separating hydrophobic compounds. However, the basic dimethylamino group can interact with residual acidic silanols on the silica surface of standard columns, leading to poor peak shape (tailing). Therefore, using a modern, end-capped, high-purity silica column or a column with alternative chemistry (e.g., Phenyl-Hexyl) can be advantageous for improving peak symmetry.
-
Mobile Phase pH: The pH of the mobile phase is critical. At low pH (<4), the dimethylamino group will be protonated, which can improve interaction with the stationary phase but also exacerbate tailing on certain columns. At neutral or slightly basic pH, the amine is neutral, which often yields better peak shapes. A buffered mobile phase is essential for run-to-run reproducibility.
-
Hydrolysis on Column: Boronic acid pinacol esters, a common derivative type, are susceptible to hydrolysis back to the boronic acid, especially under aqueous and acidic conditions typical of RP-HPLC.[13][14] Minimizing this on-column degradation is crucial for accurate purity assessment. Strategies include using aprotic diluents for sample preparation, employing faster analysis times with UPLC systems, and using mobile phases with no pH modifier or even basic pH.[13][15]
-
Detection: A Photodiode Array (PDA) detector is standard for quantification and peak purity analysis. However, coupling the HPLC to a Mass Spectrometer (LC-MS) is invaluable. MS detection provides molecular weight information, which is critical for the structural elucidation of unknown impurities, even those present at trace levels.[16][17][18][19]
Comparative Data: HPLC Column Selection
| Column Type | Principle of Separation | Advantages for Boronic Acid Derivatives | Disadvantages |
| Standard C18 | Hydrophobic interactions | Good general-purpose retention for aryl compounds. | Potential for peak tailing due to silanol interactions with the dimethylamino group. |
| High-Purity, End-capped C18 | Hydrophobic interactions | Minimized silanol activity leads to improved peak shape and symmetry.[15] | Higher cost. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Additional π-π interactions can provide alternative selectivity for aromatic compounds, helping to resolve closely related impurities. | May have lower hydrophobic retention compared to C18. |
| Polymer-Based (e.g., PLRP-S) | Hydrophobic interactions | Stable across a wide pH range (1-14), allowing for analysis at high pH to prevent ester hydrolysis and improve peak shape for amines. | Lower efficiency compared to silica-based columns. |
Experimental Protocol: HPLC-UV/MS Purity Method
This protocol represents a robust starting point for method development.
-
Instrumentation:
-
UPLC/HPLC system with a PDA detector and coupled to a Quadrupole Time-of-Flight (Q-TOF) or similar mass spectrometer.
-
-
Column:
-
Waters XSelect Premier HSS T3, 2.1 x 100 mm, 2.5 µm, or equivalent high-purity C18 column.[1]
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water, pH adjusted to 8.0
-
B: Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This diluent balances solubility and compatibility with the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
PDA Wavelength: 210-400 nm, with extraction at a relevant maximum (e.g., 254 nm).
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
-
MS Conditions (Positive ESI):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Scan Range: 50-1000 m/z
-
-
System Suitability:
-
Inject a standard solution five times; the relative standard deviation (RSD) for the main peak area should be <2.0%.
-
Tailing factor for the main peak should be between 0.8 and 1.5.
-
Chapter 4: Unambiguous Identification with NMR Spectroscopy
While HPLC is excellent for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.
Expertise & Causality: A Multi-Nuclear Approach
-
¹H and ¹³C NMR: These are fundamental for confirming the identity of the main compound by matching the observed chemical shifts, multiplicities, and integrations to the expected structure. They are also powerful for identifying organic impurities if their concentration is sufficient (>1%).
-
¹¹B NMR: This technique is particularly insightful for this class of compounds.[20] Boronic acids (sp² hybridized boron) and their corresponding boronate esters or boroxine anhydrides (a mix of sp² and sp³ boron) have distinct chemical shifts. ¹¹B NMR can therefore be used to quickly assess the presence of boroxines, which are common "impurities" or alternative forms of the parent acid.[21][22] A sharp signal around 28-30 ppm is typical for the trigonal planar boronic acid, while tetrahedral boronate species appear further upfield.[22]
-
Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration and non-overlapping signals, ¹H NMR can be used as a primary ratio method to determine the absolute purity (assay) of the compound without needing a specific reference standard of the analyte itself.
Experimental Protocol: ¹¹B NMR for Boroxine Assessment
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.7 mL of a deuterated aprotic solvent like DMSO-d₆ or CDCl₃. Aprotic solvents are preferred to avoid exchange of the B(OH)₂ protons.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition:
-
Acquire a standard proton-decoupled ¹¹B spectrum.
-
Use a relaxation delay (D1) of at least 1 second.
-
Acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[22]
-
-
Data Analysis:
-
Reference the spectrum using an external standard or based on the solvent signal.
-
Integrate the signals corresponding to the boronic acid (around 30 ppm) and any other boron-containing species. The relative integrals provide a ratio of the different forms present.
-
Chapter 5: Quantifying the Invisibles: Catalysts and Solvents
Inorganic Impurities: Trace Metal Analysis
The palladium catalyst used in Suzuki couplings is a common and critical inorganic impurity to control. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique due to its exceptional sensitivity, allowing for quantification at the parts-per-million (ppm) level required by regulatory guidelines.[23]
Experimental Protocol: ICP-MS for Residual Palladium
-
Sample Preparation: Accurately weigh ~50 mg of the compound into a digestion vessel. Add concentrated nitric acid and digest using a microwave digestion system until a clear solution is obtained. Dilute the digested sample to a final known volume with deionized water.
-
Instrumentation: An ICP-MS instrument.
-
Analysis: Aspirate the sample and measure the ion intensity for palladium isotopes (e.g., ¹⁰⁵Pd, ¹⁰⁶Pd).
-
Quantification: Quantify against a calibration curve prepared from certified palladium standards.
Residual Solvent Analysis by Headspace GC
Gas Chromatography (GC) with a Flame Ionization Detector (FID), particularly using a headspace autosampler, is the gold standard for analyzing residual solvents.[9][24] The headspace technique is ideal as it introduces only the volatile components into the GC system, protecting it from non-volatile sample matrix.
Experimental Protocol: Headspace GC-FID
-
Sample Preparation: Accurately weigh ~100 mg of the compound into a 20 mL headspace vial. Add 5 mL of a high-boiling solvent in which the compound is soluble (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)). Crimp the vial securely.
-
Instrumentation: A GC-FID system equipped with a headspace autosampler.
-
GC Conditions:
-
Column: A column suitable for solvent analysis, such as a G43 phase (e.g., Agilent DB-624).[11]
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
Carrier Gas: Helium or Hydrogen.
-
-
Headspace Conditions:
-
Oven Temperature: 80-100 °C
-
Loop Temperature: 110 °C
-
Equilibration Time: 15-30 minutes.
-
-
Quantification: Identify and quantify solvents against a calibrated standard containing known concentrations of expected solvents.
Chapter 6: Building Trust: Method Validation
A protocol is only reliable if it is validated. Validation demonstrates that an analytical procedure is suitable for its intended purpose.[25][26] Following the ICH Q2(R2) guideline, a purity method must be validated for key performance characteristics.[27]
Data Summary: Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria for a Purity Method |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities, degradants, or excipients. | Main peak is spectrally pure (PDA). No interfering peaks at the retention time of the analyte in placebo/blank samples. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% - 102.0% recovery of spiked analyte. |
| Precision | To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision. | RSD ≤ 2.0% for main peak area. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically required to be at or below the reporting threshold (e.g., 0.05%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature). | System suitability parameters remain within limits; peak areas do not change significantly. |
Conclusion
Assessing the purity of synthesized compounds derived from this compound is a multi-faceted task that demands a rigorous, scientifically-grounded approach. Relying on a single technique is insufficient. By employing an orthogonal strategy that combines the separation power of HPLC, the structural insight of NMR, and the specific detection capabilities of GC and ICP-MS, a complete and reliable purity profile can be established. Each method must be carefully developed, considering the unique chemistry of the analyte, and subsequently validated to ensure its performance is trustworthy. This comprehensive approach is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of the next generation of pharmaceutical therapies.
References
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
- Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. Benchchem.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
- GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. RSC Publishing.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- Residual Solvent Analysis in Pharmaceuticals. Pharmaceutical Technology.
- Residual Solvents in Pharmaceuticals. Veeprho.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
- Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. Brightspec.
- What are the analytical methods for determining the purity of Boric acid - 10B?. Blog.
- Residual Solvent Analysis of Pharmaceutical Products. Agilent.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- Impurities in new drug substance| ICH Q3A(R2). YouTube.
- Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ResearchGate.
- HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Chromatography Online.
- Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
- (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.
- Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org.
- A Guide to the Validation of Analytical Methods Using Methylboronic Acid Pinacol Ester-d3. Benchchem.
- CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate.
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Aci. Scirp.org.
- 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. J-Stage.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
- (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications.
- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances.
- 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. National Institutes of Health.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- {4-[(Dimethylamino)methyl]phenyl}boronic acid. PubChem.
- (4-[(dimethylamino)methyl]phenyl)boronic acid AldrichCPR. Sigma-Aldrich.
- Emergent Organoboron Acid Catalysts. National Institutes of Health.
- (4-((Dimethylamino)methyl)phenyl)boronic acid. BLD Pharm.
- FDA Releases Guidance on Analytical Procedures. BioPharm International.
- Validation of Analytical Methods according to the New FDA Guidance. YouTube.
- Analytical Procedures and Methods Validation For Drugs and Biologics. U.S. Food and Drug Administration.
- 4-(Dimethylamino)phenylboronic acid. Sigma-Aldrich.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications.
- Boronic acid catalysis. Chemical Society Reviews (RSC Publishing).
- From Building Blocks to Catalysts: The Underinvestigated Potential of Boronic Acid Esters. ACS Publications.
- 4-(N,N-Dimethylamino)-3-methylphenylboronic acid CAS NO.919496-59-6.
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The Boronic Acid versus Boronate Ester Dilemma: A Comparative Guide for Suzuki-Miyaura Reactions
For the modern chemist engaged in the intricate art of molecule building, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the organoboron reagent is a critical fork in the road that dictates the efficiency, practicality, and ultimate success of this powerful transformation. This guide provides an in-depth, objective comparison of the two most common classes of boron reagents: boronic acids and their ester derivatives, with a focus on providing actionable insights and supporting experimental data for researchers and scientists.
The Central Trade-Off: Reactivity vs. Stability
At the heart of the decision between a boronic acid and a boronate ester lies a fundamental compromise between chemical reactivity and physical stability.[1] Boronic acids are generally the more reactive species in the Suzuki-Miyaura catalytic cycle, often leading to faster reaction times.[2] This heightened reactivity is largely attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step with the palladium catalyst.[1] However, this reactivity comes at the price of stability. Boronic acids are notoriously susceptible to various decomposition pathways, including oxidation and protodeboronation, especially under the aqueous basic conditions often employed in these couplings.[1] This instability can compromise shelf-life and lead to diminished reaction yields.[2]
Conversely, boronate esters, with the pinacol and N-methyliminodiacetic acid (MIDA) esters being the most prominent, offer significantly enhanced stability.[2] They are often crystalline, free-flowing solids that are easier to handle, purify by standard chromatographic methods, and store for extended periods.[3] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount.[1] The trade-off for this stability is a generally lower reaction rate compared to the parent boronic acid.[1] It is a widely held view that many boronate esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions, although direct transmetalation from the ester is also a viable mechanistic pathway.[4][5]
Quantitative Performance Metrics: A Side-by-Side Comparison
To move beyond qualitative descriptions, it is essential to examine the quantitative differences in performance between these reagents. The following tables summarize representative experimental data, offering a clearer picture of the practical implications of choosing one over the other.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester | MIDA Boronate |
| General Reactivity | High[6] | Moderate to High[7] | Low (requires activation)[8] |
| Stability (Shelf-life) | Low to Moderate[2] | High[3] | Very High |
| Handling | Often difficult, can be hygroscopic | Easy, often crystalline solids[2] | Easy, crystalline solids |
| Purification | Recrystallization, derivatization[9] | Column chromatography[2] | Column chromatography[10] |
| Susceptibility to Protodeboronation | High, especially for heteroaryl derivatives[11] | Lower than boronic acids[12] | Low (protecting group effect)[8] |
| Typical Reaction Times | Shorter[1] | Generally longer than boronic acids[13] | Dependent on hydrolysis rate |
Table 1: General Properties and Handling Characteristics
Table 2: Comparative Reaction Data for the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboron Reagents
| Boron Reagent | Reaction Time (hours) | Yield (%) | Reference |
| Phenylboronic Acid | 1 | ~95 | [1] |
| Phenylboronic Acid Pinacol Ester | 12-18 | 80-90 | [13] |
Note: Reaction conditions can significantly influence yields and times. This table provides a general comparison based on available data.
Table 3: Relative Rates of Transmetalation for Various Boron Reagents
| Entry | Boron Reagent | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate | Reference |
| 1 | Arylboronic acid | 5.78 ± 0.13 | 1.00 | [5] |
| 2 | Arylboronic acid pinacol ester | - (sigmoidal kinetics) | Slower than boronic acid | [5] |
| 3 | Arylboronic acid glycol ester | 133 ± 7.0 | ~23 | [5] |
| 4 | Boroxine | 53.9 ± 0.7 | ~9.33 | [5] |
This data, from a detailed mechanistic study, highlights that while pinacol esters can be slower, other ester derivatives can significantly accelerate the key transmetalation step compared to the free boronic acid.[5]
Mechanistic Considerations: The "Why" Behind the "What"
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The choice of boron reagent directly impacts the critical transmetalation step, where the organic group is transferred from boron to the palladium center.
Figure 1: Simplified Suzuki-Miyaura catalytic cycle, highlighting the role of the boron reagent.
For boronic acids, the reaction with a base to form a more nucleophilic boronate species is a key activation step, facilitating transmetalation.[14] Boronate esters can either hydrolyze to the corresponding boronic acid prior to transmetalation or, in some cases, undergo direct transmetalation.[5] The rate of hydrolysis and the intrinsic reactivity of the ester itself are therefore critical factors. MIDA boronates are a special class of boronate esters designed to be stable under anhydrous coupling conditions. Their utility shines in "slow-release" strategies, where the gradual, controlled hydrolysis of the MIDA ester to the boronic acid maintains a low concentration of the often-unstable free boronic acid, minimizing decomposition and improving yields, particularly for challenging substrates.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for a representative Suzuki-Miyaura reaction, illustrating the practical differences in handling and execution when using a boronic acid versus a boronate ester.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
-
Rationale: This protocol utilizes the more reactive boronic acid, which often results in shorter reaction times. However, careful handling of the boronic acid is required due to its potential instability.
-
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl.
-
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid Pinacol Ester
-
Rationale: This protocol employs the more stable pinacol ester. While the setup is similar, the reaction may require longer heating times or slightly more forcing conditions to achieve comparable yields to the boronic acid. The ease of handling the solid, stable boronate ester is a significant advantage.
-
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid pinacol ester (1.2 mmol, 245 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a Schlenk flask, add 4-bromoanisole, phenylboronic acid pinacol ester, palladium(II) acetate, triphenylphosphine, and potassium carbonate. An inert atmosphere is still recommended for optimal results, but the boronate ester is less sensitive to air than the boronic acid.
-
Add toluene and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress. This reaction may require a longer duration, potentially 8-18 hours.
-
Workup and purification are identical to Protocol 1.
-
Figure 2: Comparative experimental workflow for boronic acids versus boronate esters.
Making the Right Choice: A Decision Framework
The selection of a boronic acid or a boronate ester is ultimately a strategic decision based on the specific demands of the synthesis.
Choose a boronic acid when:
-
Maximizing reaction rate is the primary goal. [1]
-
The boronic acid is known to be relatively stable or can be used immediately after preparation.
-
The synthesis is on a smaller scale where careful handling under inert conditions is feasible.
Choose a boronate ester (e.g., pinacol or MIDA) when:
-
Stability, ease of handling, and long-term storage are critical. [2]
-
High purity of the starting material is essential for subsequent synthetic steps.
-
The synthesis involves unstable moieties (e.g., certain heterocycles) that would benefit from the "slow-release" approach offered by MIDA boronates.
-
The reaction is part of an automated or high-throughput workflow where reagent robustness is a key requirement.[1]
Conclusion
The choice between boronic acids and boronate esters in Suzuki-Miyaura reactions is not a matter of one being universally superior to the other. Instead, it is a nuanced decision that requires a thorough understanding of the inherent trade-off between reactivity and stability. Boronic acids offer the advantage of faster reaction kinetics, while boronate esters provide the practical benefits of enhanced stability, easier handling, and amenability to modern synthetic workflows. By carefully considering the specific requirements of the target molecule, the scale of the reaction, and the nature of the substrates involved, researchers can make an informed choice that optimizes the path to their synthetic goals. The experimental data and protocols provided in this guide serve as a foundation for this critical decision-making process, empowering chemists to harness the full potential of the Suzuki-Miyaura reaction.
References
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters - Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
-
How to purify boronic acids/boronate esters? - ResearchGate. Available at: [Link]
- It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible. - Benchchem.
- A Comparative Analysis of 2-Methylpropylboronic Acid and Its Boronic Esters in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Books. Available at: [Link]
-
Boronic acids are often more efficient than boronic esters in Suzuki coupling processes. - ResearchGate. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. Available at: [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Available at: [Link]
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Navigating the Challenges of Suzuki Coupling with Electron-Rich Boronic Acids: A Mechanistic and Practical Guide
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, the seemingly straightforward nature of this powerful reaction can be deceptive, particularly when dealing with electron-rich boronic acids. These substrates, while crucial building blocks for a vast array of pharmaceuticals and functional materials, often present unique mechanistic hurdles that can lead to sluggish reactions, low yields, and frustrating side reactions. This guide provides an in-depth comparison of catalytic systems, supported by experimental data, and offers practical, mechanistically grounded protocols to empower you to overcome these challenges.
The crux of the issue with electron-rich boronic acids lies in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] The increased electron density on the aromatic ring of the boronic acid reduces its Lewis acidity, making the transfer of the organic group from the boron atom to the palladium center less favorable. This can result in a slower overall reaction rate and an increased propensity for side reactions like protodeboronation, where the boronic acid group is cleaved by a proton source, leading to the formation of an undesired arene byproduct.[2]
The Critical Role of the Catalytic System: A Comparative Analysis
The success of a Suzuki coupling with an electron-rich boronic acid is intrinsically linked to the judicious choice of the palladium catalyst and its associated ligand. The ligand, in particular, plays a pivotal role in modulating the electronic and steric properties of the palladium center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination.[1]
Bulky, electron-rich phosphine ligands have emerged as the gold standard for facilitating the coupling of challenging substrates, including electron-rich boronic acids. These ligands enhance the electron density at the palladium center, which promotes the initial oxidative addition of the organohalide.[1] Furthermore, their steric bulk can accelerate the final reductive elimination step to release the desired biaryl product.[1]
Below is a comparative summary of various palladium catalyst systems commonly employed for the Suzuki coupling of electron-rich boronic acids.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [3] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [3] |
| Pd(OAc)₂ (ligand-free) | None | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [3] |
Note: The data presented is for illustrative purposes, drawing from studies on various electron-rich and sterically hindered arylboronic acids. Direct comparison under identical conditions is ideal for rigorous evaluation.
As the table illustrates, modern catalyst systems featuring bulky, electron-rich phosphine ligands like SPhos and XPhos, often in the form of stable pre-catalysts (e.g., G2 palladacycles), demonstrate superior performance for challenging couplings, affording high yields in significantly shorter reaction times.[3] While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require longer reaction times and higher temperatures. Ligand-free systems can also be surprisingly effective in some cases, particularly with highly reactive coupling partners.[3]
Mechanistic Considerations for Enhanced Reactivity
To understand why these advanced catalytic systems excel, we must delve deeper into the mechanism of the Suzuki-Miyaura coupling, particularly the transmetalation step.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step is often the rate-determining step, especially with electron-rich boronic acids. The generally accepted mechanism involves the formation of a boronate species by the reaction of the boronic acid with a base.[1] This boronate is more nucleophilic than the neutral boronic acid and more readily transfers its organic group to the palladium center.
Figure 2: The boronate pathway in the transmetalation step.
The choice of base is therefore critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) are often more effective than weaker bases like potassium carbonate (K₂CO₃) at promoting the formation of the reactive boronate species.[2]
Experimental Protocols: From Standard to Optimized
Here, we provide two detailed protocols for the Suzuki coupling of an electron-rich boronic acid. The first is a standard protocol that may be a good starting point, while the second is an optimized protocol incorporating a modern catalyst system for more challenging substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of an electron-rich boronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Electron-rich arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/H₂O (4:1, 5 mL)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), electron-rich arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL) via syringe.
-
Add the Pd(PPh₃)₄ catalyst (0.05 mmol) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Suzuki-Miyaura Coupling for Challenging Substrates
This protocol utilizes a highly active palladacycle pre-catalyst and a strong base, which is often more effective for less reactive or sterically hindered electron-rich boronic acids.
Materials:
-
Aryl chloride or bromide (1.0 mmol, 1.0 equiv)
-
Electron-rich arylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G2 (0.01-0.02 mmol, 1-2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene/H₂O (10:1, 5 mL)
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), electron-rich arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G2 (0.01-0.02 mmol) to a reaction vessel containing a magnetic stir bar.
-
Add the degassed toluene/H₂O solvent mixture (5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Follow the workup and purification procedure outlined in Protocol 1.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Here are some common problems and potential solutions:
-
Low Yield:
-
Incomplete reaction: Increase reaction time or temperature. Consider a more active catalyst system (e.g., moving from Protocol 1 to Protocol 2).
-
Protodeboronation: Use a milder base (e.g., K₂CO₃ or Cs₂CO₃) or anhydrous conditions.[2] Protecting the boronic acid as a boronate ester (e.g., pinacol ester) can also mitigate this side reaction.
-
-
Homocoupling of Boronic Acid:
-
Ensure the reaction is performed under a strict inert atmosphere to exclude oxygen, which can promote homocoupling.
-
Use a high-purity palladium catalyst.
-
-
No Reaction:
-
Inactive catalyst: Use a fresh batch of catalyst. Ensure the pre-catalyst is properly activated if necessary.
-
Poorly soluble reagents: Choose a different solvent system. Ensure vigorous stirring.
-
Conclusion
Successfully navigating the intricacies of Suzuki-Miyaura couplings with electron-rich boronic acids hinges on a solid understanding of the underlying mechanistic principles and a willingness to employ modern, highly active catalytic systems. By carefully selecting the appropriate palladium source, ligand, and base, and by following robust experimental protocols, researchers can overcome the inherent challenges posed by these valuable substrates. The data and protocols presented in this guide provide a strong foundation for optimizing these critical transformations, ultimately accelerating the discovery and development of new molecules with significant scientific and therapeutic potential.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37 (24), 3387–3388. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalysts for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 2016 , 352 (6283), 329-332. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
-
Suzuki reaction. Wikipedia. [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of (4-(Dimethylamino)-3-methylphenyl)boronic Acid
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (4-(Dimethylamino)-3-methylphenyl)boronic acid. Developed for researchers, chemists, and drug development professionals, this document synthesizes technical data with established safety protocols to ensure personnel safety and environmental protection. The procedures outlined are grounded in regulatory principles and laboratory best practices, reflecting a commitment to safety beyond the product itself.
Hazard Identification and Essential Safety Assessment
This compound (CAS No. 919496-59-6) is a specialized reagent used in organic synthesis.[1][2][3] Like many boronic acid derivatives, it requires careful handling due to its potential hazards. While a specific, universally adopted GHS classification for this exact compound is not consistently published, data from structurally similar boronic acids and supplier safety information strongly indicate that it must be treated as a hazardous substance. The primary risks are associated with irritation and potential damage to the eyes, skin, and respiratory system.[4][5][6][7][8]
The foundational principle of its disposal is to always treat it as hazardous chemical waste .[9][10] Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or flushed down the drain.[10][11]
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | GHS Hazard Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [4][5][12] |
| Serious Eye Damage | H318 / H319 | Causes serious eye damage/irritation. | [4][5][12] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [4][5][12] |
Disclaimer: This table is based on data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact material you are using.
Immediate Pre-Disposal Safety Protocols
Before beginning any waste consolidation or disposal procedure, adherence to the following safety measures is mandatory. This proactive approach mitigates the risk of accidental exposure.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles are required.[9][13]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use.[13]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
Engineering Controls
All handling and preparation of this compound waste must be conducted within a certified chemical fume hood.[9][13] This is critical to prevent the inhalation of airborne particulates and protect the user from respiratory irritation.[6][12]
Step-by-Step Disposal and Decontamination Workflow
The proper disposal of this compound is a multi-step process that begins with segregation and ends with professional collection. Following this workflow ensures compliance and safety.
Waste Segregation: The Principle of Isolation
Proper segregation is crucial to prevent dangerous chemical reactions.[11][14]
-
Designate a Specific Waste Stream: this compound waste must be collected in a dedicated container, separate from other chemical waste streams.[9][15]
-
Avoid Incompatibles: Never mix boronic acid waste with strong oxidizing agents, strong acids, or bases.[15] Mixing can lead to unpredictable and potentially hazardous reactions.
Containerization and Labeling Protocol
Waste containers must be correctly chosen and meticulously labeled to meet regulatory standards.[16][17]
-
Select an Appropriate Container:
-
Apply a Hazardous Waste Label: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[9][17] The label must also include:
-
The full chemical name: "this compound".
-
A clear indication of the hazards (e.g., "Irritant," "Corrosive to Eyes").[15]
-
The accumulation start date (the date the first drop of waste is added).
-
Disposal Procedures for Different Waste Forms
Protocol for Solid Waste:
-
Collect all unused or expired this compound solid reagent in the designated solid hazardous waste container.
-
Include any materials grossly contaminated with the solid compound, such as weighing papers, contaminated gloves, or absorbent pads used for minor spills.
-
Ensure the container is securely sealed after each addition.
Protocol for Liquid Waste:
-
Collect all solutions containing this compound in the designated liquid hazardous waste container.
-
Indicate the solvent system and approximate concentration of the boronic acid on the waste label.
-
Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[14]
-
Securely seal the container.
Protocol for Decontamination of Empty Containers: Empty reagent bottles must be decontaminated before they can be disposed of as non-hazardous waste.[9]
-
Perform a Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect the First Rinseate: The first rinseate is considered acutely hazardous waste and must be collected and added to your liquid hazardous waste container for this chemical.[9]
-
Collect Subsequent Rinses: Institutional policies may vary. The most conservative approach is to collect all three rinseates as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Prepare the Container for Disposal: After the final rinse, allow the container to air dry completely in the fume hood. Deface or remove the original manufacturer's label. The clean, dry container can then be disposed of according to institutional guidelines for glass or plastic recycling.
Waste Storage and Final Disposal
All hazardous waste must be stored and disposed of in compliance with institutional and national regulations, such as those set by the U.S. Environmental Protection Agency (EPA).[10][16][18]
-
Storage: The sealed and labeled hazardous waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[17] This area must be secure, well-ventilated, and away from general laboratory traffic.
-
Collection: Do not attempt to transport the waste yourself. Arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][10] They are equipped to handle, transport, and dispose of the material in accordance with all federal, state, and local regulations.[19]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound and its associated waste.
Caption: Decision workflow for proper handling and disposal.
References
- Benchchem. Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
- Benchchem. Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
- Lab Alley. How To Safely Dispose of Boric Acid.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Sigma-Aldrich. (4-[(dimethylamino)methyl]phenyl)boronic acid AldrichCPR.
- PubChem. {4-[(Dimethylamino)methyl]phenyl}boronic acid.
- AK Scientific, Inc. Safety Data Sheet.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025-05-21).
- Fisher Scientific. SAFETY DATA SHEET - 4-(Dimethylamino)phenylboronic acid pinacol ester.
- PubChem. 4-(Dimethylamino)phenylboronic acid.
- U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
- U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. (2025-11-25).
- Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
- ChemicalBook. 4-(N,N-Dimethylamino)-3-methylphenylboronic acid | 919496-59-6. (2022-12-30).
- Chemtalk. Boric acid. (2022-04-29).
- IsoLab. Boric Acid.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- AK Scientific, Inc. 4-Methylphenylboronic acid Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
- ChemicalBook. 4-(N,N-Dimethylamino)-3-methylphenylboronic acid CAS#: 919496-59-6.
- Lab Alley. Boric Acid Safety & Hazards.
- Fisher Scientific. Phenylboronic acid - SAFETY DATA SHEET.
- Fisher Scientific. 4-Tolylboronic acid - SAFETY DATA SHEET. (2011-12-15).
- Fisher Scientific. 4-Methylbenzeneboronic acid - SAFETY DATA SHEET. (2011-12-15).
- TCI Chemicals. SAFETY DATA SHEET - 4-Methylphenylboronic Acid.
- P212121 Store. 4-(N,N-Dimethylamino)-3-methylphenylboronic acid 1 g.
- Combi-Blocks, Inc. Safety Data Sheet. (2025-07-15).
Sources
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- 12. 4-(Dimethylamino)phenylboronic acid | C8H12BNO2 | CID 2734344 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Safe Handling of (4-(Dimethylamino)-3-methylphenyl)boronic Acid
Hazard Assessment and Engineering Controls: The First Line of Defense
Substituted phenylboronic acids are generally classified as irritants affecting the skin, eyes, and respiratory tract.[2][3][4] Therefore, proactive measures to minimize exposure are paramount.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid (4-(Dimethylamino)-3-methylphenyl)boronic acid and its solutions must be conducted within a certified chemical fume hood.[5][6] This is non-negotiable. The rationale is to prevent the inhalation of fine powders or aerosols, which can cause respiratory irritation.[3][4] Ensure the fume hood has a tested and adequate face velocity.
Secondary Controls:
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]
-
Accessible Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[6][7]
Personal Protective Equipment (PPE): Your Personal Safety Net
The appropriate selection and use of PPE are critical to prevent direct contact with the chemical. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety goggles with side shields or a face shield.[6][7] | Protects against splashes and airborne particles. Standard prescription glasses are not a substitute. |
| Hands | Chemical-resistant nitrile or neoprene gloves.[6] | Inspect gloves for any signs of degradation or puncture before use. Double gloving is recommended for prolonged handling. |
| Body | A flame-resistant lab coat. | Protects skin from accidental spills and contamination.[5] |
| Respiratory | A NIOSH-approved respirator.[6] | Recommended when handling large quantities of the solid or if there is a risk of aerosolization outside of a fume hood. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized workflow minimizes the risk of exposure and cross-contamination.
Preparation and Weighing
-
Don PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Work in Fume Hood: Transport the sealed container of this compound to the chemical fume hood.[5]
-
Minimize Dust: When opening the container and weighing the solid, do so carefully to minimize the generation of dust.[2][7] Use a spatula to transfer the solid.
-
Seal Container: Immediately after weighing, securely close the container.[2][7]
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
Reaction Setup and Monitoring
-
Closed System: Whenever possible, conduct reactions in a closed system to contain any vapors.
-
Labeling: Clearly label all vessels containing the boronic acid with its full name and any known hazards.[8]
-
Monitoring: When monitoring the reaction, do not open the system unnecessarily. Use appropriate analytical techniques for in-process checks.
The following diagram illustrates the standard operational workflow for handling this compound.
Sources
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- 6. benchchem.com [benchchem.com]
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- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
